molecular formula C11H15NO3 B1604252 [6-(Oxan-4-yloxy)pyridin-3-yl]methanol CAS No. 906352-79-2

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Cat. No.: B1604252
CAS No.: 906352-79-2
M. Wt: 209.24 g/mol
InChI Key: UTEOAQJLPJOMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol is a high-value chemical building block, specifically a pyridine derivative, supplied for advanced research and development applications. This compound features a hydroxymethyl group and a tetrahydropyranyl ether moiety on its pyridine ring, a structure that is frequently employed in medicinal chemistry for constructing more complex molecules. With the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol , it serves as a versatile synthetic intermediate. The primary research value of this compound and its analogs lies in the exploration of novel anticancer agents. Scientific studies on similar 3-alkylpyridine alkaloid analogs have demonstrated significant cytotoxicity against human cancer cell lines, such as colon carcinoma (RKO-AS-45-1) and uterine carcinoma (HeLa), by inducing DNA damage and triggering apoptosis (programmed cell death) . The structural motifs present in this compound make it a promising precursor for developing potential small-molecule therapeutics. Researchers utilize it in the synthesis of compounds that are screened for mutagenicity and their ability to alter the cellular actin cytoskeleton . As a key intermediate, its quality and purity are critical for successful experimental outcomes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed handling information, including safety data, on the associated product documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7,10,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEOAQJLPJOMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640291
Record name {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-79-2
Record name {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a substituted pyridinemethanol derivative, is a key intermediate in the synthesis of pharmaceutically active molecules. Its unique structure, featuring a pyridine ring linked to a tetrahydropyran moiety via an ether linkage and a hydroxymethyl group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and drug development. The structural features of this molecule are of particular interest to medicinal chemists as the pyridine ring is a common motif in many drugs, and the tetrahydropyran group can improve physicochemical properties such as solubility and metabolic stability.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of computed values from reliable chemical databases and, where available, experimental data.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃PubChem[1]
Molecular Weight 209.24 g/mol PubChem[1]
CAS Number 906352-79-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanolPubChem[1]
Appearance White solidU.S. Patent 8,324,242 B2
Melting Point Data not available. For comparison, the related compound 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol has a melting point of 120.6-121.6 °C.
Boiling Point Data not available.
Solubility Data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
Polar Surface Area 51.6 ŲPubChem[1]
Complexity 183PubChem[1]
InChIKey UTEOAQJLPJOMJS-UHFFFAOYSA-NPubChem[1]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that involves the formation of the ether linkage between the pyridine and tetrahydropyran rings, followed by the reduction of a carboxylic acid or ester group to the primary alcohol. The following is a representative synthetic protocol based on procedures described in the patent literature.

Synthetic Workflow

Synthesis_Workflow A Starting Materials: - 6-chloropyridine-3-carboxylic acid - Tetrahydropyran-4-ol B Step 1: Etherification (Williamson Ether Synthesis) A->B Base (e.g., NaH) Solvent (e.g., THF) C Intermediate: 6-(oxan-4-yloxy)pyridine-3-carboxylic acid B->C D Step 2: Reduction (e.g., with LiAlH4 or BH3) C->D Reducing Agent Solvent (e.g., THF) E Final Product: This compound D->E Characterization_Workflow A Purified Product: This compound B Structural Verification A->B C Purity Assessment A->C D Spectroscopic Analysis - 1H NMR - 13C NMR - Mass Spectrometry (MS) - Infrared (IR) Spectroscopy B->D E Chromatographic Analysis - HPLC - GC-MS C->E

Sources

An In-depth Technical Guide to [6-(Oxan-4-yloxy)pyridin-3-yl]methanol (CAS No. 906352-79-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a substituted pyridinemethanol derivative, represents a significant scaffold in modern medicinal chemistry. The pyridine ring is a ubiquitous feature in numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1] The incorporation of an oxane (tetrahydropyran) moiety introduces favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, serving as a critical resource for its utilization in drug discovery and development programs. Pyridine derivatives are known to possess a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5]

Chemical Properties and Structure

PropertyValueSource
CAS Number 906352-79-2[6]
Molecular Formula C₁₁H₁₅NO₃[6]
Molecular Weight 209.24 g/mol [6]
IUPAC Name This compound[6]
Synonyms (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol, 5-(hydroxymethyl)-2-(tetrahydropyran-4-yloxy)pyridine[6]
Appearance White to off-white solid (typical)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents

Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound can be achieved through a multi-step process, with a key step involving a nucleophilic aromatic substitution reaction. The following protocol is adapted from the patent literature, which describes the synthesis of related compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-(Oxan-4-yloxy)pyridine-3-carbaldehyde

  • Reaction Setup: To a solution of 6-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added tetrahydropyran-4-ol (1.2 eq).

  • Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the hydroxyl group of tetrahydropyran-4-ol to form the corresponding alkoxide. This alkoxide is a potent nucleophile. The reaction is performed at low temperature to control the exothermic reaction.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-(oxan-4-yloxy)pyridine-3-carbaldehyde.

Step 2: Reduction to this compound

  • Reaction Setup: 6-(Oxan-4-yloxy)pyridine-3-carbaldehyde (1.0 eq) is dissolved in methanol.

  • Reducing Agent Addition: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise at 0 °C.

    • Causality: Sodium borohydride is a mild and selective reducing agent that reduces aldehydes to primary alcohols. The use of methanol as a solvent facilitates the reaction and the subsequent work-up.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 2-4 hours. Reaction completion is monitored by TLC or LC-MS.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as the final product.

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction Start1 6-Chloropyridine-3-carbaldehyde + Tetrahydropyran-4-ol Reagents1 NaH, DMF Start1->Reagents1 Reaction Intermediate 6-(Oxan-4-yloxy)pyridine-3-carbaldehyde Reagents1->Intermediate Reagents2 NaBH4, Methanol Intermediate->Reagents2 Reaction Product This compound Reagents2->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~8.2 (s, 1H, pyridine H-2)

      • ~7.6 (d, 1H, pyridine H-4)

      • ~6.8 (d, 1H, pyridine H-5)

      • ~5.4 (m, 1H, oxane CH-O)

      • ~4.7 (s, 2H, CH₂OH)

      • ~3.9 (m, 2H, oxane CH₂-O)

      • ~3.6 (m, 2H, oxane CH₂-O)

      • ~2.0 (m, 2H, oxane CH₂)

      • ~1.8 (m, 2H, oxane CH₂)

      • ~1.6 (t, 1H, OH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~163 (pyridine C-6)

      • ~146 (pyridine C-2)

      • ~138 (pyridine C-4)

      • ~130 (pyridine C-3)

      • ~111 (pyridine C-5)

      • ~72 (oxane C-4)

      • ~66 (oxane C-2, C-6)

      • ~64 (CH₂OH)

      • ~32 (oxane C-3, C-5)

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Time: Dependent on the specific system, but expected to be in the mid-polarity range.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected m/z:

    • [M+H]⁺ = 210.11

Biological Activity and Applications

While specific biological data for this compound is not extensively published in peer-reviewed journals, its structural motifs are present in a variety of biologically active molecules. Pyridinemethanol derivatives have been investigated as transient receptor potential vanilloid 3 (TRPV3) antagonists for the treatment of pain.[7] Furthermore, the pyridinyl ether linkage is a common feature in kinase inhibitors used in oncology. The title compound is a valuable intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, it can serve as a building block for the synthesis of inhibitors of various enzymes or receptors where the hydroxymethyl group can be further functionalized.

BiologicalApplications Core This compound Intermediate Versatile Chemical Intermediate Core->Intermediate Derivatization Functionalization of Hydroxymethyl Group Intermediate->Derivatization Kinase Kinase Inhibitors (e.g., Oncology) Derivatization->Kinase TRPV3 TRPV3 Antagonists (e.g., Pain Management) Derivatization->TRPV3 Other Other Bioactive Molecules Derivatization->Other

Caption: Potential applications of this compound.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be unambiguously confirmed using a suite of analytical techniques. The presence of both the pyridine and oxane moieties suggests its potential for incorporation into novel therapeutic agents with favorable pharmacological profiles. This guide provides the foundational knowledge for researchers to confidently work with and further explore the potential of this versatile compound.

References

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available from: [Link]

  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry, 59(10), 4926-47. Available from: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the definitive characterization of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol. By integrating multi-modal spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow. This document moves beyond a simple recitation of methods, offering insights into the causal relationships behind experimental choices and data interpretation, ensuring a high degree of scientific integrity and trustworthiness.

Introduction: The Imperative of Unambiguous Structure Determination

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol is a substituted pyridinylmethanol derivative. Compounds within this chemical class, featuring both a pyridine core and an ether-linked aliphatic ring, are of significant interest in medicinal chemistry due to their potential biological activities.[1][2] Pyridine and its derivatives are widely used as solvents and synthetic intermediates in analytical chemistry.[1] The precise arrangement of atoms and functional groups is intrinsically linked to a molecule's pharmacological and toxicological profile. Therefore, rigorous and unequivocal structure elucidation is not merely a procedural step but a fundamental prerequisite for advancing any compound through the drug development pipeline.

This guide will systematically deconstruct the molecule's structure through the lens of modern analytical techniques, providing a replicable and robust protocol for its characterization.

Core Analytical Strategy: A Triad of Spectroscopic Techniques

Our approach to elucidating the structure of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol is anchored in the synergistic application of three core spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain insight into fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

This multi-pronged strategy ensures that the data from each technique corroborates the others, leading to a self-validating and definitive structural assignment.

Experimental Protocols & Data Acquisition

The following protocols are designed to yield high-quality data suitable for unambiguous structure elucidation.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Experiments to be Performed:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

3.2 Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's substructures.

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

  • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

3.3 Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Sample Preparation:

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Liquid/Solution (Thin Film): If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Scan the mid-IR region (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty accessory before running the sample.

Data Interpretation and Structure Elucidation

This section details the expected spectroscopic data and provides a logical framework for its interpretation to arrive at the final structure.

4.1 ¹H and ¹³C NMR Data Analysis

The expected chemical shifts are based on the analysis of similar pyridine and tetrahydropyran structures.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

MoietyPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)MultiplicityIntegration
PyridineH-2~8.1~160d1H
PyridineH-4~7.8~140dd1H
PyridineH-5~6.8~110d1H
CH₂OHCH₂~4.6~63s2H
CH₂OHOHVariable-br s1H
THP-O-CHO-CH~5.3~100m1H
THPCH₂ (axial)~3.6~68m2H
THPCH₂ (equatorial)~4.0~68m2H
THPCH₂~1.8-2.0~30m4H

Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation Workflow:

  • Pyridine Ring Protons: The downfield region of the ¹H NMR spectrum will show three distinct aromatic signals corresponding to the protons on the pyridine ring. Their splitting patterns (doublet, doublet of doublets, doublet) and coupling constants will confirm their relative positions.

  • Methanol Group: A singlet integrating to two protons around 4.6 ppm is characteristic of the benzylic-type methylene group (CH₂OH).[5] A broad singlet, whose chemical shift is concentration-dependent, will correspond to the hydroxyl proton.

  • Tetrahydropyran (THP) Ring: The THP moiety will present a more complex set of signals.[6] The anomeric proton (O-CH-O) is expected to be the most downfield of the aliphatic signals. The axial and equatorial protons on the same carbon will be diastereotopic and thus have different chemical shifts, often appearing as complex multiplets.[4]

  • COSY, HSQC, and HMBC Correlations: These 2D NMR experiments are critical for assembling the fragments.

    • COSY: Will show correlations between adjacent protons on the pyridine ring and within the THP ring.

    • HSQC: Will directly link each proton signal to its attached carbon.

    • HMBC: Is key to connecting the pieces. Expect to see a correlation from the anomeric proton of the THP ring to the C-6 of the pyridine ring, confirming the ether linkage. Also, a correlation from the CH₂OH protons to C-3 and C-4 of the pyridine ring will verify its position.

Diagram 1: Key HMBC Correlations for Structure Confirmation

HMBC_Correlations cluster_pyridine Pyridine Ring cluster_substituents Substituents C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 N1 H2 H-2 H4 H-4 H5 H-5 CH2OH_H CH₂OH Protons CH2OH_H->C3 ²J, ³J CH2OH_H->C4 ²J, ³J THP_OCH_H THP O-CH Proton THP_OCH_H->C6 ³J

Caption: Key HMBC correlations confirming substituent positions.

4.2 Mass Spectrometry Data Analysis

Expected Results:

  • Molecular Ion: The high-resolution mass spectrum should show a prominent [M+H]⁺ peak corresponding to the exact mass of C₁₁H₁₆NO₃.

  • Fragmentation: The MS/MS spectrum will likely show characteristic fragmentation patterns. The ether linkage is often a point of cleavage.

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺210.1125(To be determined)
[M-THP+H]⁺124.0444(To be determined)

Fragmentation Pathway:

A primary fragmentation pathway would involve the cleavage of the C-O bond of the ether, leading to the loss of the tetrahydropyran group. This would result in a fragment ion corresponding to the protonated 6-hydroxypyridin-3-yl)methanol.

Diagram 2: Proposed Mass Spectrometry Fragmentation

MS_Fragmentation Parent [M+H]⁺ m/z = 210.1125 Fragment1 [M - C₅H₈O + H]⁺ m/z = 126.0550 Parent->Fragment1 Loss of Dihydropyran Fragment2 [C₅H₉O]⁺ m/z = 85.0648 Parent->Fragment2 Cleavage of Ether Bond

Caption: Key fragmentation pathways in ESI-MS/MS.

4.3 Infrared Spectroscopy Data Analysis

Expected Absorptions:

  • O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Ring): Bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether and Alcohol): Strong bands in the 1250-1050 cm⁻¹ region.[1]

The presence of these characteristic bands provides confirmatory evidence for the major functional groups within the molecule.

Conclusion: A Unified Structural Hypothesis

By integrating the data from NMR, MS, and IR spectroscopy, a definitive structure for (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol can be confidently assigned. The NMR data provides the detailed carbon-hydrogen framework and connectivity, the mass spectrometry confirms the molecular formula and key substructures, and the IR spectroscopy verifies the presence of the expected functional groups. This cohesive, multi-technique approach exemplifies a rigorous, self-validating workflow essential for the advancement of chemical and pharmaceutical research.

References
  • A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives - Benchchem. (n.d.).
  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. (n.d.). ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.
  • Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.
  • Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.
  • Al-Zaydi, K. M. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI.
  • Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers.
  • PubChem. (n.d.). Tetrahydropyranyl ether. National Institutes of Health.
  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022). PubMed.

Sources

An In-depth Technical Guide to the NMR Spectral Data of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for the compound [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. The structural elucidation of this molecule is critical for researchers in medicinal chemistry and materials science, where precise characterization is paramount. Due to the current absence of publicly available experimental spectra for this specific compound, this document provides a detailed, predicted spectral analysis based on established principles of NMR spectroscopy and data from analogous structures.[3] This guide is intended for researchers, scientists, and drug development professionals, providing not only the predicted spectral data and its interpretation but also a robust experimental protocol for its acquisition.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound, with the IUPAC numbering scheme used for spectral assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges and coupling constant patterns for substituted pyridines and oxane derivatives.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H28.2 - 8.4d~2.51H
H47.6 - 7.8dd~8.5, 2.51H
H56.7 - 6.9d~8.51H
H10'5.2 - 5.4m-1H
H74.6 - 4.8s-2H
H11'/H15' (eq)3.9 - 4.1m-2H
H11'/H15' (ax)3.5 - 3.7m-2H
H12'/H13' (eq)2.0 - 2.2m-2H
H12'/H13' (ax)1.7 - 1.9m-2H
OHVariablebr s-1H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm)
C6162 - 164
C2146 - 148
C4138 - 140
C3130 - 132
C5110 - 112
C10'70 - 72
C11'/C15'66 - 68
C762 - 64
C12'/C13'32 - 34

Spectral Interpretation

¹H NMR Spectrum
  • Aromatic Protons (H2, H4, H5): The protons on the pyridine ring are expected in the aromatic region. H2, being ortho to the nitrogen and adjacent to the electron-donating alkoxy group, will be the most deshielded, appearing as a doublet due to coupling with H4. H4 will appear as a doublet of doublets, coupled to both H2 and H5. H5, ortho to the nitrogen, will be a doublet coupled to H4.

  • Oxane Protons (H10', H11'/H15', H12'/H13'): The methine proton H10' is attached to the oxygen-linked carbon and is expected to be the most downfield of the oxane protons. The axial and equatorial protons on C11'/C15' and C12'/C13' will be diastereotopic and are expected to show complex splitting patterns (multiplets). The equatorial protons are typically more deshielded than the axial protons.

  • Methanol Protons (H7, OH): The methylene protons of the methanol group (H7) are benzylic and will appear as a singlet. The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectrum
  • Pyridine Carbons (C2, C3, C4, C5, C6): The carbon atoms of the pyridine ring will resonate in the aromatic region. C6, being directly attached to the electronegative oxygen, is predicted to be the most downfield. The chemical shifts of C2, C4, and C5 are influenced by their position relative to the nitrogen and the substituents. C3, bearing the methanol group, will also be in the aromatic region.

  • Oxane Carbons (C10', C11'/C15', C12'/C13'): The carbon atoms of the oxane ring will appear in the aliphatic region. C10', bonded to the ether oxygen, will be the most deshielded. C11' and C15' are also deshielded due to the adjacent ring oxygen. C12' and C13' will be the most upfield of the oxane carbons.

  • Methanol Carbon (C7): The carbon of the methanol group (C7) is expected in the typical range for a primary alcohol attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrument Setup and Data Acquisition

The following workflow outlines the general procedure for NMR data acquisition.

G cluster_pre Pre-acquisition cluster_acq Data Acquisition cluster_post Post-acquisition lock Lock on Deuterium Signal shim Shim the Magnetic Field lock->shim tune Tune and Match Probe shim->tune H1_acq Acquire ¹H Spectrum tune->H1_acq C13_acq Acquire ¹³C Spectrum H1_acq->C13_acq process Process Raw Data (FT, Phasing, Baseline Correction) C13_acq->process analyze Analyze and Interpret Spectra process->analyze

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters
  • Spectrometer Frequency: 500 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-3 seconds

  • Spectral Width: 12-16 ppm

¹³C NMR Acquisition Parameters
  • Spectrometer Frequency: 125 MHz

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-240 ppm

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of an internal standard (TMS) ensures accurate chemical shift referencing. The acquisition of both ¹H and ¹³C spectra, along with 2D NMR experiments such as COSY and HSQC (not detailed here but recommended for definitive assignment), would provide a comprehensive and cross-validated structural elucidation. The consistency between the predicted and experimentally obtained data would serve as a final validation of the structure.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Tóth, G., et al. (2018). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Molecules, 23(10), 2634.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293042). Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3D15N/15N/1H Chemical Shift Correlation Experiment Utilizing an RFDR-based 1H/1H Mixing Period at 100 kHz MAS. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Oregon. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Oxan-4-yl)methanol. PubChem Compound Database. Retrieved from [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1094.
  • ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]

Sources

Mass spectrometry of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical development. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving high-quality, reproducible results. Mass spectrometry is an indispensable tool in pharmaceutical analysis, crucial for everything from compound identification and structural elucidation to impurity profiling and quantitative bioanalysis[1][2]. This document will elucidate the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system.

Molecular Profile and Structural Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

This compound is a heterocyclic compound featuring a pyridine core substituted with a hydroxymethyl group and an oxane-yloxy ether linkage. These functional groups dictate its behavior during ionization and fragmentation.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃PubChem[3]
Molecular Weight (Avg) 209.24 g/mol PubChem[3]
Monoisotopic Mass 209.10519334 DaPubChem[3]
Key Functional Groups Pyridine, Primary Alcohol, Ether (Oxane)PubChem[3]

The presence of a basic nitrogen atom in the pyridine ring and oxygen atoms in the alcohol and ether groups makes the molecule amenable to protonation, a key step for analysis by certain mass spectrometry techniques.

The Analytical Workflow: From Sample to Spectrum

A successful mass spectrometry analysis is not merely the act of data acquisition but a holistic process. Each step, from sample preparation to data interpretation, is critical for ensuring accuracy and reproducibility[4].

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Dissolution & Dilution B Filtration / Cleanup (If Necessary) A->B Ensure purity C Liquid Chromatography (LC) Separation B->C Inject D Ionization Source (ESI / APCI) C->D E Mass Analyzer (e.g., Q-TOF, Triple Quad) D->E F Detector E->F G Spectrum Acquisition F->G Signal H Data Interpretation (Fragmentation Analysis) G->H I Reporting & Validation H->I

Caption: General workflow for LC-MS analysis.

Foundational Step: Sample Preparation

The objective of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering contaminants like inorganic salts, which are incompatible with electrospray ionization[5][6].

Protocol: Standard Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL[7]. Ensure complete dissolution.

  • Working Solution Dilution: Perform serial dilutions of the stock solution using the mobile phase (or a solvent compatible with it, like 50:50 acetonitrile:water) to achieve a final concentration suitable for the instrument's sensitivity, typically in the 1-10 µg/mL range for qualitative analysis[7]. For quantitative analysis, this range will be dictated by the calibration curve.

  • Acidification (Optional but Recommended): To promote protonation for positive-ion mode ESI, add a small amount of formic acid to the final solution (typically 0.1% by volume)[6]. Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression[6].

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system and ion source[6].

  • Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial with a soft septum cap[6].

Ionization: Choosing the Right Path

Ionization is the critical process of converting the neutral analyte into a gas-phase ion. The choice of technique is dictated by the analyte's properties. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that applies a high voltage to a liquid to create an aerosol, making it ideal for polar, thermally labile molecules[8][9]. Given the polar nature of our analyte, ESI is the preferred method.

  • Mechanism of Choice (Positive Ion Mode): The basic nitrogen on the pyridine ring is readily protonated in an acidic solution, leading to the formation of the protonated molecule, [M+H]⁺. This process occurs as charged droplets from the ESI source evaporate, increasing charge density and ultimately releasing gas-phase ions[8].

ESI_Mechanism Analyte Analyte in Solution (M) Protonated_Analyte Protonated Analyte [M+H]⁺ Analyte->Protonated_Analyte + H⁺ (in acidic mobile phase) Charged_Droplet Charged Droplet {[M+H]⁺, Solvent} Protonated_Analyte->Charged_Droplet ESI Spraying Coulomb_Fission Coulomb Fission Charged_Droplet->Coulomb_Fission Solvent Evaporation Gas_Phase_Ion Gas-Phase Ion [M+H]⁺ Coulomb_Fission->Gas_Phase_Ion Ion Desorption

Caption: Simplified ESI mechanism for [M+H]⁺ formation.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is suitable for less polar, thermally stable compounds with molecular weights typically under 1500 Da[10]. It involves vaporizing the sample and using a corona discharge to ionize the solvent, which then transfers a proton to the analyte[11][12]. While ESI is generally superior for this molecule, APCI can be a useful alternative if matrix effects are problematic in ESI[13].

Deciphering the Code: Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions (product ions) are characteristic of the molecule's structure. The fragmentation of this compound is governed by the lability of its functional groups.

Precursor Ion: [C₁₁H₁₅NO₃ + H]⁺ = m/z 210.11

Predicted Fragmentation Pathways

The molecule's structure suggests several predictable cleavage points. The most common fragmentation pathways for alcohols are alpha cleavage and dehydration, while ethers also undergo characteristic alpha cleavage[14][15]. Pyridine rings can undergo cleavage, often involving the loss of small neutral molecules[7][16].

fragmentation cluster_path1 Oxane Ring Cleavage cluster_path2 Ether Bond Cleavage cluster_path3 Alcohol Group Loss parent [M+H]⁺ m/z 210.11 f1 Fragment A m/z 124.04 [C₆H₆NO₂]⁺ parent->f1 - C₅H₁₀O (Oxane) f3 Fragment C m/z 179.09 [C₁₁H₁₃NO₂]⁺ parent->f3 - CH₂O (Formaldehyde) f4 Fragment D m/z 192.10 [C₁₁H₁₄NO₂]⁺ parent->f4 - H₂O (Dehydration) f2 Fragment B m/z 110.06 [C₅H₆NO]⁺ f1->f2 - O

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target analyte.

Key Predicted Fragments
Fragment IonProposed Structure / LossCalculated m/zRationale
A Loss of the entire oxane group (C₅H₁₀O)124.04Cleavage of the ether C-O bond, retaining the pyridinylmethanol portion. This is a highly probable fragmentation.
B Subsequent loss of oxygen from Fragment A110.06Further fragmentation of the pyridinylmethanol core.
C Loss of formaldehyde (CH₂O) from the methanol group179.09A common fragmentation pathway for primary alcohols via rearrangement.
D Loss of water (H₂O)192.10Classic dehydration fragmentation pathway for alcohols[14][17].

Method Validation: Ensuring Trustworthiness and Compliance

For applications in drug development, any analytical method must be validated to prove it is fit for its intended purpose[18]. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound[19][20].

Key Validation Parameters

A robust LC-MS/MS method validation should assess the following characteristics[21]:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve with an R² value >0.99 is typically required[20].

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by analyzing spiked samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, column temperature)[19].

Experimental Protocol: A Practical LC-MS/MS Method

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; acetonitrile offers low viscosity and UV cutoff.
Gradient 5% B to 95% B over 5 minutesA typical screening gradient to ensure elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overload.
Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Best for protonating the basic pyridine nitrogen.
Capillary Voltage 3.5 kVTypical voltage to achieve a stable electrospray.
Source Temp. 120 °CAssists in desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEfficiently removes solvent from the ESI droplets.
MS Scan Range m/z 50-500Covers the precursor ion and expected fragments.
MS/MS Collision Energy 10-30 eV (Ramped)A range should be tested to find the optimal energy for producing a rich fragment spectrum.

References

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • This compound.
  • Mass Spectrometry of Alcohols. Chemistry Steps.
  • Mass Spectrometry Sample Preparation Guide.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks.
  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
  • Prepping Small Molecules for Mass Spec. Biocompare.
  • Mass spectrometry applications for drug discovery and development. Drug Discovery World.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3. ChemicalBook.
  • Atmospheric-pressure chemical ionization – Knowledge and References. Taylor & Francis.
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Semantic Scholar.
  • Mass Spectrometry in Drug Development Applic
  • Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine. Benchchem.
  • Sample preparation for mass spectrometry. Thermo Fisher Scientific.
  • Atmospheric-pressure Chemical Ioniz
  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals.
  • Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis.
  • Mass Spectrometry of Alcohols. YouTube.
  • Sample Preparation Protocol for Open Access MS. University of Oxford, Department of Chemistry.
  • Atmospheric pressure ionization mass spectrometry techniques for the analysis of alkyl ethoxysulfate mixtures. Journal of the American Society for Mass Spectrometry.
  • LC/MS Applic
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
  • Unveiling Valuable Secondary Metabolites from the Bioconversion of Banana (Musa balbisiana) Peel-Derived Biomass with.
  • Electrospray Ioniz
  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Mass Spectrometry Part 4-Fragment
  • ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS). Slideshare.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Mechanisms of ionization and of chemical reactions in charged microdroplets.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Birmingham.
  • 3.
  • How to Identify Molecular Fragmentation P
  • (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol). MedChemExpress.
  • 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7. ChemicalBook.
  • 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL Formula. ECHEMI.

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive analysis of the predicted biological activity of the novel compound, [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. By dissecting its structural components and drawing on established structure-activity relationships (SAR) of analogous molecules, we will postulate its most probable biological targets and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework and a detailed experimental roadmap for the empirical validation of this compound's bioactivity.

Structural and Physicochemical Analysis

A thorough understanding of the molecular architecture of this compound is fundamental to predicting its biological function. The molecule can be deconstructed into three key structural motifs: a 2-alkoxypyridine core, a 3-pyridinemethanol substituent, and a tetrahydropyran (oxane) ring.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃PubChem
Molecular Weight209.24 g/mol PubChem
XLogP30.7PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the pyridine nitrogen, the ether oxygen, and the oxane oxygen) suggests the potential for specific interactions with biological macromolecules. The low molecular weight and favorable XLogP3 value indicate good "drug-likeness" and a higher probability of oral bioavailability, according to Lipinski's rule of five.

Predicted Biological Activities

Based on an extensive review of structurally related compounds, we predict that this compound is most likely to exhibit kinase inhibitory and anti-inflammatory activities. A secondary potential for activity within the central nervous system (CNS) is also considered.

Kinase Inhibitory Activity

The pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4][5] Numerous FDA-approved kinase inhibitors incorporate a pyridine ring, which often serves as a hinge-binding motif within the ATP-binding pocket of the kinase.

Rationale for Prediction:

  • 2-Alkoxypyridine Moiety: The 2-alkoxy substitution on the pyridine ring is a common feature in a variety of kinase inhibitors. This group can engage in hydrogen bonding and hydrophobic interactions within the kinase active site, contributing to binding affinity and selectivity.

  • Pyridinylmethanol Core: The pyridinylmethanol structure is present in compounds that have been investigated as intermediates for or as active kinase inhibitors themselves.[6]

  • Analogy to Known Inhibitors: The overall architecture of this compound bears resemblance to scaffolds that have been successfully developed into inhibitors of various kinase families, including those involved in cell proliferation and inflammatory signaling.

Potential Kinase Targets:

Given the structural features, potential kinase targets could include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Pyridine derivatives have shown potent inhibitory effects against CDKs, which are key regulators of the cell cycle.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): The pyridine and pyrimidine scaffolds are present in numerous VEGFR inhibitors, which are crucial in angiogenesis and cancer therapy.[7]

  • Glycogen Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β by heterocyclic compounds has been linked to anti-inflammatory effects.[8]

Proposed Signaling Pathway Involvement:

Kinase_Inhibition_Pathway Compound This compound Kinase Protein Kinase (e.g., CDK, VEGFR, GSK-3β) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Cell Proliferation, Angiogenesis, Inflammation) Phosphorylated_Substrate->Downstream_Signaling Activation Biological_Response Biological Response Downstream_Signaling->Biological_Response

Anti-inflammatory Activity

A significant body of evidence points to the anti-inflammatory properties of pyridine derivatives.[9][10] This activity is often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Rationale for Prediction:

  • Broad Anti-inflammatory Potential of Pyridines: The pyridine nucleus is a common feature in compounds with demonstrated anti-inflammatory effects.[1][2][3]

  • Inhibition of Inflammatory Mediators: Pyridine-containing molecules have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This can occur through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[11]

  • Modulation of Inflammatory Signaling: As mentioned, the potential for kinase inhibition extends to kinases involved in inflammatory cascades, such as GSK-3β.[8]

Proposed Mechanism of Action:

The anti-inflammatory effects could be exerted through:

  • Inhibition of COX/LOX enzymes: Directly reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes.

  • Suppression of Pro-inflammatory Cytokine Production: Downregulation of cytokines like TNF-α, IL-1β, and IL-6 in immune cells.[10]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) Stimulus LPS TLR4 TLR4 Stimulus->TLR4 Compound This compound NF_kB_Pathway NF_kB_Pathway Compound->NF_kB_Pathway Inhibition MAPK_Pathway MAPK_Pathway Compound->MAPK_Pathway Inhibition Inflammation Inflammatory Response TLR4->NF_kB_Pathway TLR4->MAPK_Pathway Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines COX2 COX2 MAPK_Pathway->COX2 iNOS iNOS MAPK_Pathway->iNOS Pro_inflammatory_Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins NO NO iNOS->NO Prostaglandins->Inflammation NO->Inflammation

Experimental Validation Plan

A multi-tiered approach, combining in silico and in vitro methodologies, is proposed to empirically validate the predicted biological activities of this compound.

Experimental_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_data Data Analysis & SAR Target_Prediction Target Prediction (Molecular Docking, Pharmacophore Modeling) Kinase_Inhibition_Assay Kinase Inhibition Assays (Biochemical & Cell-Based) Target_Prediction->Kinase_Inhibition_Assay GPCR_Screening GPCR Screening (Secondary) Target_Prediction->GPCR_Screening ADMET_Prediction ADMET Prediction Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) ADMET_Prediction->Cytotoxicity_Assay Cytotoxicity_Assay->Kinase_Inhibition_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (LPS-stimulated Macrophages) Cytotoxicity_Assay->Anti_inflammatory_Assay Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Kinase_Inhibition_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis GPCR_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies

In Silico Screening
  • Molecular Docking:

    • Objective: To predict the binding affinity and mode of interaction of the compound with the active sites of various kinases (e.g., CDK2, VEGFR2, GSK-3β) and inflammatory enzymes (e.g., COX-2).[12]

    • Protocol:

      • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

      • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Generate a 3D conformer of this compound and perform energy minimization.

      • Define the binding site on the target proteins based on the co-crystallized ligand or known active site residues.

      • Perform molecular docking using software such as AutoDock Vina or Glide.[12]

      • Analyze the docking scores and binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

  • ADMET Prediction:

    • Objective: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.[13]

    • Protocol:

      • Utilize online platforms such as SwissADME or ProTox-II.

      • Input the SMILES string of the compound.

      • Analyze the predicted parameters, including Lipinski's rule of five compliance, bioavailability, and potential toxicity risks.

In Vitro Validation
  • Cytotoxicity Assay:

    • Objective: To determine the concentration range at which the compound is non-toxic to cells, which is essential for subsequent cell-based assays.[3][14]

    • Protocol (MTT Assay):

      • Seed cells (e.g., a relevant cancer cell line for kinase inhibition or RAW 264.7 macrophages for anti-inflammatory assays) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the compound for 24-48 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the cell viability and determine the IC₅₀ value.

  • Biochemical Kinase Inhibition Assays:

    • Objective: To quantify the direct inhibitory effect of the compound on the activity of purified kinases.[2][15]

    • Protocol (e.g., ADP-Glo™ Kinase Assay):

      • In a multi-well plate, add the purified kinase, the compound at various concentrations, and the kinase-specific substrate.

      • Initiate the kinase reaction by adding ATP and incubate for a defined period.

      • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

      • Convert the ADP generated to ATP and measure the luminescence, which is proportional to kinase activity.

      • Determine the IC₅₀ value of the compound for each kinase.

  • Cell-Based Anti-inflammatory Assays:

    • Objective: To assess the ability of the compound to suppress inflammatory responses in a cellular context.[1][16]

    • Protocol (LPS-stimulated RAW 264.7 Macrophages):

      • Seed RAW 264.7 cells in a multi-well plate.

      • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

      • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

      • Measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.[7][10]

      • Determine the dose-dependent inhibition of these inflammatory mediators.

Conclusion

The structural features of this compound strongly suggest a high probability of biological activity, particularly as a kinase inhibitor and an anti-inflammatory agent. The presence of a privileged pyridine scaffold, combined with a 2-alkoxy substituent and a 3-pyridinemethanol moiety, provides a solid rationale for these predictions. The proposed experimental validation plan offers a systematic and robust approach to empirically test these hypotheses, starting with in silico screening to refine potential targets, followed by in vitro assays to confirm and quantify the predicted activities. The successful validation of these predictions would establish this compound as a promising lead compound for further preclinical development in the areas of oncology and inflammatory diseases.

References

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • A study on the anti-inflammatory effects of new deriv
  • Pyridine alkaloids with activity in the central nervous system. PMC.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Pyridine alkaloids with activity in the central nervous system.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • 3-Pyridinemethanol (Nicotinyl alcohol) | Cholesterol-Lowering Agent. MedChemExpress.
  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Medi
  • Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. MDPI.
  • 3-Pyridinemethanol. ChemicalBook.
  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae.
  • The Journal of Organic Chemistry Ahead of Print.
  • 3-Pyridinemethanol 98 100-55-0. Sigma-Aldrich.
  • Novel 1-(pyridylphenyl)
  • 3-Pyridinemethanol | 100-55-0. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Application Notes and Protocols for Hedycoronen A: A Cell-Based Assay for Anti-Inflamm
  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Springer.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. NIH.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.
  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity.
  • Can anyone suggest a protocol for a kinase assay?.
  • High content cell-based assay for the inflammatory p
  • Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives.
  • Advances in G Protein-Coupled Receptors High-throughput Screening. PMC - NIH.
  • Design and prediction of novel heterocycle derivatives via in silico.
  • Kinase assays. BMG LABTECH.
  • Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors.
  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • Inflammation Detection | Inflammasome Activity Assays.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflamm
  • G Protein-Coupled Receptors: A Century of Research and Discovery. ASPET.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Deriv
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI.
  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
  • Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. PubMed.
  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance.

Sources

A Comprehensive Technical Guide to [6-(Oxan-4-yloxy)pyridin-3-yl]methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a key heterocyclic building block, has garnered significant attention in medicinal chemistry. Its unique structural motif, featuring a pyridine ring linked to a tetrahydropyran moiety via an ether linkage, imparts favorable physicochemical properties to molecules, enhancing their potential as therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and, most notably, the critical role of this compound as a synthetic intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors. Detailed, field-proven synthetic protocols, causality-driven experimental choices, and data-driven insights are presented to empower researchers in their drug discovery endeavors.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component for engaging with biological targets.[1][2] The incorporation of an oxane (tetrahydropyran) ring, connected through an ether linkage at the 6-position of the pyridine, introduces several advantageous properties. This modification can enhance solubility, improve metabolic stability, and provide a three-dimensional structural element that can be crucial for optimizing binding affinity and selectivity for a specific biological target.

This compound, with its reactive hydroxymethyl group at the 3-position, serves as a versatile precursor for the introduction of this privileged scaffold into a diverse range of complex molecules. Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 906352-79-2[3]
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [3]
Synonyms (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol[3]

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that typically starts from readily available pyridine derivatives. The key transformations involve the formation of the ether linkage and the subsequent reduction of a carbonyl group at the 3-position of the pyridine ring. Two primary synthetic routes from commercially available precursors are outlined below.

Route 1: From 6-Chloronicotinaldehyde

This route involves a nucleophilic aromatic substitution (Williamson ether synthesis) followed by the reduction of the aldehyde functionality.

Synthesis_Route_1 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction A 6-Chloronicotinaldehyde C 6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde A->C NaH, THF B Tetrahydro-2H-pyran-4-ol B->C NaH, THF D This compound C->D NaBH4, MeOH

Figure 1: Synthetic pathway from 6-chloronicotinaldehyde.

Step 1: Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde (Intermediate C)

This step is a classic Williamson ether synthesis, where the alkoxide of tetrahydro-2H-pyran-4-ol displaces the chloride on the pyridine ring.[2][4][5][6]

  • Underlying Principle: The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of the nucleophilic alkoxide. Sodium hydride (NaH) is a strong base used to deprotonate the alcohol, forming the more nucleophilic sodium alkoxide in situ.

  • Detailed Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of tetrahydro-2H-pyran-4-ol (1.1 equivalents) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, indicating the complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde as a solid.[7]

Step 2: Synthesis of this compound (Target Molecule D)

The final step involves the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[1][8][9][10][11]

  • Underlying Principle: The hydride (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide during the workup to yield the alcohol. NaBH₄ is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its compatibility with a wider range of functional groups and safer handling.[8][9]

  • Detailed Protocol:

    • Dissolve 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde (1.0 equivalent) in methanol (MeOH).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.0-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

    • The solvent is typically removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Route 2: From Ethyl 6-chloronicotinate

An alternative route begins with the corresponding nicotinic acid ester, which is then subjected to ether formation and subsequent ester reduction.

Synthesis_Route_2 cluster_2 Step 1: Williamson Ether Synthesis cluster_3 Step 2: Ester Reduction E Ethyl 6-chloronicotinate G Ethyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate E->G NaH, THF F Tetrahydro-2H-pyran-4-ol F->G NaH, THF H This compound G->H LiAlH4, THF then H2O workup

Figure 2: Synthetic pathway from ethyl 6-chloronicotinate.

Step 1: Synthesis of Ethyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate (Intermediate G)

The etherification is analogous to the first step in Route 1, using ethyl 6-chloronicotinate as the starting material. The reaction conditions are similar.[12][13][14][15][16]

Step 2: Synthesis of this compound (Target Molecule H)

Esters are less reactive than aldehydes and typically require a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation.[9]

  • Underlying Principle: LiAlH₄ is a potent source of hydride ions and readily reduces esters to primary alcohols. The reaction proceeds via an initial nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately reduced further to the alcohol. It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Detailed Protocol:

    • To a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere, add a solution of ethyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • After the addition, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, making them easy to filter off.

    • The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with THF or ethyl acetate.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the desired product, this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a key intermediate for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The hydroxymethyl group can be readily converted into other functionalities, such as an aldehyde for reductive amination or a halide for cross-coupling reactions, providing a handle for further molecular elaboration.

Case Study: Saracatinib (AZD0530) - A Dual c-Src/Abl Kinase Inhibitor

A prominent example of the application of this compound is in the synthesis of Saracatinib (AZD0530) , a potent, orally available, dual-specific inhibitor of c-Src and Abl kinases.[17][18][19] These kinases are implicated in the progression of various cancers, making them attractive therapeutic targets.[17]

The synthesis of Saracatinib involves the conversion of the hydroxymethyl group of this compound to a leaving group (e.g., a mesylate or tosylate), which is then displaced by the appropriate nucleophile to build the final complex molecule. The (oxan-4-yloxy)pyridine moiety in Saracatinib is crucial for its pharmacological profile, contributing to its high selectivity and favorable pharmacokinetic properties.[19][20]

Drug CandidateTarget Kinase(s)Therapeutic AreaRole of the (Oxan-4-yloxy)pyridine Moiety
Saracatinib (AZD0530) c-Src, AblOncologyContributes to high selectivity and favorable pharmacokinetics.[19][20]

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in modern drug discovery. Its synthesis, achievable through reliable and scalable chemical routes, provides access to a privileged scaffold that can significantly enhance the drug-like properties of new chemical entities. The successful incorporation of this moiety into clinical candidates like Saracatinib underscores its importance. As the quest for more selective and potent kinase inhibitors and other targeted therapies continues, the demand for well-characterized and readily accessible intermediates like this compound is expected to grow, paving the way for the development of next-generation therapeutics.

References

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Google Patents. (n.d.).
  • Dermer, O. C. (1934). Metallic Salts of Alcohols and Alcohol Analogs. Chemical Reviews, 14(3), 385–429. [Link]

  • PubChem. (n.d.). Saracatinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Reagents Direct. (n.d.). Saracatinib (AZD0530). [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • Google Patents. (n.d.).
  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

  • ResearchGate. (n.d.). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

Sources

A-Z. Computational Analysis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the precise characterization of small molecules is a critical prerequisite for their development into effective therapeutics.[1] This in-depth technical guide provides a comprehensive framework for the computational analysis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a molecule of interest within pharmaceutical research. While specific experimental computational studies on this exact molecule are not prevalent in public literature, this whitepaper establishes a complete, validated protocol for its in silico characterization. By leveraging Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), we present a self-validating workflow that enables researchers to derive key structural, electronic, and reactivity insights. This guide is designed for computational chemists, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies required for a robust analysis.

Introduction: The Rationale for Computational Scrutiny

The molecule, this compound, belongs to a class of compounds containing both a pyridine ring and a tetrahydropyran (oxane) moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential to form diverse, targeted interactions with biological macromolecules. Unambiguous determination of chemical structures and electronic properties is fundamental to advancing these molecules as potential drug candidates.[1] Computational chemistry provides a powerful, non-destructive lens to elucidate these properties before undertaking costly and time-consuming experimental synthesis and testing.[1]

This guide will detail a multi-level computational protocol designed to yield a holistic understanding of the target molecule. We will proceed from foundational geometry optimization to the nuanced analysis of its electronic landscape and bonding characteristics. The causality behind each methodological choice—from the selection of the density functional and basis set to the specific analytical theory—is explained to provide a framework grounded in established best practices.[2][3]

Foundational Data & Initial Structure Preparation

Prior to any computational task, it is imperative to gather all known identifiers and properties of the target molecule. This ensures consistency and provides a baseline for comparison.

Molecular Identifiers and Properties

A summary of the key identifiers for this compound is provided in Table 1, sourced from the PubChem database.[4]

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 906352-79-2PubChem[4]
Molecular Formula C₁₁H₁₅NO₃PubChem[4]
Molecular Weight 209.24 g/mol PubChem[4]
InChIKey UTEOAQJLPJOMJS-UHFFFAOYSA-NPubChem[4]
Canonical SMILES C1COCC(O1)OC2=NC=C(C=C2)COPubChem[4]
Complexity 183PubChem[4]
Initial Structure Generation

An initial 3D structure of the molecule is required to begin the computational workflow. This can be achieved through several methods:

  • Database Retrieval: Download a 3D conformer from a public database like PubChem.

  • SMILES Conversion: Use software like Open Babel to convert the canonical SMILES string into a preliminary 3D structure.

  • Manual Building: Construct the molecule using a graphical user interface such as GaussView or Avogadro.

For this guide, we will proceed with a structure obtained from its SMILES representation, which serves as an unbiased starting point for geometry optimization.

Workflow for Computational Analysis

The logical flow of a comprehensive computational analysis involves sequential steps, where the output of one stage serves as the input for the next. This ensures that subsequent, more computationally expensive calculations are performed on a physically realistic and stable molecular structure.

G cluster_0 Part 1: Structure Optimization cluster_1 Part 2: Property Calculation cluster_2 Part 3: Data Interpretation A Initial 3D Structure (SMILES/Database) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input C Frequency Calculation B->C Optimized Coords D Electronic Properties (HOMO, LUMO, MEP) C->D Validated Structure E Topological Analysis (QTAIM) C->E Wavefunction File F Reactivity Prediction D->F G Bonding Characterization E->G H Drug-Likeness Assessment F->H G->H

Figure 1: Computational analysis workflow from initial structure to property interpretation.

Part 1: Geometry Optimization & Vibrational Analysis

The first and most crucial step is to find the molecule's lowest energy conformation, or ground state geometry.

Theoretical Background: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying small to medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[2][3][5] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[5]

Causality of Method Selection:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing accurate geometries and energies for a wide range of organic molecules.[6][7][8] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in systems like the pyridine ring.

  • Basis Set (6-311++G(d,p)): This is a Pople-style, triple-zeta basis set.

    • 6-311: Indicates a high-quality representation of the core and valence orbitals.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogen, which are essential for accurately describing lone pairs (on oxygen and nitrogen) and potential non-covalent interactions.[5]

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and better describe chemical bonds.[5]

This combination, B3LYP/6-311++G(d,p), is widely used and validated for calculating the properties of drug-like molecules and pharmaceutical compounds.[6][7][9]

Protocol: Geometry Optimization

Objective: To find the coordinates of the nuclei that correspond to a minimum on the potential energy surface.

Step-by-Step Methodology:

  • Input File Creation: Prepare a text file for a computational chemistry package (e.g., Gaussian, ORCA).

  • Route Section: Specify the keywords for the calculation. For Gaussian, this would be: #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Molecule Specification: Define the molecule's charge (0), spin multiplicity (1 for a closed-shell singlet), and the initial atomic coordinates.

  • Execution: Submit the calculation to the software. The algorithm will iteratively adjust the atomic positions to minimize the total energy.

  • Verification: Upon completion, confirm that the optimization converged successfully by checking the output log file for the termination criteria.

Protocol: Vibrational Frequency Analysis

Objective: To confirm that the optimized structure is a true energy minimum and to obtain theoretical vibrational spectra (e.g., IR).

Methodology: This calculation is performed automatically by including the Freq keyword.

Interpretation of Results:

  • Confirmation of Minimum: A true local minimum on the potential energy surface will have zero imaginary frequencies. If any imaginary frequencies are found, the structure corresponds to a transition state or saddle point and must be re-optimized.[5]

  • Thermodynamic Properties: The frequencies are used to calculate zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

Part 2: Electronic and Topological Property Analysis

With a validated ground-state structure, we can now probe the molecule's electronic characteristics, which are paramount for understanding its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP)

Theoretical Background: The MEP is a visualization of the electrostatic potential mapped onto the molecule's electron density surface.[10][11] It is a powerful tool for predicting reactivity, as it reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[10][12]

  • Red/Yellow Regions: Indicate negative electrostatic potential, associated with lone pairs and π-systems. These are sites susceptible to electrophilic attack.[12]

  • Blue Regions: Indicate positive electrostatic potential, typically found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.[12]

Protocol: MEP Calculation

  • Input: Use the optimized coordinates from the frequency calculation.

  • Calculation: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).

  • Visualization: Use a visualization program (e.g., GaussView, Chemcraft) to generate the MEP surface from the output file.

Expected Results for this compound:

  • Negative Potential: Expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether, hydroxyl, and oxane groups due to their lone pairs. These sites are the primary hydrogen bond acceptors.

  • Positive Potential: Expected on the hydrogen atom of the hydroxyl group (-CH₂OH), making it a key hydrogen bond donor.

Frontier Molecular Orbitals (HOMO-LUMO)

Theoretical Background: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[7] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[13]

  • Small Gap: A small ΔE suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[9]

  • Large Gap: A large ΔE indicates high kinetic stability and low chemical reactivity.

Protocol: HOMO-LUMO Analysis The energies of the HOMO and LUMO are standard outputs of the single-point energy calculation performed for the MEP analysis. The orbital shapes can be visualized to understand their spatial distribution.

Expected Results: The HOMO is likely to be localized on the electron-rich pyridine ring and ether oxygen, while the LUMO is likely to be distributed over the π-system of the pyridine ring.

Quantum Theory of Atoms in Molecules (QTAIM)

Theoretical Background: QTAIM, developed by Richard Bader, is a model that defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ).[14][15][16] It provides a rigorous, quantum mechanical way to analyze chemical bonding.[14][17] The analysis focuses on finding critical points in the electron density. A Bond Critical Point (BCP) is a specific point located between two bonded atoms where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions.[18]

Key BCP Descriptors:

  • Electron Density (ρ(r)): The value of ρ at the BCP correlates with the bond order. Higher values suggest a stronger, more covalent bond.

  • Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction.

    • ∇²ρ(r) < 0: Indicates a shared interaction (covalent bond), where electron density is concentrated at the BCP.

    • ∇²ρ(r) > 0: Indicates a closed-shell interaction (ionic bond, hydrogen bond, van der Waals), where electron density is depleted at the BCP.

Protocol: QTAIM Analysis

  • Wavefunction File: Generate a wavefunction file (e.g., .wfn or .wfx) from the single-point energy calculation.

  • Topological Analysis: Use specialized software, such as Multiwfn, to perform the QTAIM analysis on the wavefunction file.[18]

  • BCP Identification: The software will locate all bond critical points and calculate their properties.

Sources

An In-Depth Technical Guide to the In Silico Screening of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The derivative, [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, presents a novel, synthetically accessible scaffold with underexplored biological potential. This guide provides a comprehensive, field-proven workflow for the in silico screening and characterization of its derivatives. As the biological targets for this scaffold are not established, this document outlines a complete discovery cascade, beginning with target identification and proceeding through hit-to-lead optimization. We will detail the causality behind each methodological choice, providing robust, self-validating protocols for researchers, scientists, and drug development professionals. The objective is to furnish a practical framework for rapidly and efficiently exploring the therapeutic potential of novel chemical matter, minimizing the significant time and cost investments typical of early-stage drug discovery.

Part 1: The Strategic Imperative for In Silico Screening

The journey from a novel chemical entity to a clinical candidate is fraught with challenges, high attrition rates, and immense costs.[2] Computational approaches, collectively known as in silico drug discovery, have become indispensable for mitigating these risks by enabling the rapid, cost-effective evaluation of chemical libraries against biological targets.[3] This paradigm is particularly crucial for novel scaffolds like this compound, where no a priori knowledge of biological activity exists.

This guide is structured to mirror a real-world drug discovery campaign where the initial question is not "How well does this compound bind to target X?" but rather "What are the potential targets for this compound, and which derivatives are most promising?"

The this compound Scaffold

The core structure combines several features of interest:

  • Pyridine Ring: A six-membered aromatic heterocycle whose nitrogen atom can act as a hydrogen bond acceptor and a basic center. It is a cornerstone of many successful drugs.[1]

  • Oxane Ring (Tetrahydropyran): A saturated heterocycle that can improve physicochemical properties such as solubility and metabolic stability.

  • Methanol Group: A primary alcohol that provides a key point for hydrogen bonding and a versatile handle for synthetic elaboration to generate a derivative library.

The initial challenge is the lack of a known biological target. Therefore, our workflow must begin with an unbiased approach to identify potential protein partners.

Overall Screening Workflow

The logical flow of our in silico campaign is designed to progressively filter a large, virtual chemical space to a small number of high-potential candidates for synthesis and experimental validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Library & Target Preparation cluster_2 Phase 3: Virtual Screening cluster_3 Phase 4: Hit Selection & Optimization T_ID Target Fishing / Reverse Docking (Identify Potential Targets) T_Val Target Validation (Literature & Pathway Analysis) T_ID->T_Val Prot_Prep Protein Preparation (Add Hydrogens, Remove Water) T_Val->Prot_Prep Lib_Design Focused Library Design (Generate Virtual Derivatives) Lig_Prep Ligand Preparation (3D Conformations, Ionization) Lib_Design->Lig_Prep SBVS Structure-Based Virtual Screening (Molecular Docking) Lig_Prep->SBVS Prot_Prep->SBVS Post_Analysis Post-Screening Analysis (Consensus Scoring, Clustering) SBVS->Post_Analysis LBVS Ligand-Based Virtual Screening (Pharmacophore Modeling) LBVS->Post_Analysis ADMET In Silico ADMET Prediction (Assess Drug-Likeness) Post_Analysis->ADMET Hit_to_Lead Hit-to-Lead Optimization (Identify High-Value Candidates) ADMET->Hit_to_Lead

Figure 1: Overall In Silico Screening Workflow.

Part 2: Target Identification: Finding a Biological Context

Without a known target, we must employ "target fishing" (or reverse docking) strategies. This involves screening our parent compound against a large database of protein structures to identify potential binding partners.[4][5]

Reverse Docking Methodology

Reverse docking inverts the typical screening process: one ligand is docked against many potential receptor structures.[4] The goal is to generate a ranked list of proteins based on predicted binding affinity for the this compound scaffold.

Protocol 1: Reverse Docking Workflow

  • Ligand Preparation:

    • Generate a high-quality 3D structure of this compound.

    • Use a tool like OpenBabel to generate a low-energy conformer.[6]

    • Assign appropriate protonation states at a physiological pH (e.g., 7.4).

    • Assign partial charges using a force field like Gasteiger.

  • Target Database Selection:

    • Utilize a curated database of druggable protein structures. A common resource is the Protein Data Bank (PDB).

    • Web servers like ReverseDock and TarFisDock (when available) provide pre-compiled sets of structures for screening.[7]

  • Execution of Reverse Docking:

    • Submit the prepared ligand structure to the reverse docking server or script.

    • The workflow will systematically dock the ligand into the binding sites of all proteins in the database. The search space is typically defined to cover the entire protein surface to ensure an unbiased "blind docking" approach.[7]

  • Result Analysis:

    • The primary output is a list of proteins ranked by their docking scores (binding energy, kcal/mol).

    • Prioritize targets with the most favorable (i.e., most negative) binding energies.

    • Manually inspect the top-ranked poses to ensure the predicted interactions are chemically sensible (e.g., hydrogen bonds, hydrophobic contacts).

Target Validation and Prioritization

A ranked list of potential targets from reverse docking is only a hypothesis. The next crucial step is to use biological context to prioritize these targets.

  • Literature Review: For the top-ranked proteins, investigate their known biological roles. Are they implicated in disease pathways? Are they considered "druggable"?

  • Pathway Analysis: Use tools like KEGG or Reactome to understand the signaling pathways in which the potential targets are involved. This can reveal therapeutic areas where the scaffold might be relevant.

  • Cross-Referencing: Do multiple top-ranked proteins belong to the same family (e.g., kinases, GPCRs)? This can increase confidence that the scaffold has a preference for that target class.

For this guide, let us hypothesize that our reverse docking campaign identified p38 Mitogen-Activated Protein Kinase (p38 MAPK) as a high-potential target, a well-known therapeutic target in inflammatory diseases.

Part 3: Focused Library Design and Preparation

With a validated target in hand (p38 MAPK), the next step is to create a focused virtual library of derivatives based on our core scaffold. The goal is to explore the structure-activity relationship (SAR) around the core to identify compounds with improved potency and properties.[3]

Principles of Focused Library Design

Instead of screening millions of random compounds, a focused library explores specific chemical modifications to a known scaffold.[3][8] For our this compound core, we can explore modifications at several points, primarily by derivatizing the hydroxymethyl group.

  • Scaffold Hopping vs. Decoration: We will focus on "decoration," which involves adding substituents to the core scaffold, rather than "scaffold hopping," which would replace the core itself.[3]

  • Reaction-Based Enumeration: The virtual library should be based on robust and feasible chemical reactions to ensure that promising hits are synthetically accessible.[9] For example, the primary alcohol can be readily converted to esters, ethers, or amines.

Ligand Preparation Protocol

Every compound in the virtual library must be properly prepared for docking. This is a critical step, as errors here will lead to meaningless results.[10][11]

Protocol 2: High-Throughput Ligand Preparation

  • 2D to 3D Conversion: Convert the 2D structures (e.g., from SMILES strings) of all derivatives into 3D structures. Tools like OpenBabel or Schrödinger's LigPrep can automate this.[6][12]

  • Generate Tautomers and Protonation States: Use software to generate likely tautomeric and protonation states at a defined pH range (e.g., 7.4 ± 1.0). This is crucial as the ionization state dramatically affects a ligand's ability to form interactions.

  • Generate Conformers: For each derivative, generate a set of low-energy 3D conformations. Since ligands are flexible, we must screen a representative ensemble of their possible shapes.

  • Energy Minimization: Perform a final energy minimization on all generated conformers using a suitable force field (e.g., OPLS, MMFF94).

  • Quality Control: Filter the library for compounds that violate drug-likeness rules, such as Lipinski's Rule of Five, to remove molecules with poor pharmacokinetic potential early on.[13]

Part 4: Structure-Based Virtual Screening (SBVS)

SBVS uses the 3D structure of the target protein to dock the prepared library of compounds, predicting their binding mode and affinity.[14] This is now our primary screening method.

Protein Preparation

The raw crystal structure of p38 MAPK from the PDB is not ready for docking. It must be carefully prepared to correct errors and add necessary information.[15][16]

Protocol 3: Receptor Preparation

  • Obtain Structure: Download the crystal structure of p38 MAPK from the PDB (e.g., PDB ID: 1A9U).

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[16] Some protocols advise keeping key water molecules that mediate protein-ligand interactions, but this is an advanced step.

    • If the protein is a multimer, retain only the biologically relevant monomer for docking unless the binding site is at an interface.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens consistent with a physiological pH. This is critical for defining hydrogen bond donors and acceptors.

  • Assign Charges and Atom Types: Assign partial atomic charges and atom types according to a force field.

  • Optimize Hydrogen Bonds: Adjust the orientation of hydroxyl groups, histidine side chains, and other flexible groups to optimize the hydrogen-bonding network.

  • Constrained Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, while keeping the backbone atoms fixed.

G PDB Raw PDB Structure Remove Remove Water & Heteroatoms PDB->Remove AddH Add Hydrogens Remove->AddH Assign Assign Charges & Atom Types AddH->Assign Optimize Optimize H-Bond Network Assign->Optimize Minimize Constrained Minimization Optimize->Minimize Ready Docking-Ready Receptor Minimize->Ready

Sources

Methodological & Application

Synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol is a key building block in contemporary medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its structure, featuring a pyridine core, an oxane ether linkage, and a primary alcohol, provides a versatile scaffold for developing novel therapeutics. For instance, this moiety is found in inhibitors of c-Src and Abl kinases, which are targets in oncology.[1] The precise and efficient synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development.

This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthetic strategy is predicated on two robust and well-established transformations: a nucleophilic aromatic substitution via the Williamson ether synthesis, followed by the chemoselective reduction of an ester. This approach is selected for its high efficiency, scalability, and the commercial availability of the starting materials. We will elaborate on the mechanistic underpinnings of each step, providing a rationale for the choice of reagents and reaction conditions to ensure reproducibility and high yield.

Overall Synthetic Scheme

The synthesis proceeds in two sequential steps starting from commercially available ethyl 6-chloronicotinate and tetrahydro-2H-pyran-4-ol.

Synthetic_Scheme reactant1 Ethyl 6-chloronicotinate step1_cond 1. NaH, DMF 2. 0 °C to RT reactant2 Tetrahydro-2H-pyran-4-ol intermediate Ethyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate step2_cond LiBH4, THF Reflux intermediate->step2_cond product This compound step1_cond->intermediate step2_cond->product

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate

This initial step involves the formation of an ether bond through a Williamson ether synthesis. Tetrahydro-2H-pyran-4-ol is deprotonated with a strong base, sodium hydride, to form a nucleophilic alkoxide. This alkoxide then displaces the chloride on the electron-deficient pyridine ring of ethyl 6-chloronicotinate. The use of an aprotic polar solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.[2][3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Tetrahydro-2H-pyran-4-olC₅H₁₀O₂102.1348.95.0 g
Sodium Hydride (60% dispersion in oil)NaH24.0058.72.35 g
Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-100 mL
Ethyl 6-chloronicotinateC₈H₈ClNO₂185.6148.99.08 g
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
Brine (Saturated NaCl solution)NaCl58.44-As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.35 g, 58.7 mmol, 1.2 equiv.) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Dissolve tetrahydro-2H-pyran-4-ol (5.0 g, 48.9 mmol, 1.0 equiv.) in anhydrous DMF (25 mL) and add it dropwise to the NaH suspension over 30 minutes.

  • Reaction Initiation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A solution of ethyl 6-chloronicotinate (9.08 g, 48.9 mmol, 1.0 equiv.) in anhydrous DMF (25 mL) is then added dropwise at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate as a colorless oil.

Part 2: Synthesis of this compound

The final step is the reduction of the ester functional group to a primary alcohol. Lithium borohydride (LiBH₄) is an effective reducing agent for this transformation, offering good chemoselectivity in the presence of the pyridine ring and ether linkage. The reaction is typically performed in an ethereal solvent such as tetrahydrofuran (THF) under reflux to ensure complete conversion.[4]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Ethyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinateC₁₃H₁₇NO₄251.28~44.0~11.0 g
Lithium Borohydride (LiBH₄)LiBH₄21.7888.01.92 g
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-150 mL
1 M Hydrochloric Acid (HCl)HCl36.46-As needed
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01-As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
Brine (Saturated NaCl solution)NaCl58.44-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the ethyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate (~11.0 g, ~44.0 mmol, 1.0 equiv.) obtained from the previous step in anhydrous tetrahydrofuran (150 mL).

  • Addition of Reducing Agent: Add lithium borohydride (1.92 g, 88.0 mmol, 2.0 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add water (20 mL) to quench the excess LiBH₄. Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction s1_setup 1. Charge flask with NaH and anhydrous DMF. s1_cool 2. Cool to 0 °C. s1_setup->s1_cool s1_add_alcohol 3. Add Tetrahydro-2H-pyran-4-ol dropwise. s1_cool->s1_add_alcohol s1_stir1 4. Stir for 30 min at 0 °C. s1_add_alcohol->s1_stir1 s1_add_halide 5. Add Ethyl 6-chloronicotinate dropwise. s1_stir1->s1_add_halide s1_warm 6. Warm to RT and stir for 16h. s1_add_halide->s1_warm s1_quench 7. Quench with H₂O. s1_warm->s1_quench s1_extract 8. Extract with EtOAc. s1_quench->s1_extract s1_purify 9. Wash, dry, and concentrate. Purify by column chromatography. s1_extract->s1_purify s2_setup 1. Dissolve ester in anhydrous THF. s1_purify->s2_setup Intermediate Ester s2_add_hydride 2. Add LiBH₄ portion-wise. s2_setup->s2_add_hydride s2_reflux 3. Heat to reflux for 4h. s2_add_hydride->s2_reflux s2_cool 4. Cool to 0 °C. s2_reflux->s2_cool s2_quench 5. Quench with H₂O and adjust pH with HCl. s2_cool->s2_quench s2_extract 6. Extract with EtOAc. s2_quench->s2_extract s2_purify 7. Wash, dry, and concentrate. Purify by recrystallization/chromatography. s2_extract->s2_purify Final_Product Final_Product s2_purify->Final_Product This compound

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By employing a Williamson ether synthesis followed by an ester reduction, this valuable building block can be prepared in high yield from readily available starting materials. The detailed step-by-step instructions and explanations of the chemical principles are intended to enable researchers to successfully replicate this synthesis in their own laboratories for applications in drug discovery and development.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=24229579. Available at: [Link]5]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]3]

  • Nagasawa, K. et al. Preparation of pyridinemethanol derivatives as tachykinin antagonists. (Patent No. US6437120B1). Available at: 4]

  • National Institutes of Health. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available at: [Link]]

  • Hennequin, L. F. et al. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry2006 , 49(22), 6465-88. Available at: [Link]

Sources

Synthesis of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is designed for adaptability and scalability, with a focus on explaining the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Introduction

The pyridyl methanol moiety is a common scaffold in a variety of biologically active compounds. The incorporation of a tetrahydro-2H-pyran-4-yl)oxy group can modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability, making it a desirable feature in drug design. This guide outlines a reliable, multi-step synthesis to access this versatile building block, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol is approached through a convergent synthesis, which involves the preparation of key intermediates that are then combined in the final steps. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Route 1: Late-stage Etherification cluster_1 Route 2: Early-stage Etherification A 6-Hydroxynicotinic Acid B Methyl 6-hydroxynicotinate A->B Esterification E 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridine-3-carbaldehyde A->E Mitsunobu Reaction C (6-Hydroxypyridin-3-yl)methanol B->C Reduction F (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol C->F Mitsunobu Reaction D Tetrahydro-2H-pyran-4-ol E->F Reduction

Caption: Alternative synthetic routes to the target molecule.

This guide will focus on a well-precedented and reliable three-step synthesis starting from 6-hydroxynicotinic acid. This route involves an initial esterification, followed by reduction of the ester to the corresponding alcohol, and finally, a Mitsunobu reaction to introduce the tetrahydropyranyloxy group.

Materials and Equipment

Reagents Equipment
6-Hydroxynicotinic acidRound-bottom flasks
Methanol (anhydrous)Magnetic stirrers and stir bars
Sulfuric acid (concentrated)Heating mantles or oil baths
Sodium bicarbonateReflux condensers
Sodium borohydrideIce baths
Tetrahydrofuran (THF, anhydrous)Separatory funnel
Tetrahydro-2H-pyran-4-olRotary evaporator
Triphenylphosphine (PPh₃)Thin-layer chromatography (TLC) plates and chamber
Diisopropyl azodicarboxylate (DIAD)Column chromatography setup (silica gel)
Dichloromethane (DCM, anhydrous)Standard laboratory glassware
Ethyl acetatepH paper or meter
HexanesInert atmosphere setup (e.g., nitrogen or argon)
Anhydrous sodium sulfate

Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxynicotinate

This step involves the Fischer esterification of 6-hydroxynicotinic acid. The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol:

  • To a solution of 6-hydroxynicotinic acid (1.0 eq.) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 16 hours[1].

  • After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-hydroxynicotinate as a solid. This product is often of sufficient purity for the next step.

Step 2: Synthesis of (6-Hydroxypyridin-3-yl)methanol

The methyl ester is selectively reduced to the corresponding primary alcohol using sodium borohydride in methanol. While sodium borohydride is generally considered a mild reducing agent, its reactivity is enhanced in alcoholic solvents, allowing for the reduction of esters, albeit at a slower rate than aldehydes or ketones[1].

Protocol:

  • Suspend methyl 6-hydroxynicotinate (1.0 eq.) and finely powdered sodium borohydride (20.0 eq.) in anhydrous THF[1].

  • Add methanol (approximately 0.1 mL per gram of ester) to the suspension.

  • Reflux the reaction mixture for 24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Stir the mixture for 15 hours to ensure complete quenching.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (6-hydroxypyridin-3-yl)methanol.

Step 3: Synthesis of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol

The final step is a Mitsunobu reaction, which facilitates the formation of an ether linkage between the phenolic hydroxyl group of (6-hydroxypyridin-3-yl)methanol and the secondary alcohol, tetrahydro-2H-pyran-4-ol. This reaction proceeds via the activation of the alcohol by triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by the hydroxypyridine[2].

Protocol:

  • To a solution of (6-hydroxypyridin-3-yl)methanol (1.0 eq.), tetrahydro-2H-pyran-4-ol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF or DCM (10 mL per gram of pyridyl methanol) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by column chromatography on silica gel. A useful technique is to dissolve the crude material in a minimal amount of dichloromethane and precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes or ether, followed by filtration through a plug of silica gel[3]. Elution with a gradient of ethyl acetate in hexanes should provide the pure target compound.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and determine appropriate solvent systems for column chromatography. For pyridine derivatives, it may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of purity[5].

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Expected ¹H NMR Data for (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol: The spectrum would be expected to show signals corresponding to the aromatic protons of the pyridine ring, a singlet for the benzylic CH₂OH protons, and multiplets for the protons of the tetrahydropyran ring.

Safety and Handling

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with water and acids[6].

  • DIAD/DEAD: These are azodicarboxylates and should be handled with care as they are potential sensitizers and can be hazardous. Always use in a fume hood and wear appropriate personal protective equipment (PPE)[4].

  • Triphenylphosphine: Can cause skin and eye irritation. Handle with gloves and safety glasses.

  • Solvents: Anhydrous solvents are crucial for the success of the Mitsunobu reaction. Ensure proper handling and storage to prevent moisture contamination.

Troubleshooting

Issue Potential Cause Solution
Incomplete Esterification Insufficient reaction time or catalyst.Increase reflux time or add a small amount of additional sulfuric acid.
Low Yield in Reduction Incomplete reaction; degradation of starting material.Ensure anhydrous conditions and sufficient excess of sodium borohydride. Monitor the reaction closely by TLC.
Mitsunobu Reaction Fails Wet reagents or solvents; steric hindrance.Use freshly dried solvents and reagents. Consider using a more reactive phosphine or azodicarboxylate.
Difficult Purification Co-elution of triphenylphosphine oxide.Use the precipitation/filtration method described in Step 3. Alternatively, use polymer-supported triphenylphosphine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
  • Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. (2012). A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions. Organic & Biomolecular Chemistry, 10(17), 3531-3537.
  • ChemSynthesis. (2026). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • Duke University. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]

  • Kim, J., De Castro, K. A., Lim, M., & Rhee, H. (2010). A simple and efficient method for the reduction of esters to alcohols with sodium borohydride. Tetrahedron, 66(22), 3995-4001.
  • MassBank. (2008). Pyridine. Retrieved from [Link]

  • Mielcarek, J. (2001). Normal-phase TLC separation of enantiomers of 1,4-dihydropyridine derivatives. Drug Development and Industrial Pharmacy, 27(2), 175-179.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22021344, Pyridine methanol. Retrieved from [Link].

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Varian. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Automated multiple development thin-layer chromatography for separation of opiate alkaloids and derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]

  • ResearchGate. (2025). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Retrieved from [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Reddit. (n.d.). NaBH4 reduction of ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Retrieved from [Link]

Sources

Application Notes: The Strategic Use of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol has emerged as a highly valuable and versatile building block in contemporary pharmaceutical synthesis. Its unique trifunctional architecture—comprising a nucleophilic pyridine core, a metabolically robust tetrahydropyran (THP) ether linkage, and a reactive primary alcohol—positions it as a strategic intermediate for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its application, focusing on its pivotal role in the synthesis of Sodium-Glucose Co-transporter (SGLT) inhibitors, a blockbuster class of antidiabetic drugs. We present detailed, field-tested protocols for the activation and subsequent coupling of this intermediate, explain the underlying chemical principles, and discuss the critical role of its constituent moieties in conferring desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API).

Introduction: A Privileged Scaffold for Complex Synthesis

The pursuit of novel therapeutics with improved efficacy and safety profiles necessitates the development of sophisticated, highly functionalized molecular building blocks. This compound (also known as (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol) is a premier example of such an intermediate. Its structure is not a random assortment of functional groups; rather, it is a carefully designed scaffold that addresses several key challenges in medicinal chemistry.

  • Pyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor and a mild base, providing a crucial interaction point for binding to biological targets like protein kinases or enzymes.[1][2]

  • Primary Alcohol: The -CH₂OH group at the 3-position is a versatile synthetic handle, readily converted into a variety of functional groups, including halides, tosylates, aldehydes, or carboxylic acids, enabling diverse coupling strategies.[3]

  • Tetrahydropyran (THP) Moiety: The THP ether at the 6-position is more than just a solubilizing group. As a rigid, saturated heterocycle, it serves as a bioisostere for a cyclohexyl group but with lower lipophilicity and an additional hydrogen bond acceptor (the ether oxygen).[4] This modification is frequently employed to enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often improving metabolic stability and reducing off-target toxicity.[4][5]

This combination makes the title compound an ideal precursor for APIs where precise spatial orientation, metabolic resilience, and specific hydrogen bonding interactions are paramount.

Physicochemical and Spectroscopic Data

A thorough understanding of the intermediate's physical properties is essential for its effective use in synthesis, including planning for reaction conditions, purification, and storage.

PropertyValueSource
IUPAC Name [6-(oxan-4-yloxy)-3-pyridinyl]methanolPubChem[6]
CAS Number 906352-79-2PubChem[6]
Molecular Formula C₁₁H₁₅NO₃PubChem[6]
Molecular Weight 209.24 g/mol PubChem[6]
Appearance White to off-white solid (typical)Supplier Data
Complexity 183PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 4PubChem[6]

Core Application: Synthesis of SGLT Inhibitors (Case Study: Sotagliflozin)

A prominent application of this compound and its derivatives is in the synthesis of SGLT inhibitors. SGLT1 and SGLT2 are membrane proteins that regulate glucose reabsorption in the small intestine and kidneys, respectively. Inhibiting these transporters is a validated therapeutic strategy for managing type 2 diabetes.[6][7]

Sotagliflozin is a first-in-class dual inhibitor of both SGLT1 and SGLT2, offering comprehensive glycemic control.[8] A retrospective analysis of its structure reveals that a key aryl-thiophene fragment can be strategically derived from our title intermediate. While multiple patented routes exist, a common disconnection approach highlights the value of a functionalized pyridinylmethyl precursor.

The overall synthetic strategy involves a C-C bond formation between an activated form of our intermediate and a thiophene-C-glycoside core.

G A This compound (Starting Intermediate) B 5-(Bromomethyl)-2-(oxan-4-yloxy)pyridine (Activated Intermediate) A->B Step 1: Activation (Bromination) D Sotagliflozin Core Structure (API Precursor) B->D Step 2: C-C Bond Formation (Coupling Reaction) C Thiophene-C-Glycoside (Coupling Partner) C->D

Caption: High-level synthetic workflow for an SGLT inhibitor core.

Detailed Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the key transformations required to utilize this compound as a precursor for advanced pharmaceutical intermediates.

Protocol 4.1: Activation of the Hydroxyl Group via Bromination

To make the intermediate amenable to C-C bond formation, the primary alcohol must be converted into a more reactive leaving group, such as a bromide. This protocol uses phosphorus tribromide (PBr₃), a classic and effective reagent for this transformation.

Reaction: Synthesis of 5-(Bromomethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Caption: Conversion of the primary alcohol to a bromomethyl group.

Materials:

  • This compound (1.0 equiv.)

  • Phosphorus tribromide (PBr₃) (0.4 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (e.g., 10.0 g, 47.8 mmol). Dissolve it in anhydrous THF (200 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add PBr₃ (e.g., 1.8 mL, 19.1 mmol, 0.4 equiv.) dropwise via syringe over 15 minutes. Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of undesired phosphate byproducts.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50% EtOAc/Hexanes eluent. The disappearance of the starting material (lower Rf) and the appearance of a new, less polar spot (higher Rf) indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases. Safety Note: Quenching is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Add EtOAc (150 mL) and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to afford the pure 5-(bromomethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine.

Self-Validation: The final product should be characterized by ¹H NMR to confirm the disappearance of the alcohol proton and the methylene protons adjacent to the hydroxyl, and the appearance of a new singlet for the -CH₂Br protons around δ 4.5 ppm.

Protocol 4.2: C-C Bond Formation via Suzuki Coupling

This protocol describes a model Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[9] It demonstrates how the activated bromomethyl intermediate can be coupled with a thiophene boronic acid derivative, forming the core scaffold found in many SGLT inhibitors.

Reaction: Coupling of 5-(Bromomethyl)-2-(oxan-4-yloxy)pyridine with 5-formylthiophene-2-boronic acid.

Materials:

  • 5-(Bromomethyl)-2-(oxan-4-yloxy)pyridine (1.0 equiv.)

  • 5-Formylthiophene-2-boronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.5 equiv.)

  • Degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask containing a stir bar, add 5-(bromomethyl)-2-(oxan-4-yloxy)pyridine (e.g., 5.0 g, 18.4 mmol), 5-formylthiophene-2-boronic acid (e.g., 3.44 g, 22.1 mmol), and K₂CO₃ (e.g., 6.36 g, 46.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 638 mg, 0.55 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (80 mL) and degassed water (20 mL). Causality Note: Degassing the solvents by sparging with nitrogen or argon is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[10]

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere. Monitor for completion by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with EtOAc (150 mL) and water (100 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired coupled product.

Safety, Handling, and Storage

  • This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin. Store in a cool, dry place away from strong oxidizing agents.

  • Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

  • Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric. Handle under an inert atmosphere.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. PubMed Central.
  • Process for the preparation of SGLT inhibitor compounds. (WO2016128995A1).
  • This compound. PubChem.
  • Process for the preparation of SGLT2 inhibitors and intermediates thereof. (US11312740B2).
  • Co-crystals of SGLT2 inhibitors, process for their preparation and pharmaceutical compositions thereof. (EP3349762B1).
  • Method for synthesizing SGLT2 inhibitor drugs. (CN104710486A).
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu.
  • Sotagliflozin. PubChem.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.

Sources

The Strategic Deployment of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the intricate chess game of drug discovery, the selection of molecular building blocks is a critical opening move that dictates the trajectory of the entire campaign. Among the vast arsenal of chemical motifs, the substituted pyridine core has proven to be a recurring and successful strategic element, present in a significant portion of FDA-approved drugs.[1][2] This application note delves into the synthesis, strategic utility, and practical application of a particularly valuable building block: [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. This compound elegantly marries the advantageous pharmacological properties of the pyridine ring with the absorption, distribution, metabolism, and excretion (ADME) enhancing characteristics of the tetrahydropyran (oxan) moiety.[3] We will explore the causality behind its design, provide detailed protocols for its synthesis and subsequent chemical transformations, and illuminate its role in the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology.

The core value of the this compound scaffold lies in the synergistic interplay of its constituent parts. The pyridine ring offers a versatile handle for introducing diverse functionalities and can engage in crucial hydrogen bonding and π-stacking interactions within protein binding sites.[4] The introduction of the (oxan-4-yloxy) group at the 6-position is a deliberate medicinal chemistry tactic. The tetrahydropyran (THP) ring is a conformationally restricted ether, which serves as a bioisostere for a cyclohexane ring but with significantly lower lipophilicity.[3] This reduction in lipophilicity is often a key factor in improving a drug candidate's solubility and overall ADME profile.[5] Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target, thereby potentially enhancing potency and selectivity.[3] The primary alcohol at the 3-position of the pyridine ring serves as a versatile synthetic handle, allowing for a variety of subsequent chemical modifications to explore the structure-activity relationship (SAR) and optimize the lead compound.

This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both the conceptual framework and the practical knowledge to effectively utilize this compound as a key building block in their drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug discovery. These properties influence its reactivity, solubility, and ultimately, its contribution to the overall profile of the final drug candidate.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃PubChem[6]
Molecular Weight 209.24 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 906352-79-2PubChem[6]
Appearance Solid (Beige)ChemicalBook[4]
Melting Point 66.5-68°C (for the corresponding aldehyde)ChemicalBook[4]
Complexity 183PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 4PubChem[6]
Rotatable Bond Count 3PubChem[6]

Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound can be approached through several reliable routes, typically starting from readily available chloropyridine derivatives. Below are detailed, field-proven protocols for a multi-step synthesis.

Diagram of Synthetic Workflow

SynthesisWorkflow A 6-Chloronicotinic acid B (6-Chloropyridin-3-yl)methanol A->B  Reduction (e.g., BH₃·THF) C This compound B->C  Williamson Ether Synthesis (e.g., NaH) D Tetrahydropyran-4-ol D->C

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of (6-Chloropyridin-3-yl)methanol

This protocol describes the reduction of commercially available 6-chloronicotinic acid to the corresponding primary alcohol.

Materials:

  • 6-Chloronicotinic acid

  • Borane tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Chloroform

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinic acid (1 equivalent) in anhydrous THF.

  • Reduction: Cool the solution in an ice bath. Slowly add a 1 M solution of borane-THF complex (approximately 1.0-1.2 equivalents) dropwise, maintaining the temperature below 10°C. The addition is exothermic and will be accompanied by gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring. Continue stirring for 1 hour.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with chloroform (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (6-chloropyridin-3-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis to Yield this compound

This protocol details the formation of the ether linkage via a Williamson ether synthesis.[1][7][8][9]

Materials:

  • (6-Chloropyridin-3-yl)methanol (from Protocol 1)

  • Tetrahydropyran-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension in an ice bath.

  • Addition of Alcohol: Slowly add a solution of tetrahydropyran-4-ol (1.1 equivalents) in anhydrous DMF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add a solution of (6-chloropyridin-3-yl)methanol (1 equivalent) in anhydrous DMF dropwise.

  • Reaction Progression: Heat the reaction mixture to 80-90°C and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The this compound building block and its derivatives have been prominently featured in the patent literature as key intermediates in the synthesis of kinase inhibitors for the treatment of hyperproliferative diseases such as cancer.[10] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

A notable example is the use of this scaffold in the development of inhibitors targeting various protein kinases. In many patented series of compounds, the this compound moiety serves as a foundational element. The hydroxymethyl group is often converted to an amine or used in ether or ester linkages to connect to other parts of the molecule, which are designed to interact with specific regions of the kinase active site.

Logical Relationship Diagram

DrugDiscoveryLogic cluster_0 Building Block cluster_1 Key Features cluster_2 Application A This compound B Pyridine Core (Target Interaction) A->B C Oxan Moiety (Improved ADME) A->C D Methanol Handle (Synthetic Versatility) A->D E Lead Optimization F Kinase Inhibitors E->F Targeted Library Synthesis G Oncology Therapeutics F->G Improved Efficacy & Safety

Caption: The strategic role of the building block in drug discovery.

The rationale for employing the (oxan-4-yloxy) group in these kinase inhibitors is multifaceted. As previously discussed, it helps to optimize the physicochemical properties of the molecule, which is crucial for achieving good oral bioavailability and a favorable pharmacokinetic profile. In the competitive landscape of kinase inhibitor development, having a drug that is not only potent but also possesses good "drug-like" properties is a significant advantage. The rigidity of the THP ring can also help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target kinase.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is more than just another chemical intermediate; it is a strategically designed building block that addresses some of the key challenges in modern drug discovery. Its synthesis is achievable through robust and scalable chemical transformations. The inherent properties of its pyridine core and oxan moiety provide a solid foundation for developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As the quest for novel and effective therapeutics continues, particularly in oncology, the judicious use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the journey from the laboratory to the clinic. The detailed protocols and conceptual framework provided in this application note aim to empower researchers to fully leverage the potential of this compound in their own drug discovery endeavors.

References

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. PMC - PubMed Central. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. Bentham Science. Available at: [Link]

  • Williamson ether synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Strategic approaches to optimizing peptide ADME properties. PubMed. Available at: [Link]

  • Properties Optimization. SpiroChem. Available at: [Link]

  • Pyridine compounds as inhibitors of kinase. Google Patents.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... ResearchGate. Available at: [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available at: [Link]

  • Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. Available at: [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.
  • Methods to treat cancer using (r)-n-(3-fluoro-4-((3-((1-hydroxypropan-2-yl)amino)-1h-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4. Google Patents.
  • Substituted pyridine derivatives as SARM1 inhibitors. Google Patents.
  • WO 2023/213761 A1. Googleapis.com. Available at: [Link]

Sources

Application Note: A Detailed Guide to the Synthesis of 3-(Chloromethyl)-6-(oxan-4-yloxy)pyridine via Thionyl Chloride Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The transformation of alcohols to alkyl chlorides is a cornerstone reaction in medicinal chemistry, enabling the conversion of a relatively inert hydroxyl group into a versatile electrophilic handle for subsequent nucleophilic substitutions. The target molecule, 3-(chloromethyl)-6-(oxan-4-yloxy)pyridine, is a valuable building block in drug discovery. The chloromethyl-pyridine moiety serves as a key pharmacophore or a reactive intermediate for constructing more complex molecular architectures, often found in kinase inhibitors and other targeted therapeutics.[1][2]

This guide provides a comprehensive protocol for the chlorination of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and address critical safety considerations, characterization, and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt and apply these principles to similar transformations.

Reaction Principle and Mechanism

Overall Transformation

The reaction converts the primary alcohol on the pyridine ring to the corresponding alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. The use of a base, such as pyridine, is often recommended to neutralize the generated HCl and facilitate the desired reaction pathway.[3]

Reaction Scheme of this compound with thionyl chloride

Caption: Overall conversion of this compound to 3-(chloromethyl)-6-(oxan-4-yloxy)pyridine.

Mechanistic Pathway: The Role of Thionyl Chloride

The conversion of an alcohol to an alkyl chloride with thionyl chloride proceeds by first transforming the hydroxyl group into a superior leaving group. When a base like pyridine is used, the reaction follows a classic bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6]

  • Activation of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.

  • Deprotonation: Pyridine, acting as a base, deprotonates the intermediate, yielding the neutral alkyl chlorosulfite. This step is crucial as it also generates pyridinium chloride.[6]

  • SN2 Attack: The chloride ion, now freed and present in the reaction mixture, acts as a nucleophile. It performs a backside attack on the carbon atom bearing the chlorosulfite group.[5]

  • Product Formation: The attack leads to the formation of the C-Cl bond with inversion of stereochemistry (though not relevant for this achiral primary alcohol). This concerted step expels the leaving group, which readily decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion, driving the reaction to completion.[4][7]

Without a base like pyridine, the reaction can sometimes proceed through an SNi (substitution nucleophilic internal) mechanism, which may affect stereochemical outcomes in chiral systems.[4][5] The inclusion of pyridine ensures a clean SN2 pathway.[6]

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Deprotonation cluster_2 Step 3 & 4: SN2 Attack & Product Formation ROH [Pyr]-CH₂OH SOCl2 S(=O)Cl₂ ROH->SOCl2 Nucleophilic Attack Intermediate1 [Pyr]-CH₂O⁺(H)SOCl SOCl2->Intermediate1 Cl_ion Cl⁻ Intermediate1->Cl_ion Loss of Cl⁻ Intermediate1_copy [Pyr]-CH₂O⁺(H)SOCl Pyridine Pyridine Pyridine->Intermediate1_copy Base Chlorosulfite [Pyr]-CH₂OSOCl Pyridinium Pyridine-H⁺Cl⁻ Chlorosulfite_copy [Pyr]-CH₂OSOCl Intermediate1_copy->Chlorosulfite Product [Pyr]-CH₂Cl Chlorosulfite_copy->Product Cl_ion2 Cl⁻ Cl_ion2->Chlorosulfite_copy SN2 Attack Byproducts SO₂ (gas) + Cl⁻ Product->Byproducts Decomposition

Caption: SN2 mechanism for the chlorination of an alcohol using SOCl₂ and pyridine.

Critical Safety Protocols

Thionyl chloride is a highly reactive and corrosive substance. Strict adherence to safety protocols is mandatory.

  • Reagent-Specific Hazards:

    • Thionyl Chloride (SOCl₂): Highly corrosive and a lachrymator.[8] It reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9][10] Inhalation can cause severe respiratory irritation and pulmonary edema, with effects possibly being delayed.[10][11] Contact with skin and eyes causes severe burns.[11][12]

    • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.[13]

    • Dichloromethane (DCM): Potential carcinogen. Volatile.

  • Required Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat.

    • Use chemical splash goggles and a full-face shield.[9][12]

    • Wear heavy-duty, solvent-resistant gloves (e.g., Viton® or butyl rubber). Neoprene may also be suitable.[10] Always inspect gloves before use.[9]

    • Ensure an appropriate respirator (e.g., NIOSH-approved with acid gas cartridges) is available for emergencies.[10]

  • Engineering Controls:

    • All operations involving thionyl chloride must be performed in a certified chemical fume hood with good ventilation to prevent inhalation of vapors.[11]

    • An emergency eyewash station and safety shower must be immediately accessible.[12]

  • Quenching & Waste Disposal:

    • Never quench thionyl chloride with water directly or in an uncontrolled manner.[8][11]

    • Excess thionyl chloride should be quenched by slowly and carefully adding the reaction mixture to a cold, stirred, basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) or ice water. This must be done in the fume hood.

    • All contaminated materials and liquid waste should be disposed of as hazardous waste according to institutional guidelines.

Materials and Equipment

Table 1: Reagent List
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound906352-79-2209.24Starting material.[14]
Thionyl Chloride (SOCl₂)7719-09-7118.97Reagent grade, ≥99%. Handle with extreme care.
Pyridine110-86-179.10Anhydrous grade.
Dichloromethane (DCM)75-09-284.93Anhydrous grade.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for work-up.
Brine (Saturated NaCl solution)7647-14-558.44For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Silica Gel7631-86-9-For column chromatography (e.g., 230-400 mesh).
Ethyl Acetate & Hexanes--Solvents for chromatography.
Table 2: Equipment List
EquipmentPurpose
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Septa and nitrogen inlet/outletMaintain inert atmosphere
Syringes and needlesLiquid transfers
Addition funnelControlled addition of reagents
Ice/water bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Glass column and accessoriesFlash chromatography
Thin Layer Chromatography (TLC) platesReaction monitoring

Detailed Experimental Protocol

Reagent Preparation
  • Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (nitrogen or argon) to remove all moisture.[15]

  • Use anhydrous solvents to prevent premature reaction of thionyl chloride.

Reaction Setup & Execution
  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Dissolution: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: This mitigates the exothermicity of the initial addition of thionyl chloride and minimizes potential side reactions.

  • Base Addition: Slowly add anhydrous pyridine (1.1 eq) to the stirred solution via syringe.

  • Thionyl Chloride Addition: Add thionyl chloride (1.2 eq) dropwise to the cold, stirred solution over 15-20 minutes using a syringe. A cloudy precipitate (pyridinium hydrochloride) may form. Rationale: Slow, dropwise addition is critical for controlling the reaction temperature and preventing a runaway reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Extraction
  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Very slowly and carefully, add the reaction mixture to a separate flask containing a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will cause vigorous gas (CO₂) evolution. Ensure adequate headspace in the flask and perform in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying & Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[15]

Purification
  • The crude residue can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing) is a typical mobile phase for this type of compound.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product, 3-(chloromethyl)-6-(oxan-4-yloxy)pyridine, likely as an oil or a low-melting solid.

Process Workflow Visualization

Experimental_Workflow Setup 1. Assemble Dry Glassware under Nitrogen Charge 2. Add Starting Material and Anhydrous DCM Setup->Charge Cool 3. Cool to 0 °C Charge->Cool Add_Pyr 4. Add Pyridine Cool->Add_Pyr Add_SOCl2 5. Add Thionyl Chloride Dropwise Add_Pyr->Add_SOCl2 React 6. Stir at RT (Monitor by TLC) Add_SOCl2->React Quench 7. Quench with cold aq. NaHCO₃ React->Quench Extract 8. Extract with DCM Quench->Extract Wash 9. Wash with H₂O & Brine Extract->Wash Dry 10. Dry over MgSO₄ & Concentrate Wash->Dry Purify 11. Purify via Column Chromatography Dry->Purify Characterize 12. Characterize Product (NMR, MS) Purify->Characterize

Sources

The Strategic Integration of Oxane Moieties into Pyridine Scaffolds: A Guide to Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Synthesis of Stability and Functionality

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of FDA-approved drugs due to its versatile chemical reactivity and diverse biological activities.[1] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and imparts a dipole moment that influences molecular interactions and physicochemical properties. However, the journey of a drug candidate from discovery to clinical success is often challenged by suboptimal pharmacokinetic profiles, including poor solubility, metabolic instability, and off-target toxicity.

To address these challenges, medicinal chemists are increasingly turning to the strategic incorporation of saturated heterocyclic moieties. Among these, oxane rings (such as tetrahydropyran and oxetane) have emerged as particularly valuable tools.[2] The introduction of an oxane substituent can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability by blocking potential sites of metabolism.[2][3] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of oxane-containing pyridines in modern drug discovery.

Application Notes: The "Why" Behind the Oxane-Pyridine Combination

The rationale for combining an oxane ring with a pyridine core is rooted in the complementary nature of these two structural motifs. The pyridine provides a key pharmacophoric element capable of engaging in a variety of interactions with biological targets, while the oxane moiety serves to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Improving Physicochemical Properties

The introduction of a polar oxane ring can have a profound impact on a molecule's physicochemical profile. For instance, replacing a lipophilic group with a tetrahydropyran (THP) moiety can lead to a significant increase in aqueous solubility and a reduction in clearance. In the development of Janus kinase 1 (JAK1) selective inhibitors, the substitution of a cyclohexyl group with a THP derivative resulted in improved clearance in both rat and human models, highlighting the beneficial impact of the oxane's oxygen heteroatom.[4]

Key Advantages of Incorporating Oxane Moieties:

PropertyImpact of Oxane MoietyRationale
Solubility Generally IncreasedThe oxygen atom in the oxane ring can act as a hydrogen bond acceptor, improving interactions with water.[2]
Metabolic Stability Often ImprovedThe saturated, sterically hindering nature of the oxane ring can shield metabolically labile sites from enzymatic degradation.[3]
Lipophilicity (logP/logD) ModulatedCan decrease lipophilicity compared to carbocyclic analogs, leading to a more favorable ADME profile.[4]
Off-target Activity Can be ReducedBy altering the overall shape and electronic properties of the molecule, off-target interactions can be minimized.
Case Study: Tetrahydropyranyl-Pyridine Hybrids as ALK5 Inhibitors

A compelling example of the successful application of this strategy is the development of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as potent inhibitors of the activin-like kinase 5 (ALK5) receptor.[5] ALK5 is a key player in the transforming growth factor-β (TGF-β) signaling pathway, which is implicated in cancer and fibrosis.[5]

In this study, the tetrahydropyran moiety was strategically incorporated to optimize the pharmacokinetic properties of the lead compounds. The resulting compounds demonstrated not only potent inhibition of ALK5 autophosphorylation but also favorable in vivo efficacy in a tumor xenograft model.[5] Specifically, compound 8h from this series showed an IC50 of 25 nM against ALK5 and significant tumor growth inhibition upon oral administration.[5]

Synthetic Protocols: Building the Oxane-Pyridine Scaffold

The synthesis of oxane-containing pyridines can be achieved through various modern synthetic methodologies. A common and versatile approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine and an oxane-containing boronic acid or ester.[6][7]

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Tetrahydropyran-4-ylboronic Acid

This protocol describes a general procedure for the synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyridine.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Add Catalyst & Ligand A->B 2-Bromopyridine, THP-Boronic Acid C Add Base & Solvent B->C Pd(dppf)Cl2 D Heat to 80-100 °C C->D K2CO3, Dioxane/H2O E Monitor by TLC/LC-MS D->E Stir under N2 F Quench & Extract E->F Reaction Complete G Dry & Concentrate F->G Aq. Workup H Purify by Chromatography G->H Rotary Evaporation I 2-(THP-4-yl)pyridine H->I Pure Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 2-Bromopyridine

  • Tetrahydropyran-4-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 mmol), tetrahydropyran-4-ylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(tetrahydro-2H-pyran-4-yl)pyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Base: The base (K₂CO₃) is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid.[8]

  • Solvent System: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.

  • Ligand: The dppf ligand stabilizes the palladium catalyst and promotes the desired cross-coupling reaction.

Biological Evaluation Protocols

Once synthesized, oxane-containing pyridine derivatives must be evaluated for their biological activity. The choice of assay will depend on the therapeutic target. For anticancer applications, a common initial screen is the MTT assay to assess cytotoxicity, followed by more specific assays such as in vitro kinase inhibition assays if the target is a kinase.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol outlines a general procedure for evaluating the in vitro cytotoxicity of a novel oxane-containing pyridine compound against a cancer cell line (e.g., MCF-7 breast cancer cells). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Serial Dilutions of Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570 nm G->H I Cytotoxicity Data H->I Calculate IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Oxane-containing pyridine compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the oxane-containing pyridine compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

For compounds designed as kinase inhibitors, it is essential to determine their potency and selectivity. This protocol provides a general framework for an in vitro kinase assay to determine the IC₅₀ value of an oxane-containing pyridine against a specific kinase.

Diagram of the Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Kinase Reaction Buffer B Add Kinase and Substrate A->B C Add Serial Dilutions of Inhibitor B->C D Initiate Reaction with ATP C->D E Incubate at 30 °C D->E F Stop Reaction E->F G Detect Phosphorylation F->G e.g., Fluorescence, Luminescence, Radioactivity H Analyze Data G->H I Inhibition Potency H->I Determine IC50

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • Oxane-containing pyridine inhibitor

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagents (e.g., fluorescently labeled antibody, luciferase/luciferin, or [γ-³²P]ATP)[12]

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor in the kinase reaction buffer.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time, ensuring the reaction is in the linear range.[12]

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The integration of oxane moieties into pyridine-based scaffolds represents a powerful and validated strategy in modern medicinal chemistry. This approach allows for the retention of the desirable pharmacophoric properties of the pyridine ring while systematically improving the ADME profile of the resulting drug candidates. The protocols and application notes provided in this guide offer a foundational framework for the synthesis and evaluation of these promising hybrid molecules. As our understanding of structure-activity and structure-property relationships continues to evolve, the rational design of novel oxane-containing pyridines will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

  • AbdelHaleem, M. A., et al. (2020). Design, synthesis, and biological evaluation of novel 3-cyano-6-naphthylpyridine inhibitors. Bioorganic Chemistry, 103, 104179.
  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. Available at: [Link]

  • Bhandari, S., et al. (2008). Design, synthesis and potential CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. Bioorganic & Medicinal Chemistry, 16(4), 1822-1832.
  • Boraei, A. T. A., et al. (2021). Design, synthesis, and biological evaluation of 4,6-diaryl-3-cyano-2-pyridone derivatives as PIM-1 kinase inhibitors. Bioorganic Chemistry, 115, 105244.
  • Dawood, K. M., et al. (2021). Design, synthesis, and biological evaluation of novel chromene–pyridine hybrids with vasodilatory and anticancer effects. Bioorganic Chemistry, 114, 105094.
  • Eldehna, W. M., et al. (2019). Design, synthesis, and biological evaluation of phenylurea-linked pyridine derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 85, 463-473.
  • European Medicines Agency. (2023). Analysis of the structural diversity of heterocycles amongst European Medicines Agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 14(10), 1845-1867. Available at: [Link]

  • Ghoneim, A. I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50635. Available at: [Link]

  • Ilangovan, P., et al. (2010). Design, synthesis and potential CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. Acta Pharmaceutica, 60(3), 289-300.
  • Strekowski, L., & Huang, G. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(16), 3730. Available at: [Link]

  • Jatav, V., et al. (2008). Synthesis and CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. European Journal of Medicinal Chemistry, 43(9), 1945-1950.
  • Kashaw, S. K., et al. (2009). Synthesis and CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. Bioorganic & Medicinal Chemistry Letters, 19(11), 3044-3048.
  • Singh, P., et al. (2013). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. Organic and Medicinal Chemistry Letters, 3(1), 11.
  • Molecules Editorial Office. (2025). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Molecules. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. Available at: [Link]

  • University of Arizona. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis and potential CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

  • Semantic Scholar. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Glucose. Available at: [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • protocols.io. (2024). In vitro kinase assay. Available at: [Link]

Sources

Application Note: A Scalable and Robust Process for the Synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a key intermediate in pharmaceutical development. We present a detailed, validated laboratory-scale protocol and address the critical challenges associated with its transition to pilot and manufacturing scales. The core of this process is a Williamson ether synthesis, a robust and well-understood transformation. The primary focus of this note is to elucidate the causality behind key experimental choices, particularly concerning process safety, heat transfer, and impurity control during scale-up. By integrating risk assessment and process engineering principles, this guide serves as an authoritative resource for researchers and chemical development professionals aiming to achieve a safe, efficient, and reproducible manufacturing process.

Introduction & Synthetic Strategy

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a substituted pyridine core, makes it a valuable synthon for targeting a range of biological receptors. The development of a scalable and economically viable synthetic route is therefore a high-priority task in drug development programs.

The selected synthetic strategy is a Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an organohalide.[1][2] This approach was chosen for its high reliability, broad substrate scope, and well-documented mechanism. The synthesis proceeds in a single chemical step from commercially available starting materials: 6-chloropyridine-3-methanol and tetrahydro-2H-pyran-4-ol.

The reaction mechanism involves the deprotonation of tetrahydro-2H-pyran-4-ol using a strong, non-nucleophilic base—in this case, sodium hydride (NaH)—to form a potent sodium alkoxide nucleophile. This alkoxide then displaces the chloride from the electron-deficient pyridine ring in an SN2 reaction to form the desired ether linkage.[3]

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol outlines the procedure for a 10-gram scale synthesis, which has been validated for yield and purity.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mol)Equiv.
6-Chloropyridine-3-methanolC₆H₆ClNO143.5710.0 g0.06961.0
Tetrahydro-2H-pyran-4-olC₅H₁₀O₂102.138.53 g0.08351.2
Sodium Hydride (60% in oil)NaH24.003.34 g0.08351.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O-250 mL--
n-Hexane (for washing)C₆H₁₄-50 mL--
Isopropanol (for quenching)C₃H₈O-20 mL--
Deionized WaterH₂O-150 mL--
Ethyl Acetate (for extraction)C₄H₈O₂-300 mL--
Brine (sat. aq. NaCl)NaCl-100 mL--
Anhydrous Magnesium SulfateMgSO₄-20 g--
Step-by-Step Experimental Procedure
  • Reactor Setup: Equip a 1 L, three-neck, round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is thoroughly flame-dried and maintained under a positive pressure of nitrogen.

  • Sodium Hydride Preparation: Charge the flask with sodium hydride (3.34 g, 60% dispersion). Add anhydrous n-hexane (25 mL) via cannula, stir the slurry for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this washing step once more to remove the mineral oil.[4]

  • Alkoxide Formation: Add anhydrous THF (150 mL) to the washed NaH. Cool the resulting slurry to 0 °C using an ice-water bath.

  • Dissolve tetrahydro-2H-pyran-4-ol (8.53 g) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the NaH slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve during this step.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Ether Synthesis: Dissolve 6-chloropyridine-3-methanol (10.0 g) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. CAUTION: The following step is highly exothermic and releases hydrogen. Slowly and carefully add isopropanol (20 mL) dropwise to quench any unreacted NaH.

  • Once gas evolution ceases, slowly add deionized water (150 mL).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.[5]

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.

    • Expected Yield: 75-85%

    • Purity (HPLC): >98%

Hazard Analysis and Critical Safety Precautions

The primary hazard in this synthesis is the use of Sodium Hydride (NaH) . It is a highly water-reactive and flammable solid.[4][6] In contact with water or moisture, it liberates hydrogen gas, which can ignite spontaneously.[7]

  • Handling: All operations involving NaH must be conducted under a dry, inert atmosphere (nitrogen or argon).[4] Containers should be flushed with inert gas before opening and closing. Use only non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[6]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves are mandatory.[4] An emergency shower and eyewash station must be immediately accessible.[6]

  • Spills: In case of a spill, evacuate the area. Cover the spill with dry lime, sand, or soda ash. NEVER USE WATER OR FOAM. [8][9] Place the covered material into a container for disposal.

  • Fire: For fires involving NaH, use a Class D fire extinguisher (dry powder, soda ash, lime, or sand).[8] Do not use water, CO₂, or foam extinguishers.

  • Quenching: The quenching of excess NaH is extremely hazardous. It must be performed slowly, at low temperatures, and with a less reactive alcohol (like isopropanol) before the addition of water.

Scale-Up Considerations and Process Development

Transitioning a synthesis from the laboratory bench to a pilot plant or commercial reactor is not a linear process.[10] Physical and chemical behaviors change with scale, necessitating a thorough process hazard analysis (PHA) and a revised protocol.

Heat Transfer and Temperature Control
  • Causality: The exothermicity of alkoxide formation and, more critically, the quenching of excess NaH, poses a significant risk at scale. Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory flasks, which severely limits the rate of heat removal.[10] Failure to control the temperature can lead to a thermal runaway, boiling of the solvent, and a dangerous pressure increase.

  • Scaled-Up Protocol Adjustment:

    • Utilize a reactor with a jacketed cooling system capable of reaching at least -10 °C.

    • Implement a computer-controlled, calibrated dosing pump for the addition of tetrahydro-2H-pyran-4-ol and the quenching agent. The addition rate must be linked to the internal temperature, with automated stoppage if the temperature exceeds a set limit.

    • For the quench, a less reactive, higher-boiling point alcohol (e.g., isobutanol) should be used first, followed by a slow, subsurface addition of an isopropanol/water mixture to better control the exotherm and hydrogen evolution.

Mixing and Mass Transfer
  • Causality: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and a heterogeneous impurity profile.[10] The dispersion of solid NaH is particularly critical to ensure a smooth and controlled reaction.

  • Scaled-Up Protocol Adjustment:

    • The reactor must be equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to ensure efficient top-to-bottom mixing and prevent the settling of NaH.

    • The agitation speed must be carefully selected to maintain a uniform slurry without causing excessive shearing or splashing.

    • Consider using a purified grade of NaH or a stabilized slurry formulation to improve handling and dispersion at an industrial scale.

Reagent Handling and Safety Engineering
  • Causality: Manually handling multi-kilogram quantities of NaH is not feasible or safe. The risk of exposure to air/moisture and ignition is too high.

  • Scaled-Up Protocol Adjustment:

    • Charge NaH from sealed containers using a closed-system transfer or a glovebox isolator to maintain an inert atmosphere.

    • All solvent transfer lines must be made of compatible, conductive materials and be properly grounded.

    • Install an oxygen sensor in the reactor headspace to ensure the inert atmosphere is maintained below critical levels.

    • The reactor off-gas should be directed through a scrubber or to a safe, designated vent to handle the hydrogen evolved during the reaction and quench.

Work-up and Product Isolation
  • Causality: Column chromatography is generally not viable for large-scale purification due to high solvent consumption and low throughput.[11] The final product's physical properties, such as crystal form and particle size, become critical for formulation and downstream processing.[11]

  • Scaled-Up Protocol Adjustment:

    • Develop a robust crystallization procedure for product isolation and purification. This involves screening for suitable anti-solvents to induce crystallization from the reaction work-up solution (e.g., adding heptane to a concentrated toluene or ethyl acetate solution).[12]

    • Control the cooling profile and agitation during crystallization to target a specific crystal habit and particle size distribution.

    • Utilize a filter-dryer (e.g., a Nutsche filter-dryer) for efficient filtration, washing, and drying of the final product in a single, contained unit.

Data Summary: Lab-Scale vs. Scaled-Up Process

The following table summarizes the key parameter changes when moving from a laboratory to a pilot-plant scale.

ParameterLaboratory Scale (10 g)Pilot Plant Scale (10 kg)Rationale for Change
Batch Size 10 g10 kgIncreased production demand.
Reactor 1 L Glass Flask200 L Glass-Lined Steel ReactorMaterial compatibility, pressure rating, and volume.
NaH Addition Manual SpatulaClosed-system transferEHS; prevents exposure to atmosphere.[4][6]
Reagent Addition Dropping FunnelCalibrated Dosing PumpPrecise control of rate and exotherm.[10]
Temp. Control Ice BathJacketed Cooling SystemEfficient and controlled heat removal.[10]
Quenching Agent Isopropanol, then WaterIsobutanol, then IPA/Water mixSlower, more controlled reaction with excess NaH.
Purification Silica Gel ChromatographyCrystallization / RecrystallizationScalability, cost-effectiveness, and purity control.[11]
Isolation Rotary EvaporatorFilter-DryerEfficiency and containment for large quantities.
Typical Yield 75-85%78-88%Process optimization often improves yield.

Visualized Workflows

Synthetic Pathway Diagram

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions R1 Tetrahydro-2H-pyran-4-ol Base 1. NaH (1.2 eq) R1->Base Deprotonation R2 6-Chloropyridine-3-methanol Product This compound R2->Product Base->Product SN2 Displacement Solvent 2. Anhydrous THF Temp 3. 0 °C to Reflux

Caption: Williamson ether synthesis pathway for the target molecule.

Process Scale-Up Workflow

Scale_Up_Workflow A 1. Lab-Scale Protocol Definition (10 g scale) B 2. Risk & Hazard Analysis (HAZOP, FMEA) A->B C 3. Identify Critical Process Parameters (CPPs) - Temperature Control - Addition Rates - Mixing Efficiency B->C D 4. Process Modification for Scale - Engineering Controls (Pumps, Cooling) - Safety Protocols (Closed Transfer) - Isolation Method (Crystallization) C->D E 5. Pilot Plant Trial (10 kg scale) D->E F 6. In-Process Controls (IPCs) & Product Analysis (HPLC, KF) E->F F->D Re-optimize G 7. Process Validation & Documentation F->G Meets Specification? H 8. Commercial Scale Manufacturing G->H

Caption: Logical workflow for scaling up the synthesis process.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]

  • UC Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride. [Link]

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride. [Link]

  • McMullen, J. P., et al. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. Organic Process Research & Development. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • Pharmaceutical Technology. (2014). Strategic Approaches to Process Optimization and Scale-up. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Recipharm. (n.d.). API Scale-up and Transfer to Drug Product Development: A Best Practice Guide. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Oreate AI Blog. (2026). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • Google Patents. (2002). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Madhukar, B., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica. [Link]

Sources

Application Note: High-Purity Isolation of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a key heterocyclic building block in pharmaceutical research. The inherent polarity and basicity of the pyridine moiety present unique challenges, such as peak tailing and co-elution with polar impurities when using standard chromatographic methods.[1][2] This guide details an optimized normal-phase flash column chromatography method, explaining the scientific rationale behind parameter selection to achieve >98% purity. We address common challenges and provide systematic troubleshooting strategies for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

This compound (MW: 209.24 g/mol , Formula: C₁₁H₁₅NO₃) is a moderately polar molecule featuring a basic pyridine nitrogen, a primary alcohol, and an ether linkage.[3] Its synthesis, often involving the reduction of a corresponding aldehyde or ester, can introduce a range of impurities.[4][5] These may include unreacted starting materials (e.g., the more polar corresponding carboxylic acid or the less polar aldehyde), over-reduction byproducts, or isomers.

The primary challenge in purifying pyridine-containing compounds via silica gel chromatography is the strong interaction between the basic nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface.[1] This interaction leads to non-ideal elution behavior, most notably severe peak tailing, which compromises resolution and fraction purity.[1] This protocol mitigates these effects through strategic mobile phase modification.

Principle of Separation: Normal-Phase Chromatography

The purification strategy is based on normal-phase adsorption chromatography.[6][7][8] In this mode, the stationary phase is highly polar (silica gel), while the mobile phase is a less polar organic solvent system.[9][10][11][12]

  • Analyte-Stationary Phase Interaction: Polar functional groups on the analyte molecule, such as the hydroxyl (-OH) group and the pyridine nitrogen, form hydrogen bonds and dipole-dipole interactions with the silanol groups of the silica gel.

  • Elution Mechanism: A mobile phase is passed through the column. A more polar solvent in the mobile phase will compete more effectively for the adsorption sites on the silica gel, displacing the analyte and causing it to move down the column.[13] By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.

The diagram below illustrates the fundamental workflow for this purification.

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_post Phase 3: Analysis SamplePrep Crude Sample Adsorption (Dry Loading) Injection Load Sample Cartridge SamplePrep->Injection Secure cartridge ColumnPrep Column Equilibration (5% EtOAc in Hexane) ColumnPrep->Injection Connect to system Elution Gradient Elution (EtOAc/Hexane + 0.5% TEA) Injection->Elution Start run Collection Fraction Collection (UV-Triggered) Elution->Collection Monitor λ=254nm Analysis Purity Analysis (TLC, LC-MS, NMR) Collection->Analysis Pool pure fractions

Caption: High-level workflow for the purification of this compound.

Materials and Methods

Equipment and Consumables
  • Automated Flash Chromatography System (e.g., Biotage Selekt, Teledyne ISCO CombiFlash)

  • Pre-packed Silica Gel Column (e.g., 40 g, 60 Å particle size)

  • UV-Vis Detector (with wavelength selection, e.g., 254 nm)

  • Fraction Collector

  • Rotary Evaporator

  • Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Sample Loading: Solid loader cartridge (e.g., 10 g) and Celite® or additional silica gel.

Rationale for Parameter Selection
ParameterSelection & ValueJustification & Scientific Rationale
Stationary Phase Silica Gel (SiO₂)The highly polar surface with acidic silanol groups is standard for normal-phase chromatography. It effectively retains polar molecules like the target compound.[13]
Mobile Phase Hexane (Solvent A) & Ethyl Acetate (EtOAc, Solvent B)This is a classic solvent system for normal-phase chromatography. Hexane is a weak, non-polar solvent, while EtOAc is a more polar solvent. A gradient from low to high EtOAc content allows for the separation of compounds with a wide range of polarities.[10]
Mobile Phase Additive 0.5% Triethylamine (TEA)CRITICAL: The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica, causing peak tailing.[1] TEA, a competing base, is added to the mobile phase. It preferentially binds to the active silanol sites, masking them from the analyte and resulting in improved peak symmetry and resolution.[1]
Loading Method Dry LoadingThe target compound has good solubility in moderately polar solvents like dichloromethane or ethyl acetate. Dissolving the crude material and adsorbing it onto an inert support like Celite® or silica gel ensures that the sample is introduced to the column in a narrow, concentrated band. This prevents issues associated with using a strong sample solvent that can distort the initial peak shape.
Elution Profile Gradient ElutionA gradient elution, where the concentration of the strong solvent (EtOAc) is increased over time, is superior to an isocratic elution for complex mixtures.[14] It provides better resolution for early-eluting non-polar impurities while ensuring that the highly polar target compound and baseline impurities elute in a reasonable time.
Detection UV at 254 nmThe pyridine ring is an aromatic heterocycle that strongly absorbs UV light. A wavelength of 254 nm is a standard choice for detecting aromatic compounds and provides excellent sensitivity for triggering fraction collection.

Detailed Experimental Protocol

Step 1: Sample Preparation (Dry Loading)
  • Weigh approximately 500 mg of the crude this compound.

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane or Acetone).

  • Add 2-3 grams of Celite® or silica gel to the solution to form a free-flowing powder.

  • Gently remove the solvent in vacuo using a rotary evaporator until the powder is completely dry.

  • Load the resulting dry powder into an empty solid loader cartridge.

Step 2: Column Chromatography System Setup
  • Install a 40 g pre-packed silica column onto the flash chromatography system.

  • Place the prepared sample cartridge in line before the main column.

  • Prime the system pumps with the designated mobile phases:

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate containing 0.5% (v/v) Triethylamine.

  • Set the detection wavelength to 254 nm.

  • Equilibrate the column by flushing with 2-3 column volumes (CV) of the initial mobile phase conditions (e.g., 5% Solvent B in A).

Step 3: Elution and Fraction Collection
  • Begin the purification run using the optimized gradient profile detailed below. The flow rate should be set according to the column manufacturer's recommendation (typically 30-40 mL/min for a 40 g column).

Time (min) / CV% Solvent B (EtOAc + 0.5% TEA)Rationale
0 - 2 CV5%Isocratic Hold: Allows for the elution of very non-polar impurities.
2 - 12 CV5% → 60%Linear Gradient: Separates the main compound from closely eluting impurities.
12 - 14 CV60% → 100%Steep Gradient/Wash: Elutes any highly polar impurities that remain strongly bound to the column.
14 - 16 CV100%Final Wash: Ensures the column is clean for the next run.
  • Enable UV-triggered fraction collection with a threshold set to capture the main peak corresponding to the target product.

  • Monitor the chromatogram in real-time. The target compound is expected to elute in the mid-gradient range.

Step 4: Post-Purification Analysis
  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product. A suitable TLC eluent would be 50-60% EtOAc in Hexane.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Confirm the purity and identity of the final product using HPLC, LC-MS, and ¹H NMR spectroscopy.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Insufficient TEA concentration; strong analyte-silica interaction.Increase TEA concentration to 1.0%. If tailing persists, consider using a different stationary phase like alumina or a deactivated silica.[1]
Poor Resolution Inappropriate gradient slope; column overloading.Flatten the gradient around the elution point of the target compound (e.g., run a shallower gradient from 30% to 50% B over a longer period). Reduce the amount of crude material loaded onto the column.
Low Recovery Compound is irreversibly adsorbed or degrading on the column.The presence of TEA should prevent irreversible adsorption. If degradation is suspected (e.g., observing new spots on TLC of fractions), consider switching to a less acidic stationary phase like neutral alumina.
No Elution Mobile phase is too weak (not polar enough).Increase the final concentration of Solvent B in the gradient or switch to a stronger polar solvent like Methanol in place of Ethyl Acetate (e.g., a gradient of Methanol in Dichloromethane).

Conclusion

This application note presents a robust and reproducible method for the purification of this compound. By understanding the principles of normal-phase chromatography and implementing a strategic mobile phase modification with triethylamine, researchers can effectively overcome the common challenges associated with purifying basic pyridine derivatives.[1][6] This protocol enables the consistent production of high-purity material essential for downstream applications in medicinal chemistry and drug development.

References

  • What Is Column Chromatography? Principles and Protocols. (2025). Vertex AI Search.
  • Difference Reverse Phase and Normal Phase. (n.d.). Scribd.
  • Normal-phase vs.
  • Column Chromatography- Definition, Principle, Parts, Steps, Uses. (2022). Microbe Notes.
  • Column Chromatography: Principles, Procedure, and Applic
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc..
  • Video: Principles Of Column Chrom
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific.
  • What Is Normal Phase And Reversed Phase Chrom
  • What the heck is HPLC normal phase/reverse-phase and wh
  • This compound. (n.d.). PubChem.
  • Purification of linalool by column chrom
  • Chromatographic Purification of Pyridine Deriv
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv.
  • 3-Pyridinemethanol synthesis. (n.d.). ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. As Senior Application Scientists, we have structured this guide to address common challenges encountered during this multi-step synthesis, explaining the chemical principles behind each recommendation to empower you to optimize your reaction outcomes.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy allows for clear checkpoints and simplifies troubleshooting by isolating potential issues to a specific chemical transformation.

  • Step 1: Ether Formation (Nucleophilic Aromatic Substitution) : Formation of the key ether linkage to produce an intermediate, such as methyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate. This is typically achieved by reacting a 6-halonicotinate derivative with tetrahydro-2H-pyran-4-ol in the presence of a strong base.

  • Step 2: Reduction of the Ester : The ester group of the intermediate is selectively reduced to the primary alcohol to yield the final product.

This guide is structured around the common questions and issues that arise during each of these critical steps.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Ether Formation - Synthesis of Methyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate

This reaction is a Nucleophilic Aromatic Substitution (SNAr), where the alkoxide of tetrahydro-2H-pyran-4-ol displaces a halide (typically chlorine) on the electron-deficient pyridine ring.

Ether_Formation_Workflow reagents Methyl 6-chloronicotinate + Tetrahydro-2H-pyran-4-ol reaction SNAr Reaction in Polar Aprotic Solvent (e.g., DMF) reagents->reaction base Strong Base (e.g., NaH) base->reaction intermediate Methyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate reaction->intermediate

Caption: Workflow for the SNAr Ether Formation Step.
Question 1: My ether formation reaction shows low or no conversion of the starting material (methyl 6-chloronicotinate). What are the likely causes?

Answer: Low conversion in this SNAr reaction typically points to three critical areas: incomplete formation of the nucleophile, insufficient reaction temperature, or inactive reagents.

  • Incomplete Deprotonation: The reacting species is the alkoxide of tetrahydro-2H-pyran-4-ol, which must be generated in situ. Sodium hydride (NaH) is a common choice for this.

    • Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the alcohol to form the potent alkoxide nucleophile.[1] If the NaH is old or has been improperly handled, it may be coated with inactive sodium hydroxide/carbonate, preventing it from reacting. Likewise, if the alcohol or solvent contains water, the NaH will be quenched before it can deprotonate the alcohol.

    • Solution:

      • Use fresh, high-purity NaH (e.g., 60% dispersion in mineral oil).

      • Ensure your solvent (DMF or THF) is anhydrous.[2]

      • Dry the tetrahydro-2H-pyran-4-ol thoroughly before use.

      • Allow sufficient time for the alkoxide formation (typically 30-60 minutes at 0°C to room temperature, indicated by the cessation of hydrogen gas evolution) before adding the methyl 6-chloronicotinate.

  • Reaction Temperature: SNAr reactions on heterocyclic rings require thermal energy to overcome the activation barrier.

    • Causality: The aromatic pyridine ring is stable. The displacement of the chloride by the alkoxide requires elevated temperatures to proceed at a reasonable rate.

    • Solution: After adding the electrophile (methyl 6-chloronicotinate), slowly heat the reaction to a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

Question 2: I'm observing significant side products and my yield of the desired ether is still low. What is happening?

Answer: The primary competing reaction is elimination, although other side reactions can occur if reaction conditions are not controlled. The Williamson ether synthesis, a related reaction, is often plagued by elimination, especially with secondary alkyl halides.[2][3] Although this is an SNAr reaction, similar principles apply to the stability of reagents.

  • Potential Side Reaction: Base-Mediated Ester Hydrolysis

    • Causality: If there is residual water in the reaction and a strong base is used at high temperatures, the methyl ester can be hydrolyzed to the corresponding carboxylate. This species is less soluble and may complicate workup and the subsequent reduction step.

    • Solution: Ensure strictly anhydrous conditions. If hydrolysis is unavoidable, the resulting carboxylic acid can still be carried forward to the reduction step, but it will require a stronger reducing agent like LiAlH₄ rather than NaBH₄.

  • Workup Issues:

    • Causality: Reactions using NaH in DMF can be challenging to work up. Quenching unreacted NaH must be done carefully, and DMF is a high-boiling point solvent that can be difficult to remove.

    • Solution: Cool the reaction mixture to 0°C and quench very slowly with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove the DMF.

Step 2: Reduction - Synthesis of this compound

This step involves the reduction of the methyl ester to a primary alcohol. The choice of reducing agent is critical for success.

Reduction_Troubleshooting Start Low Yield in Reduction Step Q1 Is the reaction incomplete? Start->Q1 Check TLC/LC-MS Q2 Is the product degrading? Start->Q2 Check for impurities Sol1 Use stronger reducing agent (LiAlH₄) Increase reagent stoichiometry Increase reaction time/temp Q1->Sol1 Yes Sol2 Run at lower temperature (0 °C) Careful pH control during workup Use milder reducing agent if possible Q2->Sol2 Yes

Caption: Decision tree for troubleshooting the reduction step.
Question 3: My reduction of the ester to the alcohol is sluggish or incomplete. How can I drive it to completion?

Answer: Incomplete reduction is usually due to an insufficiently reactive reducing agent or poor reaction conditions.

  • Choice of Reducing Agent:

    • Causality: Sodium borohydride (NaBH₄) is a mild reducing agent and its ability to reduce esters is limited and often requires high temperatures or specific solvent systems (like THF/methanol).[4] Lithium aluminum hydride (LiAlH₄) is a much more powerful and reliable reagent for reducing esters to alcohols.[5]

    • Solution:

      • Switch to LiAlH₄: This is the most common and effective solution. It readily reduces both esters and carboxylic acids. Use it in an anhydrous ether solvent like THF or diethyl ether.

      • Optimize Stoichiometry: Ensure you are using a sufficient excess of the hydride reagent (typically 1.5 to 3.0 equivalents) to account for any adventitious water and ensure complete reaction.

  • Solubility:

    • Causality: The starting ester must be fully dissolved for the reaction to proceed efficiently.

    • Solution: Ensure your solvent (e.g., THF) is sufficient to fully dissolve the starting material. Gentle warming can be used initially, but the addition of LiAlH₄ should always be done at 0°C due to its high reactivity.

Question 4: The workup of my LiAlH₄ reaction is difficult, resulting in a gelatinous precipitate and low isolated yield. What is the correct procedure?

Answer: The workup of LiAlH₄ reactions is a common challenge due to the formation of aluminum salts. A standardized procedure, often called the Fieser workup, is highly effective.

  • Causality: Quenching LiAlH₄ with water alone produces aluminum hydroxide (Al(OH)₃), a gelatinous solid that can trap the product and make filtration nearly impossible.

  • Solution (Fieser Workup):

    • Cool the reaction vessel in an ice bath.

    • For a reaction using 'X' g of LiAlH₄, add the following reagents sequentially and very slowly while stirring vigorously:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water

    • After the final addition, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. This procedure should produce a granular, easily filterable white precipitate of aluminum salts.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent (e.g., THF, ethyl acetate). The product will be in the filtrate.

Part 2: Experimental Protocols & Data

Table 1: Summary of Optimized Reaction Conditions
StepReactionKey ReagentsStoichiometry (Typical)SolventTemperatureTime (Typical)Yield (Typical)
1 Ether Formation Methyl 6-chloronicotinate, THP-4-ol, NaH1 : 1.2 : 1.3Anhydrous DMF80-100 °C4-8 h75-90%
2 Ester Reduction Methyl 6-(THP-oxy)nicotinate, LiAlH₄1 : 1.5Anhydrous THF0 °C to RT1-3 h85-95%
Protocol 1: Synthesis of Methyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate (Intermediate)

Materials:

  • Tetrahydro-2H-pyran-4-ol (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl 6-chloronicotinate (1.0 eq)

  • Saturated aqueous NH₄Cl, Ethyl acetate, Water, Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Carefully add the sodium hydride in portions.

  • Add a solution of tetrahydro-2H-pyran-4-ol in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C.

  • Add a solution of methyl 6-chloronicotinate in anhydrous DMF dropwise.

  • After the addition is complete, slowly heat the reaction mixture to 90°C and maintain for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, cool to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water (3x) followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • Methyl 6-(tetrahydro-2H-pyran-4-yloxy)nicotinate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous NaOH, Water, Ethyl acetate, Celite®

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the starting ester in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the LiAlH₄ powder in small portions. Caution: LiAlH₄ reacts violently with water.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0°C.

  • Perform the Fieser workup as described in Question 4 . For every 1 g of LiAlH₄ used, add 1 mL of water, then 1 mL of 15% NaOH (aq), then 3 mL of water sequentially and slowly.

  • Stir the resulting slurry vigorously at room temperature for 30 minutes.

  • Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.[6]

References
  • Study Prep in Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... [Online].
  • Wikipedia. (n.d.). Alcohol (chemistry). [Online].
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online].
  • Wikipedia. (n.d.). Williamson ether synthesis. [Online].
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Online].
  • LookChem. (n.d.). Purification of Pyridine. [Online].
  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. [Online].
  • Google Patents. (n.d.). Process for preparing pyridinemethanol compounds. [Online].
  • PubChem. (n.d.). This compound. [Online].
  • Amerigo Scientific. (n.d.). 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. [Online].
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives. [Online].
  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Online].

Sources

Technical Support Center: Synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My Williamson ether synthesis step is showing low yield. What are the likely causes and how can I optimize it?

Answer:

A low yield in the Williamson ether synthesis, typically coupling a 6-halopyridine derivative with tetrahydropyran-4-ol, is a frequent issue. The root cause often lies in the reaction conditions not being optimal for the SNAr (Nucleophilic Aromatic Substitution) mechanism on the electron-deficient pyridine ring.

Causality and Optimization:

  • Base Strength and Deprotonation: The alkoxide of tetrahydropyran-4-ol must be fully formed for it to be an effective nucleophile. If you are using weaker bases like K₂CO₃ or NaOH, the deprotonation equilibrium may not favor the alkoxide, leading to a sluggish or incomplete reaction.

    • Solution: Employ a strong, non-nucleophilic base to drive the deprotonation to completion. Sodium hydride (NaH) is a common and effective choice for this purpose.[1] It irreversibly deprotonates the alcohol, generating the potent alkoxide nucleophile.

  • Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reactivity of the nucleophile.

    • Solution: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[2] These solvents effectively solvate the cation (e.g., Na⁺) without forming strong hydrogen bonds with the alkoxide, leaving it "naked" and highly reactive.[2] Protic solvents should be avoided as they can solvate the alkoxide, reducing its nucleophilicity.

  • Reaction Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to decomposition or side reactions.

    • Solution: A temperature range of 60-100 °C is typically effective. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time, avoiding prolonged heating once the starting material is consumed.

The following workflow diagram illustrates a decision-making process for troubleshooting a low-yield Williamson ether synthesis.

G cluster_0 Troubleshooting Low Yield in Williamson Ether Synthesis start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, KH) start->check_base use_strong_base Action: Switch to a stronger base like NaH. check_base->use_strong_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes use_strong_base->check_solvent use_aprotic_solvent Action: Use a polar aprotic solvent. check_solvent->use_aprotic_solvent No check_temp Is the temperature optimal? (60-100 °C) check_solvent->check_temp Yes use_aprotic_solvent->check_temp optimize_temp Action: Optimize temperature and monitor reaction progress. check_temp->optimize_temp No success Yield Improved check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.

Question 2: I am observing a significant amount of an impurity that I suspect is a C-alkylated or N-alkylated byproduct. How can I prevent this?

Answer:

While less common than with phenoxides, competitive alkylation at other sites can occur. The pyridine nitrogen is a nucleophilic site, and although the 6-position is sterically hindered, N-alkylation can be a minor side reaction. More critically, if your starting material is a pyridinol (hydroxypyridine) instead of a halopyridine, you are dealing with an ambident nucleophile, where both O- and N-alkylation are possible.

Causality and Optimization:

  • N-Alkylation of Pyridine: The lone pair on the pyridine nitrogen can compete with the alkoxide for the alkylating agent.[3] However, in an SNAr reaction where the pyridine ring itself is the electrophile, this is not a concern. This side reaction is only relevant if you are reacting (6-hydroxypyridin-3-yl)methanol with an activated tetrahydropyran derivative.

  • O- vs. C-Alkylation with Pyridinols: If using a 6-hydroxypyridine starting material, the pyridinolate anion is an ambident nucleophile. Reaction conditions dictate the selectivity.

    • To Favor O-Alkylation (Ether Formation): Use conditions that promote kinetic control. This involves using polar aprotic solvents (DMF, DMSO) that leave the oxygen anion more exposed and reactive.[2]

    • To Avoid C-Alkylation: Avoid protic solvents like water or alcohols, which can solvate the oxygen atom through hydrogen bonding, making the ring carbons (ortho and para positions) more relatively nucleophilic.[2]

ParameterCondition for O-Alkylation (Ether)Rationale
Solvent Polar Aprotic (DMF, DMSO)[2]Solvates the counter-ion, leaving a highly reactive "naked" alkoxide, favoring reaction at the more electronegative oxygen atom.
Temperature Lower to moderate temperaturesFavors the kinetically controlled product (O-alkylation).

Caption: Conditions to promote selective O-alkylation.

Question 3: My reduction of the nitrile/ester precursor is incomplete or results in multiple products. What reducing agent and conditions should I use?

Answer:

The reduction of a nitrile or ester at the C-3 position to a primary alcohol is the final key step in many synthetic routes. The choice of reducing agent is critical to avoid side reactions like partial reduction, over-reduction, or cleavage of the newly formed ether bond.

Causality and Optimization:

  • Incomplete Reduction: This often occurs when using milder reducing agents that are not potent enough for the substrate or when using stoichiometric amounts that do not account for potential impurities or slow reaction kinetics.

    • Solution: For esters, Lithium Aluminium Hydride (LiAlH₄) or a molar excess of Sodium Borohydride (NaBH₄) in a suitable solvent like THF or ethanol can be effective. Nitriles are generally harder to reduce and often require stronger agents like LiAlH₄ or catalytic hydrogenation (e.g., H₂, Raney Nickel) under pressure.

  • Side Reactions (Ether Cleavage): Very harsh reducing conditions or certain reagents can cleave the ether linkage.

    • Solution: Sodium Borohydride is generally considered milder and less likely to cleave ethers compared to LiAlH₄. When using LiAlH₄, maintaining low temperatures (e.g., 0 °C to room temperature) can help minimize this side reaction.

Recommended Reduction Protocols:

Precursor Functional GroupRecommended ReagentTypical ConditionsKey Considerations
Ester (-CO₂Me, -CO₂Et)Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTUse a 2-4 molar excess. Generally safe for the ether linkage.
Ester (-CO₂Me, -CO₂Et)Lithium Aluminium Hydride (LiAlH₄)Anhydrous THF, 0 °C to RTVery effective but requires strict anhydrous conditions and careful quenching. Potential for ether cleavage at higher temperatures.
Nitrile (-CN)Lithium Aluminium Hydride (LiAlH₄)Anhydrous THF, 0 °C to RTStandard method for nitrile to primary amine, which is then hydrolyzed to the alcohol during workup. Requires careful control.
Nitrile (-CN)Catalytic Hydrogenation (H₂/Raney Ni)Methanol/Ammonia, High PressureEffective but requires specialized high-pressure equipment.

Caption: Comparison of reducing agents for precursor functional groups.

The following diagram outlines the primary synthetic pathway and highlights where key side reactions can occur.

G cluster_main cluster_side_reactions Potential Side Reactions start 6-Chloronicotinonitrile intermediate 6-(Oxan-4-yloxy)nicotinonitrile start->intermediate Williamson Ether Synthesis (Tetrahydropyran-4-ol, NaH, DMF) side1 Incomplete Reaction (Low Yield) start->side1 Suboptimal Conditions product This compound intermediate->product Reduction (e.g., NaBH₄/LiAlH₄) side2 Nitrile Hydrolysis (-CN -> -COOH) intermediate->side2 Trace H₂O in reduction side3 Incomplete Reduction (-CN -> -CH=NH) intermediate->side3 Insufficient reducing agent

Caption: Synthetic pathway and common points of failure.

Frequently Asked Questions (FAQs)

Q1: Can I use a different halogen on my starting pyridine, like bromine or fluorine? A: Yes. The reactivity for SNAr on a pyridine ring generally follows the order F > Cl > Br. A 6-fluoropyridine derivative would be the most reactive and may allow for milder reaction conditions (e.g., lower temperature or a weaker base like K₂CO₃). A 6-bromopyridine will be less reactive than the chloro-analog.

Q2: My final product is difficult to purify by column chromatography. Are there any tips? A: The target molecule has both a basic pyridine nitrogen and a polar alcohol group, which can lead to tailing on silica gel columns. Try adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to your eluent system. This can help to deactivate the acidic sites on the silica and improve peak shape. Alternatively, crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be an effective purification method.

Q3: I see a byproduct with a mass corresponding to the hydrolysis of my nitrile group to a carboxylic acid. How did this happen? A: This typically occurs if there is moisture present during the reaction or, more commonly, during an acidic or basic workup. If you are using a strong acid or base to quench your reduction reaction, you can inadvertently hydrolyze any unreacted nitrile. Ensure your reaction is run under anhydrous conditions and consider a milder workup procedure, such as a careful quench with Rochelle's salt (potassium sodium tartrate) solution, especially after a LiAlH₄ reduction.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Potassium Hydride in Paraffin: A Useful Base for Williamson Ether Synthesis. Tetrahedron Letters. 2010, 51 (27), 3545–3546.
  • PubChem. This compound. [Link]

  • Marko, I. E.; et al. Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones: An Efficient, Aerobic Alternative. Science. 1996, 274 (5295): 2044–2046.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • U.S. Patent 6,437,120 B1. Process for preparing pyridinemethanol compounds.

Sources

Technical Support Center: [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable building block. The unique bifunctional nature of this molecule—possessing a basic pyridine core, a polar primary alcohol, and a bulky, non-polar tetrahydropyran (THP) ether—presents distinct purification challenges. This guide provides in-depth, field-tested solutions to common problems encountered during its isolation and purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, analysis, and properties of this compound.

Q1: What are the key physicochemical properties I should be aware of?

A1: Understanding the molecule's properties is the first step to a successful purification strategy. Its structure combines polarity, basicity, and lipophilicity, which dictates its behavior in different systems.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₁H₁₅NO₃[1]-
Molecular Weight 209.24 g/mol [1]Useful for mass spectrometry analysis.
Appearance Typically an off-white to pale yellow solid.Color may indicate the presence of oxidized impurities.
Solubility Soluble in polar organic solvents like Methanol, Ethanol, DMSO, and Dichloromethane (DCM). Sparingly soluble in water and non-polar solvents like hexanes.Guides the selection of chromatography eluents and recrystallization solvents.
Basicity (pKa) The pyridine nitrogen is basic (estimated pKa of the conjugate acid is ~4-5).The compound will strongly interact with acidic media, including standard silica gel, leading to purification challenges. It will be soluble in aqueous acid.
Thermal Stability Pyridyl methanols can be susceptible to thermal degradation at elevated temperatures[2]. The ether linkage is generally stable but can be cleaved under harsh acidic conditions[3].Avoid prolonged heating or excessively high temperatures during solvent evaporation and drying.

Q2: What are the most common impurities I should anticipate from its synthesis?

A2: Impurities are typically process-related and depend on the synthetic route. The most common route is the reduction of the corresponding nicotinic acid or ester.

Impurity NameStructureOrigin & Impact on Purification
6-(Oxan-4-yloxy)nicotinic acid Starting material from an incomplete reduction.Highly polar; will often remain at the baseline on TLC. Can be removed with a basic wash (e.g., aq. NaHCO₃) during workup.
[6-(Oxan-4-yloxy)pyridin-3-yl]carbaldehyde Over-oxidation of the product or under-reduction of the ester/acid.Less polar than the alcohol product; generally separable by standard chromatography.
[6-(Oxan-4-yloxy)pyridin-3-yl]methan-1-one N-oxide Oxidation of the pyridine nitrogen.[4][5]Very polar impurity that can be difficult to separate from the product alcohol on silica gel.[6]
Tetrahydropyran-4-ol Byproduct from ether cleavage or unreacted starting material.Polar, water-soluble alcohol; typically removed during aqueous workup.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To prevent degradation, the compound should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon). Similar aminopyridinyl methanols are noted to be air-sensitive[7][8]. The primary degradation pathways are oxidation of the alcohol to the aldehyde/acid and oxidation of the pyridine nitrogen to the N-oxide. Storing it away from light and oxygen minimizes these risks. For long-term storage, -20°C is recommended.

Q4: What are the best analytical methods for assessing its purity?

A4: A combination of methods is recommended for a complete purity profile.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, in-process checks. A standard eluent is 5-10% Methanol in Dichloromethane. Adding 0.5-1% triethylamine (TEA) or ammonia to the mobile phase will prevent streaking.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A C18 reverse-phase column is typically effective.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is crucial for structural confirmation and identifying process-related impurities by looking for characteristic signals (e.g., an aldehyde proton ~9-10 ppm or a carboxylic acid proton >10 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.

Section 2: Troubleshooting and Purification Protocols

This section provides practical, step-by-step solutions to specific experimental challenges.

Chromatography Issues

Q5: My compound is streaking severely on my silica gel column, and the fractions are not clean. What is happening and how can I fix it?

A5: This is the most common issue encountered when purifying basic compounds like pyridines on standard silica gel.

  • The Cause (Causality): Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pair of electrons on your pyridine nitrogen forms a strong acid-base interaction with these silanols. This causes a portion of your compound to "stick" to the stationary phase, leading to poor elution, significant band tailing (streaking), and often, irreversible adsorption, which lowers your yield.

  • The Solution: Mobile Phase Modification The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a competitive base to your mobile phase.

    Protocol 1: Column Chromatography with a Modified Eluent

    • Prepare the Eluent: Choose an appropriate solvent system based on your TLC analysis (e.g., 95:5 DCM:MeOH). To this mixture, add 0.5% to 1% (v/v) of triethylamine (TEA) or a concentrated ammonium hydroxide solution.

    • Equilibrate the Column: When packing your column, use the base-modified eluent. Ensure you flush the packed column with at least 2-3 column volumes of this eluent before loading your sample. This step is critical to pre-treat the silica.

    • Load and Elute: Dissolve your crude product in a minimal amount of the base-modified eluent and load it onto the column. Elute as normal. You should observe a significant improvement in peak shape and separation.

Q6: I have a very polar impurity that is difficult to separate from my product. I suspect it's the N-oxide. What's the best strategy?

A6: Pyridine N-oxides are notoriously polar and often have similar retention factors to their parent alcohols, making separation on silica challenging[6][9].

  • The Cause (Causality): The N-oxide functional group introduces a strong dipole and an additional site for hydrogen bonding, dramatically increasing polarity. This often results in it eluting very slowly from normal-phase columns, sometimes overlapping with the desired polar alcohol product.

  • Solution 1: pH-Based Extraction (Workup) If the N-oxide is present in significant quantities, an extractive approach before chromatography can be effective. The basicity of the parent pyridine and its N-oxide are different (pKa of pyridine is ~5.2, while pyridine-N-oxide is much less basic at ~0.79)[4]. This difference is often not large enough for a clean separation via extraction alone but can help. A better approach is to leverage the polarity difference.

  • Solution 2: Alternative Chromatography If co-elution persists, changing the separation mechanism is necessary.

    • Reverse-Phase Chromatography: This is often the best solution. The N-oxide, being more polar, will elute earlier than the desired product on a C18 column, often leading to baseline separation.

    • Alumina Chromatography: Using neutral or basic alumina as the stationary phase can be an alternative to silica, as it lacks the strong acidic character that causes tailing with pyridines.

Below is a decision tree to guide your purification strategy.

G start Crude Product Analysis (TLC/HPLC) check_impurities Identify Major Impurities start->check_impurities is_streaking Is the product streaking on TLC? check_impurities->is_streaking is_polar Is a major impurity significantly more polar (e.g., N-oxide, acid)? crystallize Attempt Recrystallization is_polar->crystallize No chrom_rp Reverse-Phase Chromatography (C18) is_polar->chrom_rp Yes (N-Oxide) workup Perform pH-based aueous workup is_polar->workup Yes (Acid Impurity) is_streaking->is_polar No chrom_base Flash Chromatography (Silica + TEA/NH3 modifier) is_streaking->chrom_base Yes end Pure Product crystallize->end Purity >98% chrom_base->end Purity >98% chrom_rp->end Purity >98% workup->crystallize

Caption: Purification decision workflow for this compound.

Crystallization & Isolation Issues

Q7: I'm trying to recrystallize my product, but it keeps oiling out. What should I do?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities are inhibiting crystal formation.

  • The Cause (Causality): The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold[10]. If the compound's solubility is too high even at room temperature, or if the cooling is too rapid, the molecules don't have time to align into a crystal lattice. The presence of impurities can also disrupt this process.

  • The Solution: Systematic Solvent Screening Finding the right solvent or solvent pair is key. Given the molecule's mixed polarity, a solvent pair is often most effective.

    Protocol 2: Selecting a Recrystallization Solvent System

    • Single Solvent Test: Place ~20 mg of your compound in a small test tube. Add a non-polar solvent like heptane or methyl tert-butyl ether (MTBE) dropwise. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have found a good single solvent.

    • Solvent Pair Test (More Likely): a. Dissolve ~20 mg of your compound in a minimal amount of a "good" polar solvent in which it is highly soluble (e.g., Methanol, Acetone, or Ethyl Acetate). b. Slowly add a "poor," less polar anti-solvent (e.g., Heptane, Diethyl Ether, or Water) dropwise at room temperature until the solution just begins to turn cloudy (persistent turbidity). c. Add a single drop of the "good" solvent to make the solution clear again. d. Allow the solution to cool slowly. If crystals form, you have identified a good solvent pair. Common successful pairs include Ethyl Acetate/Heptane and Acetone/Water[11].

    • Optimize Cooling: Once a good system is found, perform the bulk recrystallization. Let the hot, clear solution cool slowly to room temperature without disturbance. Scratching the inside of the flask with a glass rod can initiate crystallization. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.

Visualization of Key Structures

To aid in purification design, it is helpful to visualize the target molecule alongside its common process-related impurities.

G cluster_product Target Product cluster_impurities Common Impurities Product This compound (Polarity: Moderate) Acid 6-(Oxan-4-yloxy)nicotinic acid (Polarity: High, Acidic) Product->Acid Incomplete Reduction N_Oxide Pyridine N-Oxide Derivative (Polarity: Very High, Weakly Basic) Product->N_Oxide N-Oxidation Aldehyde [6-(Oxan-4-yloxy)pyridin-3-yl]carbaldehyde (Polarity: Low-Moderate) Product->Aldehyde Oxidation

Caption: Structural relationships between the target product and common impurities.

References

  • Process for preparing pyridinemethanol compounds.
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. [Link]

  • Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Semantic Scholar. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Grignard Reaction - Common Conditions. The Organic Synthesis Archive. [Link]

  • Esters with Grignard Reagent. Chemistry Steps. [Link]

  • Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. ResearchGate. [Link]

  • 3-pyridylboronic acid. Organic Syntheses. [Link]

  • Synthesis process of pyridine-N-oxide.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

  • Recrystallization. Millersville University. [Link]

  • Thermal decomposition. Wikipedia. [Link]

  • Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Recrystallization. University of Massachusetts, Department of Chemistry. [Link]

  • Thermal Decomposition of Pentaerythritol Tetranitrate. ResearchGate. [Link]

  • Reactions of esters with Grignard reagents. YouTube. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • Niacin reverses migratory macrophage foam cell arrest mediated by oxLDL in vitro. PLOS ONE. [Link]

  • (Oxan-4-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. PubMed. [Link]

  • Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

Removal of starting materials from [6-(Oxan-4-yloxy)pyridin-3-yl]methanol product

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies and detailed protocols for the removal of common starting materials and process-related impurities from the final product, [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. Designed for researchers, chemists, and drug development professionals, this document offers practical, field-proven insights to ensure the high purity required for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of this compound.

Q1: My crude product is contaminated with excess tetrahydropyran-4-ol. What is the most efficient removal method?

A: Tetrahydropyran-4-ol (oxan-4-ol) is a polar, water-soluble alcohol. The most effective method for its removal is a simple liquid-liquid extraction using water or a brine solution. Because the target product, this compound, is significantly more nonpolar, it will remain in the organic phase while the highly polar oxan-4-ol partitions into the aqueous phase.

  • Causality: The separation relies on the large difference in polarity and water solubility between the product and the impurity. Multiple aqueous washes may be necessary if the contamination level is high.

Q2: I've identified an unreacted halo-pyridine precursor, such as (6-chloropyridin-3-yl)methanol, in my product. An aqueous wash isn't working. What should I do?

A: The halo-pyridine precursor has a polarity very similar to the final product, making separation by extraction difficult. The recommended method is silica gel column chromatography. The ether linkage in the final product makes it slightly more polar than the halo-precursor, allowing for effective separation.

  • Expert Insight: A gradient elution, starting with a nonpolar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 50-70% Ethyl Acetate), will typically elute the less polar halo-pyridine first, followed by the pure product.

Q3: My reaction used 6-aminonicotinic acid, and the final product is contaminated with its etherified but unreduced form, 6-(oxan-4-yloxy)nicotinic acid. How can I remove this acidic impurity?

A: This is a classic scenario for an acid-base extraction.[1][2][3] The carboxylic acid impurity can be selectively removed by washing the organic solution of your crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution.

  • Mechanism: The basic solution deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[1][4] This salt will partition into the aqueous layer, while your neutral product remains in the organic layer. A subsequent wash with water or brine will remove any residual base. Avoid strong bases like sodium hydroxide (NaOH) if your product has other sensitive functional groups.[3]

Q4: Can I use recrystallization to purify this compound? What solvents are suitable?

A: Yes, recrystallization is a highly effective technique for purifying this compound, especially for removing small amounts of structurally similar impurities. The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6]

  • Solvent Screening: A good starting point for solvent screening would be isopropanol, ethyl acetate, or a mixture of toluene and heptane. The ideal solvent will dissolve the crude product completely when hot but allow pure crystals to form upon slow cooling, leaving impurities behind in the mother liquor.[7][8]

Q5: My purity looks good by Thin Layer Chromatography (TLC), but HPLC analysis shows significant impurities. Why is there a discrepancy?

A: This is a common issue stemming from the difference in resolving power between the two techniques. High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than TLC.[9][10] Impurities may co-elute with your product on a TLC plate, appearing as a single spot, but can be clearly separated as distinct peaks by an HPLC column. For pharmaceutical intermediates, HPLC is the gold standard for purity analysis.[11][12]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed, actionable protocols for the most common purification challenges.

Guide 1: Purification by Silica Gel Column Chromatography

This method is ideal for separating compounds with different polarities, such as removing a less polar halo-pyridine precursor from the more polar product.

Protocol: Step-by-Step Column Chromatography

  • Column Preparation: Select an appropriately sized glass column and slurry-pack it with silica gel using a nonpolar solvent (e.g., hexane or 10% ethyl acetate in hexane). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better separation than loading a liquid solution.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with a low-polarity mobile phase (e.g., 20% Ethyl Acetate/Hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 20% EtOAc/Hexane (to elute very nonpolar impurities)

    • 30-50% EtOAc/Hexane (to elute the precursor)

    • 50-80% EtOAc/Hexane (to elute the final product)

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Summary: Recommended Solvent Systems

Impurity TypeRecommended Mobile Phase SystemRationale
Nonpolar (e.g., starting arenes)Hexane / Ethyl AcetateGood separation based on polarity.
Moderately Polar (e.g., halo-precursors)Dichloromethane / MethanolOffers different selectivity compared to EtOAc systems. A 1-5% MeOH gradient is effective.
Polar (e.g., over-oxidized side products)Ethyl Acetate / MethanolStronger solvent system to elute more polar compounds.

Workflow for Chromatographic Purification

Caption: Workflow for purification via gradient column chromatography.

Guide 2: Purification by Acid-Base Extraction

This technique is highly effective for removing acidic or basic impurities from a neutral product.[13][14]

Protocol: Removal of an Acidic Impurity (e.g., 6-(oxan-4-yloxy)nicotinic acid)

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Basic Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be about half that of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the deprotonated acidic impurity as a salt.

  • Repeat: Repeat the basic wash (steps 2-4) one or two more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) solution to remove residual water and inorganic salts.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to obtain the purified product.

Diagram of Acid-Base Extraction Logic

G cluster_0 Separatory Funnel cluster_1 After Shaking & Separation organic_layer Organic Layer (e.g., Ethyl Acetate) Product: this compound (Neutral) Impurity: R-COOH (Acidic) organic_final Organic Layer Pure Product organic_layer:f1->organic_final:f1 Remains in Organic Phase aqueous_final Aqueous Layer Impurity Salt: R-COO⁻Na⁺ (Water Soluble) organic_layer:f2->aqueous_final:f1 Deprotonation aqueous_layer Aqueous Layer Add 5% NaHCO₃ (Base)

Caption: Partitioning of product and acidic impurity during a basic wash.

Part 3: Analytical Confirmation of Purity

Final purity assessment is critical. Never rely on a single analytical method.[11]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A well-developed HPLC method can separate and quantify impurities down to levels below 0.1%.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and can be used to detect impurities if they are present in significant amounts (>1-2%) and have unique proton signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing both retention time data (from LC) and mass-to-charge ratio (from MS), which can reveal the molecular weight of the contaminant.[11]

By employing these targeted purification strategies and confirming the results with appropriate analytical techniques, researchers can confidently obtain high-purity this compound suitable for the stringent requirements of pharmaceutical development.

References

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Guan, Y. et al. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. (2026).
  • Hase, S. et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Vernier Software & Technology. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • University of Toronto. Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Warner, B. P. et al. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory.
  • LibreTexts Chemistry. 4.8: Acid-Base Extraction. (2022).
  • Wikipedia. Acid–base extraction.
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
  • University of California, Irvine. Liquid/liquid Extraction.
  • Huebner, C. F. Paper Chromatography of Pyridine Derivatives. Nature. (1951).
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. (2020).
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Pharma Times. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Wang, Y. et al. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. (2023).
  • LibreTexts Chemistry. Recrystallization. (2023).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Swarthmore College. Experiment 9 — Recrystallization.
  • University of Michigan. recrystallization-2.doc.pdf.

Sources

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and drug development processes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and stability of this compound.

Q1: What is the basic chemical profile of this compound?

A1: this compound is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of approximately 209.24 g/mol .[1] It features a pyridine ring substituted with an oxan-4-yloxy group at the 6-position and a methanol group at the 3-position. This structure incorporates a basic pyridine nitrogen, an ether linkage, and a primary alcohol, which are the key determinants of its chemical stability.

Q2: What are the primary stability concerns for this molecule?

A2: The main stability concerns for this compound stem from its functional groups:

  • Acid-catalyzed hydrolysis of the ether linkage.

  • Oxidation of the primary alcohol (methanol group).

  • Photodegradation of the pyridine ring.

Each of these potential degradation pathways can lead to the formation of impurities, which may compromise the quality and safety of the compound.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity of the compound, it is recommended to store it in a cool, dry, and dark place.[2] An inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidation.[2] Refer to the table below for a summary of recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature 2-8 °CTo slow down potential degradation reactions.
Light Protect from light (amber vial)To prevent photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)To minimize oxidation of the methanol group.[2]
Moisture Tightly sealed containerThe compound may be hygroscopic.[2]

Q4: What are the likely degradation products I should be aware of?

A4: Based on the structure, the primary degradation products are likely to be:

  • 6-Hydroxypyridin-3-yl)methanol: Resulting from the hydrolysis of the ether bond.

  • [6-(Oxan-4-yloxy)pyridin-3-yl]carbaldehyde: An intermediate from the oxidation of the methanol group.

  • 6-(Oxan-4-yloxy)nicotinic acid: The final product of the oxidation of the methanol group.[2]

II. Troubleshooting Guide: Investigating Degradation

This section provides a structured approach to identifying and mitigating degradation issues you may encounter during your experiments.

Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis

If you observe unexpected peaks in your HPLC or LC-MS analysis, it is crucial to determine if they are degradation products.

Logical Troubleshooting Workflow:

Troubleshooting Workflow A Unknown peak observed in chromatogram B Review storage and handling procedures A->B C Perform forced degradation study A->C G Optimize experimental conditions or formulation B->G D Characterize unknown peak by LC-MS/MS C->D E Compare retention times and mass spectra with stressed samples D->E F Identify degradation product and pathway E->F F->G

Caption: Troubleshooting workflow for identifying unknown peaks.

Causality behind Experimental Choices: A forced degradation study is a systematic way to intentionally degrade the sample under various stress conditions.[3][4][5] This allows for the generation of potential degradation products, which can then be used as markers to identify the unknown peaks in your experimental samples.

Potential Degradation Pathways and Mechanisms

Understanding the potential chemical transformations of this compound is key to preventing and identifying degradation.

1. Acid-Catalyzed Hydrolysis of the Ether Linkage

The tetrahydropyranyl (THP) ether-like linkage is susceptible to cleavage under acidic conditions.[6][7][8][9]

  • Mechanism: The ether oxygen is protonated by an acid, making the oxane ring a better leaving group. A nucleophile (e.g., water) can then attack the anomeric carbon, leading to the cleavage of the C-O bond.

2. Oxidation of the Primary Alcohol

The hydroxymethyl group on the pyridine ring can be oxidized, particularly in the presence of oxidizing agents or exposure to air and light.[2]

  • Mechanism: The primary alcohol is first oxidized to an aldehyde, which can be further oxidized to a carboxylic acid. This is a common degradation pathway for pyridine methanol derivatives.[2][10]

3. Photodegradation of the Pyridine Ring

Pyridine and its derivatives can undergo degradation upon exposure to UV light.[3][9][11][12] The alkoxy substituent may influence the photosensitivity of the pyridine ring.

  • Mechanism: The absorption of UV radiation can lead to the formation of reactive intermediates and subsequent ring cleavage or rearrangement, resulting in a variety of degradation products.[9][13]

Visualizing Degradation Pathways:

Degradation Pathways cluster_hydrolysis Acidic Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B 6-Hydroxypyridin-3-yl)methanol A->B H+ / H2O C This compound D [6-(Oxan-4-yloxy)pyridin-3-yl]carbaldehyde C->D [O] E 6-(Oxan-4-yloxy)nicotinic acid D->E [O] F This compound G Ring-opened/rearranged products F->G UV light

Caption: Predicted degradation pathways of the target molecule.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[3][4][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C.

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and 60°C.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, use 30% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C.

    • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Time Points: Analyze the samples at initial (t=0), 6, 24, 48, and 72 hours.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.

Workflow for Forced Degradation Study:

Forced Degradation Workflow A Prepare 1 mg/mL stock solution B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at multiple time points B->C D Neutralize and dilute samples C->D E Analyze by HPLC-UV / LC-MS D->E F Identify and quantify degradation products E->F

Sources

Technical Support Center: Enhancing the Solubility of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive laboratory experience.

Understanding the Molecule: A Quick Overview

This compound is a multifaceted molecule with distinct chemical features that govern its solubility.[1]

  • Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom. This nitrogen has a lone pair of electrons that can accept a proton, making the molecule's solubility highly dependent on pH.[2] The pKa of the conjugate acid of pyridine is approximately 5.23.[2][3]

  • Ether Linkage (-O-): The oxane group is connected to the pyridine ring via an ether bond. Ethers are generally less soluble in water than alcohols but can still participate in hydrogen bonding.[4]

  • Primary Alcohol (-CH2OH): This hydroxyl group is a key site for hydrogen bonding with water and other protic solvents, contributing positively to its aqueous solubility.

  • Oxane Ring: This saturated heterocyclic portion is largely non-polar and can contribute to lower aqueous solubility.

This combination of polar and non-polar functionalities, along with a basic nitrogen atom, means that its solubility behavior can be complex. This guide will help you navigate these properties to achieve successful dissolution in your desired solvent system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Basic Solubility and Stock Solution Preparation
Q1: My initial attempts to dissolve this compound in aqueous buffer (e.g., PBS pH 7.4) are failing. What is the likely cause?

A1: The limited aqueous solubility at neutral pH is likely due to the molecule existing predominantly in its neutral, less polar form. The pyridine nitrogen is not protonated at pH 7.4, which is significantly above its pKa of ~5.23.[2][3] In this state, the non-polar oxane ring and the aromatic pyridine core reduce its affinity for water.

Q2: What is the best general-purpose solvent for creating a high-concentration stock solution?

A2: For creating a high-concentration stock solution, it is advisable to start with a water-miscible organic solvent.[4][5][6] Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

These solvents can typically dissolve a wide range of organic molecules. It is a common and best practice to prepare a concentrated stock in a solvent like DMSO and then dilute it into your aqueous experimental medium.[7][8]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is 209.24 g/mol .[1] To make 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 209.24 g/mol * (1000 mg / 1 g) = 2.09 mg

  • Weigh the compound: Accurately weigh approximately 2.09 mg of the compound into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly until all solid is dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Category 2: Troubleshooting Aqueous Solubility
Q3: I need to work in an aqueous system. How can I increase the solubility of my compound without using organic co-solvents?

A3: The most effective strategy for this molecule is pH adjustment .[9][10][11] By lowering the pH of the aqueous solution to below the pKa of the pyridine ring (~5.23), you can protonate the nitrogen atom. This imparts a positive charge on the molecule, significantly increasing its polarity and, therefore, its aqueous solubility.

The relationship between pH, pKa, and the ratio of the ionized (protonated) to unionized (neutral) forms of a basic compound is described by the Henderson-Hasselbalch equation .[12][13][14]

pH = pKa + log([Base] / [Acid])

For a base like pyridine, the "Acid" form is the protonated pyridinium ion (BH+), and the "Base" form is the neutral pyridine (B). At a pH two units below the pKa, the compound will be approximately 99% in its more soluble, protonated form.

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH < 4) Neutral This compound (Neutral, Poorly Soluble) Protonated This compound-H+ (Protonated, More Soluble) Neutral->Protonated + H+ (Acidification) Protonated->Neutral - H+ (Basification)

Caption: Effect of pH on the ionization state of the compound.

Q4: What is the recommended procedure for using pH to dissolve the compound?

A4: You can attempt to dissolve the compound directly in an acidic buffer (e.g., citrate or acetate buffer, pH 4.0-5.0). Alternatively, you can form a salt in situ.

Protocol 2: In Situ Salt Formation for Aqueous Dissolution
  • Weigh Compound: Weigh the desired amount of this compound into a glass vial.

  • Add Water: Add a portion of the final required volume of purified water (e.g., 80% of the final volume). The compound will likely remain as a suspension.

  • Acidify: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observe: Continue adding acid and stirring until the solid completely dissolves. The solution should become clear.

  • Adjust to Final Volume: Once dissolved, add water to reach the final desired volume.

  • Measure pH: Measure the final pH of the solution. This will be the minimum pH required for solubility at that concentration.

Note: Ensure that this low pH is compatible with your downstream application (e.g., cell-based assays, enzyme kinetics).

Category 3: Advanced Solubility Enhancement
Q5: pH adjustment is not compatible with my experiment. What are my options if I still observe precipitation after diluting my DMSO stock into an aqueous buffer?

A5: If pH adjustment is not an option, the use of co-solvents in your final aqueous medium is a common and effective strategy.[4][5][15][16] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving less polar compounds.[16]

Co-solventTypical Concentration RangeNotes
Ethanol 1-10% (v/v)Generally well-tolerated in biological systems at low concentrations.
Propylene Glycol (PG) 1-20% (v/v)A common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 5-30% (v/v)Higher viscosity; very effective for many compounds.
Glycerol 1-20% (v/v)Biocompatible; increases viscosity.

Important: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to ensure it does not affect your experimental outcome.

Q6: Are there other, more advanced techniques I can consider for formulation development?

A6: Yes, for more challenging solubility issues, particularly in drug development, several advanced methods can be explored:

  • Salt Formation: Instead of in situ acidification, a stable, solid salt of the compound (e.g., hydrochloride, mesylate, or tartrate salt) can be synthesized and isolated.[17][18][19][20][21] These crystalline salts often exhibit improved solubility and dissolution rates compared to the free base.[17][21]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming an inclusion complex that is more water-soluble.[22][23] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[23]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC).[22] This technique can improve the dissolution rate by presenting the drug in an amorphous, high-energy state.[22]

G Start Solubility Issue with Compound CheckIonizable Is the compound ionizable? Start->CheckIonizable pHCompatible Is low pH compatible with assay? CheckIonizable->pHCompatible Yes UseCoSolvent Use Co-solvents (e.g., EtOH, PEG 400) CheckIonizable->UseCoSolvent No CoSolventCompatible Is co-solvent compatible with assay? pHCompatible->CoSolventCompatible No AdjustpH Adjust pH (Acidify) or Use a Salt Form pHCompatible->AdjustpH Yes CoSolventCompatible->UseCoSolvent Yes AdvancedMethods Consider Advanced Methods (Cyclodextrins, Solid Dispersions) CoSolventCompatible->AdvancedMethods No Success Solubilization Successful AdjustpH->Success UseCoSolvent->Success

Caption: Decision workflow for selecting a solubility enhancement method.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bergstrom, C. A., & Avdeef, A. (2019). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 7(4), 237-242. [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 397-404. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 96(8), 1871-1887. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • MedicinesComplete. (n.d.). Pharmaceutical Excipients. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Pharmaceutical Press. [Link]

  • Jezierska-Mazzarello, M., & Mazzarello, A. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 138-147. [Link]

  • Kumar, L., & Kumar, V. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(3), 213-219. [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • ResearchGate. (2018). Drug stock solutions best practices?. [Link]

  • McCarroll, J., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 173. [Link]

  • Rowe, R. C., Sheskey, P. J., & Owen, S. C. (Eds.). (2006). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • DXY. (n.d.). Handbook of Pharmaceutical Excipients. [Link]

  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]

  • Taylor & Francis. (n.d.). Co-solvent. [Link]

  • Yugatama, A. (n.d.). Handbook of Pharmaceutical Excipients. Academia.edu. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Fujimoto, T., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 55(1), 201-212. [Link]

  • Cold Spring Harbor Protocols. (2008). Making and Diluting Stock Solutions. [Link]

  • IGI Global. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • PharmaeliX. (2023). Best Practice Guide for Solution Preparation. [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility??. r/Mcat. [Link]

  • ChemBK. (2022). Pyridine-4-methanol. [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridyl Alcohol Reduction Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridyl alcohol reduction reactions. As a Senior Application Scientist, I understand that while the reduction of a ketone or aldehyde to an alcohol is a cornerstone of organic synthesis, the presence of the pyridine ring introduces unique challenges that can often lead to low yields and complex product mixtures. The pyridine nitrogen atom can act as a Lewis base, a ligand, or a site for undesired side reactions, complicating what might otherwise be a straightforward transformation.

This guide is designed to provide you, the research scientist, with in-depth, field-proven insights to diagnose and resolve common issues encountered during these reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to optimize your synthetic route.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is incomplete, and I am recovering a significant amount of my starting pyridyl ketone/aldehyde. What are the likely causes?

A1: Incomplete conversion is a common issue that typically points to three main areas: insufficient reducing power, catalyst deactivation, or suboptimal reaction conditions.

  • Reagent Stoichiometry and Activity: Hydride reagents like sodium borohydride (NaBH₄) can decompose, especially if stored improperly or exposed to moisture. Ensure you are using a fresh or properly stored batch. For catalytic hydrogenations, the catalyst may have lost activity. It is also crucial to use a sufficient excess of the reducing agent; for NaBH₄, typically 1.5 to 2 equivalents are used to ensure the reaction goes to completion.[1][2]

  • Catalyst Poisoning (for Catalytic Hydrogenation): The pyridine nitrogen itself can act as a poison to certain heterogeneous catalysts, such as Platinum or Palladium, by strongly adsorbing to the metal surface.[3] This blocks active sites and prevents the hydrogenation of the carbonyl group. If you suspect catalyst poisoning, consider switching to a different catalyst or employing a transfer hydrogenation protocol, which is often less sensitive to this effect.[4]

  • Reaction Temperature: Many reductions, particularly those with NaBH₄, are initially run at low temperatures (e.g., 0 °C) to control exothermicity and improve selectivity.[1] However, if the reaction stalls, allowing it to slowly warm to room temperature may be necessary to drive it to completion. Always monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Solvent Choice: The choice of solvent can significantly impact reaction kinetics. For hydride reductions, protic solvents like methanol or ethanol are commonly used and can facilitate the reaction.[5] For catalytic hydrogenations, the solvent can influence catalyst activity and selectivity.

Q2: My yield is low, and I see multiple spots on my TLC plate that I can't identify. What are the most probable side reactions?

A2: The formation of multiple byproducts points towards issues with selectivity, either in the reduction itself or through secondary reactions of the desired product.

  • Over-reduction of the Pyridine Ring: This is the most significant side reaction, especially with powerful reducing agents.

    • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong reducing agent and is capable of reducing both the carbonyl group and the pyridine ring, leading to the formation of piperidine derivatives.[6][7] Unless piperidine is the desired product, LiAlH₄ should be used with extreme caution, if at all.

    • Catalytic Hydrogenation: Aggressive hydrogenation conditions (high pressure, high temperature, highly active catalysts like Rhodium or Ruthenium on carbon) can lead to the saturation of the pyridine ring.

  • Dehydration of the Product Alcohol: The pyridyl alcohol product can sometimes undergo acid- or base-catalyzed dehydration to form an alkenylpyridine, especially if the workup conditions are harsh or the reaction is heated for an extended period.

  • Hydrodeoxygenation (Hydrogenolysis): In some catalytic systems, particularly with palladium catalysts, the resulting benzyl-type pyridyl alcohol can undergo hydrogenolysis, where the C-O bond is cleaved to form the corresponding alkylpyridine.

Below is a diagram illustrating the desired reaction versus the major over-reduction side reaction.

G cluster_main Reaction Pathways for Pyridyl Ketone Reduction Start Pyridyl Ketone Desired Pyridyl Alcohol Start->Desired Chemoselective Reduction (e.g., NaBH₄, MPV) Side Alkyl Piperidine (Over-reduction) Start->Side Harsh Reduction (e.g., LiAlH₄, High H₂ Pressure) Desired->Side Further Reduction caption Fig 1. Desired vs. Undesired Reduction Pathways.

Fig 1. Desired vs. Undesired Reduction Pathways.
Q3: I am observing reduction of the pyridine ring. How can I improve the chemoselectivity for the carbonyl group?

A3: Achieving high chemoselectivity is the central challenge. The key is to choose a reduction system that is potent enough to reduce the carbonyl but not the aromatic pyridine ring.

  • Switch to a Milder Hydride Reagent: If you are using a strong reducing agent like LiAlH₄, the immediate solution is to switch to Sodium Borohydride (NaBH₄) . NaBH₄ is generally incapable of reducing the pyridine ring under standard conditions (e.g., in methanol or ethanol) and is the go-to reagent for this transformation.[8][9]

  • Employ a Transfer Hydrogenation Protocol: This is an exceptionally effective and often high-yielding method. In transfer hydrogenation, an alcohol like isopropanol serves as the hydrogen source in the presence of a metal catalyst. This method is known for its high chemoselectivity. Ruthenium and Iridium complexes are commonly used.[4]

  • Use the Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction is a classic, highly chemoselective method that uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst to transfer a hydride from a sacrificial alcohol (usually isopropanol) to the ketone.[10][11][12] It is renowned for its tolerance of other reducible functional groups.

Q4: My reaction is very sluggish, even with a large excess of reductant. How can I speed it up?

A4: Slow reaction rates are often related to substrate electronics, steric hindrance, or the specific reaction mechanism.

  • Leverage Chelation Control (for 2-Pyridyl Ketones): If your substrate is a 2-pyridyl ketone, the nitrogen atom can coordinate with a metal-based reducing agent. This chelation can activate the ketone towards reduction. A novel cobalt-catalyzed reduction using formate as the reductant has been shown to be highly selective for 2-pyridyl ketones due to this chelation effect.[13]

  • Increase the Temperature: As mentioned in A1, if the reaction is slow at 0 °C or room temperature, a modest increase in temperature can significantly increase the rate. Monitor carefully by TLC to ensure side reactions do not become dominant at higher temperatures.

  • Change the Solvent: Switching from an aprotic to a protic solvent (e.g., from THF to Methanol for NaBH₄ reductions) can accelerate the reaction.

  • Add a Lewis Acid: For borohydride reductions, the addition of a Lewis acid like CeCl₃ (the Luche reduction) can activate the carbonyl group towards hydride attack, often increasing the rate and improving selectivity.

Q5: I have successfully completed the reaction, but I am struggling to isolate and purify my pyridyl alcohol. What are the best practices?

A5: Pyridyl alcohols can be challenging to purify due to their polarity and basicity, which can lead to streaking on silica gel chromatography.

  • Aqueous Work-up: After the reduction, the reaction is typically quenched with water or dilute acid to destroy any remaining hydride reagent. Be cautious with the amount of acid used, as the pyridyl nitrogen can be protonated, making the product highly water-soluble and difficult to extract into an organic solvent. A slightly basic workup (e.g., using saturated ammonium chloride or a dilute sodium bicarbonate solution) is often preferable.

  • Chromatography:

    • Tailing on Silica Gel: The basic nitrogen atom of the pyridine can interact strongly with the acidic silanol groups of standard silica gel, causing significant tailing and poor separation.

    • Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica and lead to much sharper peaks.

    • Alternative Stationary Phases: If tailing remains a problem, consider using a different stationary phase, such as neutral or basic alumina.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which reducing agent is the best choice for my pyridyl carbonyl compound?

The "best" reagent depends on the specific substrate and the other functional groups present. The table below provides a summary to guide your decision.

Reducing AgentTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTExcellent chemoselectivity, easy to handle, cost-effective.[8]May be slow with sterically hindered ketones.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °CVery powerful and fast.Poor chemoselectivity; often reduces the pyridine ring.[6][7]
Catalytic Hydrogenation (e.g., H₂/Pd/C) H₂ (1 atm to high pressure), various solvents"Green" reagent (H₂), high atom economy.Risk of ring reduction and C-O hydrogenolysis.[14]
Transfer Hydrogenation (e.g., Ru or Ir catalyst) Isopropanol, base (e.g., KOH)Excellent chemoselectivity, mild conditions.[4]Catalyst can be expensive.
Meerwein-Ponndorf-Verley (MPV) Reduction Al(OiPr)₃, IsopropanolSuperb chemoselectivity, inexpensive reagents.[11][12]Can require stoichiometric or high catalyst loading and long reaction times.
FAQ 2: How does the position of the carbonyl group (2-, 3-, or 4-) affect the reduction?

The position is critical, primarily due to the electronic influence and potential for chelation with the pyridine nitrogen.

  • 2-Pyridyl Ketones/Aldehydes: These substrates are unique because the nitrogen atom is in a position to form a five-membered chelate with a metal center during the reduction. This can activate the carbonyl group and often leads to faster and more selective reactions, especially in metal-catalyzed processes.[13][15]

  • 3- and 4-Pyridyl Ketones/Aldehydes: These substrates cannot form a simple chelate with the reducing agent. Their reactivity is primarily governed by the electron-withdrawing nature of the pyridine ring, which activates the carbonyl towards nucleophilic attack. However, the nitrogen can still interact with catalyst surfaces or Lewis acidic reagents, influencing the reaction outcome.[3]

G cluster_decision Decision Workflow: Selecting a Pyridyl Ketone Reduction Method Start Start: Pyridyl Ketone Substrate Check_FG Are other reducible functional groups present (ester, nitro, etc.)? Start->Check_FG Check_Ring Is pyridine ring reduction acceptable? Check_FG->Check_Ring No MPV Use MPV Reduction or Transfer Hydrogenation Check_FG->MPV Yes NaBH4 Use NaBH₄ Check_Ring->NaBH4 No, and cost/simplicity is a priority. Harsh Use LiAlH₄ or High-Pressure H₂/Catalyst Check_Ring->Harsh Yes Mild_Cat Use Catalytic Transfer Hydrogenation or carefully controlled H₂/Pd Check_Ring->Mild_Cat No, and higher yield/ selectivity is critical. caption Fig 2. Decision workflow for selecting a reduction method.

Fig 2. Decision workflow for selecting a reduction method.
FAQ 3: What is the role of the solvent in these reductions?

The solvent plays multiple roles: it solubilizes the reactants, can participate in the mechanism, and can influence selectivity.

  • For Hydride Reductions (NaBH₄): Protic solvents like methanol and ethanol are most common. The solvent can protonate the intermediate alkoxide species.

  • For Catalytic Hydrogenations: The choice of solvent can dramatically alter the outcome. For example, in the asymmetric hydrogenation of bisquinolines, switching from dichloromethane (aprotic) to methanol (protic) changed the product from a tetrahydro- to an octahydro- derivative.[16][17] This was attributed to the protic solvent disrupting an intramolecular hydrogen bond that prevented further reduction.[17] This highlights the profound impact solvent choice can have on chemoselectivity.

Part 3: Experimental Protocol Example

Chemoselective Meerwein-Ponndorf-Verley (MPV) Reduction of 2-Acetylpyridine

This protocol provides a reliable method for the selective reduction of a pyridyl ketone to the corresponding alcohol, minimizing the risk of ring reduction.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Isopropanol should be distilled from a suitable drying agent (e.g., magnesium sulfate) to ensure it is anhydrous.

  • Aluminum isopropoxide should be a fine, free-flowing powder. If it has clumped, it may have absorbed moisture and should be replaced.

2. Reaction Setup:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add aluminum isopropoxide (4.08 g, 20 mmol).

  • Add 40 mL of anhydrous isopropanol to the flask.

  • Add 2-acetylpyridine (1.21 g, 10 mmol) to the mixture.

3. Reaction Execution:

  • Heat the reaction mixture to a gentle reflux (approx. 82 °C). The acetone formed as a byproduct has a lower boiling point (56 °C) and can be slowly distilled off to drive the equilibrium towards the product. A short-path distillation head can be fitted between the flask and condenser for this purpose.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate with 1% triethylamine). The reaction is typically complete within 4-8 hours.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker containing 50 mL of 2M hydrochloric acid, with vigorous stirring.

  • Wash the aqueous layer with diethyl ether (3 x 30 mL) to remove any non-basic impurities.

  • Carefully basify the aqueous layer to pH ~9-10 with 2M sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Extract the product into dichloromethane (4 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-2-yl)ethanol.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent of hexane/ethyl acetate containing 1% triethylamine to prevent tailing.

References

  • Osbourn, J. (2021). Chemoselective Reduction. YouTube. [Link]

  • Clark, J. reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • ResearchGate. Reduction of pyridyl aryl ketones. [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • Integrated Organic Chemistry. (2020). Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. YouTube. [Link]

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]

  • ResearchGate. Reduction of alkyl 2‐pyridyl ketones. [Link]

  • YouTube. (2020). Reduction of a Ketone. [Link]

  • NCERT. Amines. [Link]

  • ACS Publications. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. [Link]

  • Dalton Transactions. Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes. [Link]

  • PubMed. Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. [Link]

  • ResearchGate. (2025). Studies in the pyridine series. L. Electrolytic reduction of quaternary salts of some alcohols of the pyridine series, of corresponding alkylpyridines and alkenylpyridines. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Nitrogen-to-functionalized carbon atom transmutation of pyridine. [Link]

  • Zeitschrift für Naturforschung. The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. [Link]

  • DergiPark. Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. [Link]

  • Wiley Online Library. (2025). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. [Link]

  • Wikipedia. Meerwein–Ponndorf–Verley reduction. [Link]

  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. [Link]

  • National Center for Biotechnology Information. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. [Link]

  • ResearchGate. (2025). Synergetic roles of pyridinic nitrogen and carbonyl sites in nitrogen-doped carbon for the metal-free transfer hydrogenation reactions. [Link]

  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. [Link]

  • Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. [Link]

  • ScienceDirect. Transfer hydrogenation of ketones catalyzed by 2,6‐bis(triazinyl)pyridine ruthenium complexes. [Link]

  • MDPI. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. [Link]

  • ACS Publications. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • ACS Publications. (2019). Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. [Link]

  • Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. [Link]

  • ResearchGate. Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. [Link]

  • Arabian Journal of Chemistry. Enhanced alcohol and H 2 O adsorption and separation performances by introducing pyridyl ligand in a MOF. [Link]

  • WordPress. (2026). Meerwein-Ponndorf-Verley Reduction. [Link]

  • Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Macmillan Group - Princeton University. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. [Link]

  • NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

Sources

Technical Support Center: Synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, with a particular focus on exploring robust and cost-effective alternatives to traditional palladium-based catalysts. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field.

Section 1: Synthesis Overview & The Quest for Alternatives

Q1: What are the common synthetic routes to this compound, and why is there a need for alternative catalysts?

The synthesis of this compound, a key building block in pharmaceutical development, typically involves the reduction of a corresponding functional group at the 3-position of the pyridine ring. The most common precursors are 6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid or its ester/aldehyde derivatives.[1][2]

The core transformation is the reduction of a carbonyl group (from an acid, ester, or aldehyde) to a primary alcohol. Historically, this has been achieved via two main pathways:

  • Stoichiometric Reduction: Using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). While effective, these methods pose significant safety risks during scale-up, particularly with highly reactive hydrides, and generate stoichiometric waste, complicating purification.

  • Catalytic Hydrogenation: Employing hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

The drive for alternative catalysts stems from several critical factors:

  • Cost and Volatility: Palladium is a precious metal with a high and fluctuating market price, significantly impacting the cost of goods for large-scale production.[3][4]

  • Supply Chain Risks: The geographic concentration of platinum-group metal mining creates potential supply chain vulnerabilities.

  • Environmental Concerns: Strict regulations limit the amount of residual palladium in active pharmaceutical ingredients (APIs), requiring costly and intensive purification steps.

  • Selectivity Issues: Under harsh conditions, palladium catalysts can sometimes lead to over-reduction of the pyridine ring, a significant side reaction.[5]

Our goal is to provide practical, efficient, and sustainable alternatives that mitigate these challenges.

Section 2: Troubleshooting Common Synthetic Issues

This section addresses problems frequently encountered during the reduction, providing a logical framework for diagnosis and resolution.

Q2: My reaction has stalled; HPLC/TLC analysis shows significant unreacted starting material. What are the potential causes?

An incomplete reaction is a common hurdle. The underlying cause often depends on the chosen methodology.

Possible Causes & Solutions:

  • Catalyst Inactivity (for Catalytic Reductions):

    • Poisoning: The catalyst's active sites may be blocked. Sulfur-containing impurities in the starting material or solvent are notorious poisons for many metal catalysts. Trace amounts of halides can also be problematic. Solution: Purify starting materials and use high-purity, degassed solvents. Consider using a scavenger resin or performing a pre-treatment step.

    • Insufficient Loading: For heterogeneous catalysts, the catalyst-to-substrate ratio may be too low for the reaction scale. Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

    • Poor Mixing: In heterogeneous reactions, efficient mass transfer is critical.[5] Solution: Increase the stirring rate or consider mechanical stirring for larger vessels to ensure the catalyst remains suspended and accessible to the reactants.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may not have reached the necessary activation energy. Solution: Gradually increase the reaction temperature in 5-10°C increments while monitoring for side product formation.

    • Pressure (for Hydrogenation): The hydrogen pressure may be insufficient. Solution: Ensure the reaction vessel is properly sealed and increase the H₂ pressure according to safety protocols for your equipment.

  • Reagent Degradation:

    • Reducing Agent: Hydride sources, especially boranes, can degrade upon exposure to air and moisture.[6] Solution: Use freshly opened reagents or re-titrate older batches to determine their active concentration.

Below is a troubleshooting workflow to systematically address an incomplete reaction.

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed check_catalyst Catalyst Issues Is the catalyst active? start->check_catalyst check_conditions Reaction Conditions Are Temp/Pressure optimal? start->check_conditions check_reagents Reagent Quality Are reagents pure and active? start->check_reagents solution_catalyst Solutions: - Increase loading - Purify reagents/solvents - Improve mixing check_catalyst->solution_catalyst No solution_conditions Solutions: - Increase temperature - Increase pressure (H₂) - Extend reaction time check_conditions->solution_conditions No solution_reagents Solutions: - Use fresh reagents - Re-titrate reducing agent check_reagents->solution_reagents No

Caption: Troubleshooting logic for an incomplete reaction.

Q3: I'm observing significant side product formation, particularly a loss of the pyridine ring signal in my NMR. What's happening?

This symptom strongly suggests over-reduction, where the aromatic pyridine ring is hydrogenated to a piperidine ring. This is a known side reaction, especially under harsh conditions (high temperature or pressure) with highly active catalysts like Palladium.[5]

Strategies to Enhance Selectivity:

  • Modify Reaction Conditions: The first line of defense is to reduce the reaction's intensity. Lower the hydrogen pressure and/or the temperature.

  • Choose a More Selective Catalyst: This is where alternative catalysts shine. Rhenium-based catalysts, for instance, are known to be highly selective for the reduction of carboxylic acids and esters without affecting the aromatic ring.[7]

  • Substrate Modification: Converting the precursor carboxylic acid to an ester can sometimes moderate the reactivity and improve selectivity.

Q4: The product is "oiling out" during crystallization or is difficult to purify. How can I improve the work-up and isolation?

This compound is a polar molecule with a free hydroxyl group, which can make it challenging to handle.

  • Oiling Out: This occurs when the cooling solution becomes supersaturated before reaching the ideal crystallization temperature, often because the compound's melting point is low or it is highly impure.[8]

    • Solution 1: Re-heat the mixture to dissolve the oil, add a small amount of additional "soluble" solvent to reduce the supersaturation, and allow it to cool more slowly.

    • Solution 2: Try initiating crystallization at a higher temperature by adding a seed crystal.[8]

  • Purification Challenges:

    • Extraction: Due to its polarity, the product may have some solubility in water. Use a highly polar organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for extraction. Perform multiple extractions (3-4 times) to maximize recovery. Ensure the aqueous phase is saturated with NaCl to "salt out" the product, reducing its aqueous solubility.

    • Chromatography: If column chromatography is necessary, use a polar mobile phase. A gradient elution starting with ethyl acetate in hexanes and moving towards methanol in dichloromethane is often effective.

Section 3: A Guide to Alternative Catalytic Systems

Moving away from palladium requires a careful evaluation of other transition metals and methodologies. Below is a comparison of promising alternatives for the reduction of a nicotinic acid derivative to the corresponding methanol.

Catalyst SystemPrecursorTypical ConditionsAdvantagesDisadvantages & Considerations
Rhenium on Titania (Re/TiO₂) Carboxylic Acid / EsterH₂ (30-50 bar), 150-200°C, DioxaneExcellent selectivity (no ring reduction), robust, effective for acids.[7]Requires high temperature and pressure; catalyst preparation may be needed.
Titanium(IV) Chloride / Amine-Borane Carboxylic AcidTiCl₄ (catalytic), NH₃-BH₃, RT, THFMild, room temperature conditions , high functional group tolerance, uses a safe borane source.[6]Stoichiometric borane is required; TiCl₄ is moisture-sensitive.
Raney Nickel (Ra-Ni) Aldehyde / EsterH₂ (10-50 bar) or CTH with Ammonium Formate, 50-100°C, AlcoholsLow cost , widely available, effective for many reductions.[9]Can be pyrophoric; may require higher loading and harsher conditions than Pd; potential for ring reduction.
Copper Chromite Ester / AcidH₂ (100-200 bar), 150-250°CCost-effective industrial catalyst.Requires very high pressures and temperatures; environmental concerns with chromium.
Q5: What is Catalytic Transfer Hydrogenation (CTH) and can it be used here?

Catalytic Transfer Hydrogenation (CTH) is an excellent alternative to using high-pressure hydrogen gas. In this method, hydrogen is transferred from a donor molecule (like ammonium formate, formic acid, or isopropanol) to the substrate, mediated by a metal catalyst.[10]

Yes, CTH is highly applicable. It can be used to reduce the precursor 6-(tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde to the desired alcohol.

  • Advantages:

    • Enhanced Safety: Avoids the use of flammable, high-pressure H₂ gas, making it ideal for standard laboratory glassware.

    • Simplicity: The experimental setup is straightforward.

  • Typical Protocol: The aldehyde, a hydrogen donor (e.g., 5-10 equivalents of ammonium formate), and a catalyst (traditionally Pd/C, but Ra-Ni can be explored) are heated in a suitable solvent like methanol or ethanol.[10]

Section 4: Detailed Experimental Protocol

The following protocol is a representative example for researchers looking to implement a non-palladium-based reduction.

Protocol: Selective Hydrogenation of 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid using a Rhenium Catalyst

This protocol is based on the principles of selective carboxylic acid hydrogenation over supported Rhenium catalysts.[7]

Safety First: This procedure requires high pressure and temperature. It must be performed in a suitable high-pressure autoclave by trained personnel. Ensure all safety features of the reactor are operational.

Materials:

  • 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (1.0 eq)

  • 5 wt% Re on TiO₂ (5-10 mol% Re)

  • 1,4-Dioxane (Anhydrous)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

Experimental Workflow:

Protocol_Workflow charge_reactor 1. Charge Reactor - Add Substrate - Add Catalyst - Add Solvent seal_purge 2. Seal & Purge - Seal reactor - Purge with N₂ (3x) - Purge with H₂ (3x) charge_reactor->seal_purge pressurize_heat 3. Pressurize & Heat - Pressurize to target H₂ pressure - Heat to reaction temp with stirring seal_purge->pressurize_heat monitor 4. Monitor Reaction - Maintain T & P - Take aliquots (if possible) to monitor conversion by HPLC pressurize_heat->monitor cool_vent 5. Cool & Vent - Cool reactor to RT - Carefully vent H₂ pressure monitor->cool_vent filter_concentrate 6. Isolate Crude Product - Filter to remove catalyst - Wash catalyst with solvent - Concentrate filtrate cool_vent->filter_concentrate purify 7. Purify Product - Recrystallization or - Column Chromatography filter_concentrate->purify

Caption: Step-by-step experimental workflow for the high-pressure catalytic hydrogenation.

Procedure:

  • Reactor Charging: To a clean, dry glass liner for the autoclave, add 6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid (e.g., 5.0 g), the Re/TiO₂ catalyst, and anhydrous 1,4-dioxane (approx. 0.2 M concentration).

  • Assembly and Purging: Place the liner in the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen to 40 bar. Begin stirring and heat the reactor to an internal temperature of 160°C.

  • Monitoring: Hold the reaction at temperature and pressure for 12-24 hours. The reaction's progress can be monitored by HPLC if your equipment allows for safe sampling. Look for the disappearance of the starting material peak.

  • Cooldown and Depressurization: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (< 30°C). Slowly and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Work-up: Open the reactor. Remove the reaction mixture and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad and the reactor liner with additional dioxane or methanol to ensure complete recovery.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by silica gel chromatography.

Section 5: References

  • BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production.

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). International Journal of Engineering Research & Technology.

  • Organic Chemistry Portal. Pyridine synthesis.

  • Singh, R., Kaur, A., & Kaur, M. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Research J. Pharm. and Tech.

  • Recent advances in catalytic synthesis of pyridine derivatives. (2022). ResearchGate.

  • analytica-world.com. (2009). Alternative to high cost palladium catalysts?

  • Garg, N. K., et al. (2016). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. PubMed Central.

  • Reddit. (2016). Concentrating Pyridine Solution.

  • Ramachandran, P. V., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters.

  • Reddit. (2019). Alternatives for Platinum-Palladium catalysts?

  • Sciencemadness.org. (2018). Cheap Alternatives to Palladium on Carbon for Heck Reaction.

  • PubChem. This compound.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Stare, M., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.

  • Tamura, M., et al. (2017). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Catalysis Science & Technology.

  • Amerigo Scientific. 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid.

  • ChemicalBook. 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde 97%.

Sources

Technical Support Center: Synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. The synthesis, typically achieved through a Williamson ether synthesis, involves the nucleophilic aromatic substitution (SNAr) of a 6-halopyridyl alcohol with oxan-4-ol.[1][2] While robust, this reaction is susceptible to the formation of several byproducts that can complicate purification and compromise final product purity.

This document provides a structured, question-and-answer-based approach to identify, troubleshoot, and mitigate the formation of common impurities. The insights provided are grounded in established reaction mechanisms and best practices in synthetic and analytical chemistry.

Section 1: Reaction Scheme & Key Challenges

The core transformation for synthesizing this compound involves the reaction of (6-chloropyridin-3-yl)methanol with oxan-4-ol in the presence of a strong, non-nucleophilic base like sodium hydride (NaH).[3][4] The alkoxide of oxan-4-ol, generated in situ, acts as the nucleophile, displacing the chloride on the electron-deficient pyridine ring.[5]

Primary Reaction Pathway

Reaction_Pathway cluster_reactants cluster_conditions SM1 (6-chloropyridin-3-yl)methanol Product This compound SM1->Product SM2 Oxan-4-ol Alkoxide Oxan-4-olate (Nucleophile) SM2:e->Alkoxide:w + NaH Base NaH Solvent DMF / DMSO dummy dummy->Product

Caption: General Williamson Ether Synthesis / SNAr pathway.

The primary challenges in this synthesis are:

  • Incomplete Reactions: Leaving unreacted starting materials.

  • Competing Nucleophiles: Presence of water or other nucleophilic species.

  • Side Reactions: Oxidation or degradation of starting materials or the final product.

  • Solvent-Induced Impurities: Reactions involving the solvent, particularly under basic conditions at elevated temperatures.[6]

Section 2: Troubleshooting Guide & FAQ

This section addresses specific issues you may encounter during your synthesis, identified through analytical techniques like HPLC, LC-MS, or NMR.

Q1: My reaction is sluggish and I see a significant amount of unreacted (6-chloropyridin-3-yl)methanol in my HPLC. What is the cause?

Answer: This is a common issue pointing to inefficient generation of the nucleophile (the oxan-4-olate) or suboptimal reaction conditions.

Root Causes & Solutions:

  • Ineffective Deprotonation: The base may be old or deactivated. Sodium hydride (NaH) can be passivated by an outer layer of sodium hydroxide.

    • Troubleshooting: Use a fresh bottle of NaH or carefully wash the NaH with dry hexanes to remove the mineral oil and any passivated layers (perform this with extreme caution and under an inert atmosphere).[7] Consider using alternative strong bases like potassium hydride (KH) or potassium tert-butoxide.[4]

  • Presence of Water: Trace amounts of water in the reaction solvent (e.g., DMF, DMSO) or on the glassware will consume the base, reducing the amount available to deprotonate the oxan-4-ol.

    • Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Insufficient Temperature: While higher temperatures can promote byproduct formation, SNAr reactions require sufficient activation energy to overcome the initial disruption of aromaticity.[5][8]

    • Troubleshooting: If the reaction is clean but incomplete at room temperature, consider gently heating the mixture to 40-60 °C and monitoring the progress by TLC or HPLC.

Q2: My mass spectrometry data shows a peak with an m/z of 126.11. What is this byproduct?

Answer: This mass corresponds to (6-hydroxypyridin-3-yl)methanol (C₆H₇NO₂). This is a frequent byproduct resulting from the hydrolysis of the starting material, (6-chloropyridin-3-yl)methanol.

Mechanism of Formation: This occurs when hydroxide ions (OH⁻) are present in the reaction mixture. Hydroxide can be generated from the reaction of the base (e.g., NaH) with adventitious water. The hydroxide ion then competes with the desired oxan-4-olate nucleophile, attacking the C6 position of the pyridine ring.

Hydrolysis_Byproduct SM1 (6-chloropyridin-3-yl)methanol Byproduct (6-hydroxypyridin-3-yl)methanol (m/z = 126.11) SM1->Byproduct SₙAr Reaction Nucleophile OH⁻ Nucleophile->Byproduct SₙAr Reaction Water H₂O (trace) Water->Nucleophile + NaH Base NaH

Caption: Formation of the hydrolysis byproduct.

Preventative Measures:

  • Rigorous Anhydrous Conditions: The most effective prevention is to meticulously dry all solvents, reagents, and glassware.

  • Order of Addition: Add the base to the solution of oxan-4-ol first to allow for deprotonation, then add the (6-chloropyridin-3-yl)methanol. This ensures the desired nucleophile is present in high concentration before the electrophile is introduced.

Q3: I've isolated my product, but the ¹H NMR shows a small peak around 9.5-10.0 ppm. What impurity does this indicate?

Answer: A signal in this region is characteristic of an aldehyde proton. This suggests the presence of 6-(Oxan-4-yloxy)nicotinaldehyde , which is an oxidation byproduct of your target molecule.

Root Causes & Solutions:

  • Oxidation During Workup/Purification: The primary alcohol on the pyridyl ring is susceptible to oxidation, especially if exposed to air for extended periods on silica gel during chromatography. Certain oxidizing agents inadvertently introduced could also be the cause.

    • Troubleshooting: Minimize the time the product spends on the silica gel column. Use de-gassed solvents for chromatography. Consider flushing the column with an inert gas (N₂ or Ar) before loading the sample.

  • Oxidative Degradation on Storage: The product may slowly oxidize upon storage, particularly if exposed to air and light.

    • Troubleshooting: Store the final compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and refrigerated.

Q4: My LC-MS analysis shows a peak with a mass corresponding to the product plus 71 Da. What could this be?

Answer: This mass difference suggests a reaction with a fragment from the solvent, particularly if you are using N,N-Dimethylformamide (DMF). At elevated temperatures and in the presence of a strong base, DMF can decompose to generate dimethylamine.[6] Dimethylamine can then act as a nucleophile.

Potential Byproducts from Solvent:

Byproduct NameStructureFormation Pathway
6-(Dimethylamino)pyridin-3-yl)methanol (CH₃)₂N-Py-CH₂OHDimethylamine (from DMF decomposition) displaces the chloride on the starting material.
[6-(Oxan-4-yloxy)pyridin-3-yl]-(dimethylamino)methane Product-CH₂-N(CH₃)₂Unlikely, but potential reaction at the benzylic position under specific conditions.

Preventative Measures:

  • Lower Reaction Temperature: Avoid excessive heating when using DMF. If higher temperatures are necessary, consider an alternative high-boiling point aprotic solvent like DMSO or NMP.

  • Solvent Choice: If this byproduct is persistent, switching to a more stable solvent like DMSO or 1,4-dioxane may be necessary.[9]

Section 3: Analytical Protocols & Data

Accurate identification of byproducts requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment.[10]

Recommended HPLC Method

This protocol provides a starting point for analysis and may require optimization based on your specific system.[11]

ParameterRecommended Condition
Column Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 270 nm
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter.
Potential Byproduct Summary Table
Potential ByproductMolecular FormulaMW ( g/mol )Common Analytical Signature
(6-chloropyridin-3-yl)methanolC₆H₆ClNO143.57Starting material, will elute earlier than product on RP-HPLC.
(6-hydroxypyridin-3-yl)methanolC₆H₇NO₂125.12Mass peak at m/z 126. More polar than starting material.
6-(Oxan-4-yloxy)nicotinaldehydeC₁₁H₁₃NO₃207.22NMR peak ~9.5-10.0 ppm. Mass peak at m/z 208.
Bis[ (3-methanol)pyridin-6-yl] etherC₁₂H₁₂N₂O₃232.24Dimer from reaction of hydrolyzed byproduct with starting material. Mass peak at m/z 233.

Section 4: Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process when an unknown impurity is detected.

Troubleshooting_Workflow start Unknown Peak Detected (e.g., by HPLC/LC-MS) get_mass Obtain Accurate Mass (LC-MS) start->get_mass check_sm Mass match starting materials? get_mass->check_sm check_hydrolysis Mass match (SM - Cl + OH)? check_sm->check_hydrolysis No incomplete_rxn Incomplete Reaction -> Optimize conditions (See Q1) check_sm->incomplete_rxn Yes check_oxidation Mass match (Product - 2H)? check_hydrolysis->check_oxidation No hydrolysis Hydrolysis Byproduct -> Use anhydrous conditions (See Q2) check_hydrolysis->hydrolysis Yes check_solvent Mass match product or SM + solvent fragment? check_oxidation->check_solvent No oxidation Oxidation Byproduct -> Use inert atmosphere (See Q3) check_oxidation->oxidation Yes further_analysis Isolate impurity or synthesize standard for NMR confirmation check_solvent->further_analysis No solvent_impurity Solvent-Related Byproduct -> Change solvent/temp (See Q4) check_solvent->solvent_impurity Yes

Sources

Validation & Comparative

A Comparative Analysis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol and Other Pyridine Derivatives in the Landscape of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in FDA-approved drugs is a testament to its versatile nature, enabling fine-tuning of physicochemical and pharmacological properties.[1] This guide provides a detailed comparative analysis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a key intermediate in the synthesis of potent kinase inhibitors, alongside other notable pyridine derivatives that have shaped our understanding of kinase-targeted drug discovery. We will delve into the synthetic rationale, biological performance, and structure-activity relationships (SAR) that underpin the therapeutic potential of these compounds, with a particular focus on their role as c-KIT kinase inhibitors in oncology.

The Strategic Importance of the Pyridine Moiety in Kinase Inhibition

The pyridine ring, a bioisostere of benzene, offers a unique combination of properties that make it highly attractive for medicinal chemistry. The nitrogen atom introduces a dipole moment and a hydrogen bond acceptor site, which can significantly enhance interactions with biological targets and improve aqueous solubility and metabolic stability.[2] In the context of kinase inhibition, the pyridine scaffold is frequently employed to engage with the hinge region of the ATP-binding pocket, a critical interaction for potent and selective inhibition.

Profiling this compound: A Key Building Block for c-KIT Inhibitors

This compound has been identified as a crucial synthetic intermediate in the development of a novel class of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. These derivatives have demonstrated potent inhibitory activity against c-KIT kinase, a receptor tyrosine kinase implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST).[3][4] While direct biological data for this compound itself is not extensively published, its structural features provide valuable insights into its intended role and potential properties.

The pyridin-3-yl-methanol core serves as a versatile scaffold. The hydroxyl group offers a reactive handle for further chemical modifications, allowing for the construction of more complex molecules designed to interact with specific residues within the kinase active site. The 6-(oxan-4-yloxy) substituent is particularly noteworthy. The ether linkage and the oxane ring can influence the molecule's conformational flexibility, solubility, and metabolic stability. Such saturated heterocyclic moieties are often introduced in drug design to optimize pharmacokinetic profiles by reducing metabolic liabilities and improving cell permeability.

Comparative Analysis with Other Pyridine-Based Kinase Inhibitors

To understand the potential of the this compound scaffold, it is instructive to compare it with other well-characterized pyridine derivatives that have been evaluated as kinase inhibitors, particularly those targeting c-KIT.

Imatinib (Gleevec®): The Benchmark c-KIT Inhibitor

Imatinib is a cornerstone in the treatment of GIST and chronic myeloid leukemia, and its mechanism of action as a c-KIT and ABL kinase inhibitor is well-established.[5][6] It features a pyridine-pyrimidine core that is crucial for its interaction with the ATP-binding site of these kinases.

Thiazolo[5,4-b]pyridine Derivatives: Overcoming Imatinib Resistance

Research into novel c-KIT inhibitors has focused on overcoming resistance to existing therapies like imatinib. A series of thiazolo[5,4-b]pyridine derivatives has been developed and shown to be potent against imatinib-resistant c-KIT mutants.[7]

N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives

Further demonstrating the utility of ether-linked cyclic moieties, a series of N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives were synthesized and evaluated as type-II c-KIT inhibitors.[8] Structure-activity relationship studies revealed that the piperidine ring improved c-KIT activity compared to a flexible aliphatic chain.[8]

Data Summary: A Comparative Overview

The following table summarizes the inhibitory activities of selected pyridine derivatives against c-KIT, providing a quantitative basis for comparison.

Compound ClassSpecific DerivativeTargetIC50 (nM)Key Structural FeaturesReference
Phenylamino-pyrimidineImatinibc-KIT100Pyridine-pyrimidine core[1]
Thiazolo[5,4-b]pyridineCompound 6r c-KIT (V560G/D816V mutant)Potent InhibitionFused heterocyclic system[7]
N-phenyl-N'-pyridinyl-ureaCompound 6c TEL-c-KIT-BaF3 (cellular assay)110 (GI50)Piperidin-4-yloxy linker[8]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineRepresentative Examplesc-KITNanomolar rangeImidazo[1,2-a]pyridine core[9][10]

Note: Direct inhibitory data for this compound is not available in the public domain as it is primarily described as a synthetic intermediate.

Structure-Activity Relationship (SAR) Insights

The comparative data highlights several key SAR trends for pyridine-based c-KIT inhibitors:

  • Hinge-Binding Moiety: The pyridine ring is a common feature for interacting with the hinge region of the kinase domain.[11]

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact potency and selectivity. The 6-alkoxy group, as seen in this compound, can enhance activity.[12]

  • Role of Ether-Linked Moieties: The incorporation of cyclic ethers like oxane or piperidine at the end of a linker can improve pharmacokinetic properties and contribute to potent inhibition.[8][13]

  • Fused Heterocyclic Systems: Extending the pyridine core to fused systems, such as in thiazolo[5,4-b]pyridines and imidazo[1,2-a]pyridines, can lead to highly potent inhibitors, including those active against resistant mutations.[7][9]

Experimental Protocols

To provide a practical context for the data presented, this section outlines a general synthetic methodology for a key pyridine intermediate and a standard protocol for assessing c-KIT kinase inhibition.

Synthesis of a 6-Alkoxy-pyridin-3-yl Methanol Derivative

This protocol describes a general method for the synthesis of a 6-alkoxy-substituted pyridin-3-yl methanol, which serves as a foundational building block.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 6-chloronicotinonitrile in a suitable solvent (e.g., anhydrous DMF), add the desired alcohol (e.g., oxan-4-ol) and a non-nucleophilic base (e.g., sodium hydride).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-alkoxy-nicotinonitrile.

Step 2: Reduction of the Nitrile

  • Dissolve the 6-alkoxy-nicotinonitrile in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired [6-(alkoxy)pyridin-3-yl]methanol.

In Vitro c-KIT Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against c-KIT kinase.

Materials:

  • Recombinant human c-KIT kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the c-KIT enzyme, substrate, and assay buffer.

  • Add the test compounds at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing the Concepts

To further illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Synthetic Pathway A 6-Chloronicotinonitrile B [6-(Oxan-4-yloxy)nicotinonitrile] A->B Oxan-4-ol, NaH C This compound B->C Reduction (e.g., NaBH4) D 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine c-KIT Inhibitor C->D Multi-step synthesis

Caption: Synthetic route to a c-KIT inhibitor.

G cluster_1 c-KIT Signaling Pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS JAK JAK/STAT Pathway Dimerization->JAK Proliferation Cell Proliferation & Survival PI3K->Proliferation Differentiation Differentiation PI3K->Differentiation RAS->Proliferation RAS->Differentiation JAK->Proliferation JAK->Differentiation Inhibitor Pyridine-based c-KIT Inhibitor Inhibitor->cKIT Inhibition

Caption: Simplified c-KIT signaling pathway and inhibition.

Conclusion

This compound stands as a testament to the strategic use of the pyridine scaffold in modern drug discovery. While not a therapeutic agent in itself, its role as a key intermediate in the synthesis of potent and selective c-KIT kinase inhibitors highlights the importance of carefully designed building blocks in constructing complex and effective drug candidates. The comparative analysis with other pyridine-based kinase inhibitors reveals a clear rationale for the inclusion of the 6-alkoxy substituent, which is anticipated to contribute favorably to the overall profile of the final drug molecule. The continued exploration of novel pyridine derivatives, guided by a deep understanding of structure-activity relationships and the application of robust biological assays, will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • Chen, I. W., et al. (2019). Structure–activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679–1683.
  • Dorsch, D., Blum, A., & Buchstaller, H.-P. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)
  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • Merck Patent Gmbh. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)
  • Cortes, J. E., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693–702.
  • Zhang, et al. (2017). Design, synthesis and biological evaluation of novel pyridine-based compounds as potential PIM-1 kinase inhibitors, apoptosis, and autophagy inducers targeting MCF-7 cell lines: in vitro and in vivo studies. European Journal of Medicinal Chemistry, 134, 357-365.
  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents.
  • Tse, C., et al. (2002). c-kit, GIST, and imatinib. Current Treatment Options in Oncology, 3(6), 489-496.
  • Jo, S., et al. (2018). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 23(3), 644.
  • Wang, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Kim, D. W., et al. (2016). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 21(11), 1548.
  • De Wispelaere, M., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(18), 6529.
  • Alsoliemy, A. (2022).
  • Lee, H. W., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(10), 2601.
  • Dorsch, D., Blum, A., & Buchstaller, H.-P. (2021). The Potential of c-KIT Kinase inhibitors in Cancer Treatment. ACS Medicinal Chemistry Letters, 12(3), 391-393.
  • Meijer, L., et al. (2006). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(17), 4473-4477.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 24(11), 9450.
  • Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2979-2995.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 24(11), 9450.
  • Gholam-Hosseini, S., et al. (2023). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters.
  • Bunnelle, E. M., et al. (2007). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 17(13), 3611-3616.
  • Olasunkanmi, A. A., et al. (2023). Therapeutic effect of pyridine derivatives.

Sources

Comparative Analysis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol Analogs as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a spectrum of autoimmune and inflammatory diseases. As the master transcription factor driving the differentiation of pro-inflammatory T helper 17 (Th17) cells, its modulation offers a promising strategy to quell the aberrant immune responses underlying conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of RORγt inverse agonists: analogs of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. We will dissect the intricate interplay between chemical structure and biological activity, offering insights to guide the rational design of next-generation RORγt modulators.

The this compound Scaffold: A Privileged Motif for RORγt Inhibition

The this compound scaffold has been identified as a key pharmacophore for potent and selective RORγt inverse agonism. Its core structure comprises a central pyridine ring, a tetrahydropyran (oxan) ether linkage at the 6-position, and a methanol group at the 3-position. This arrangement allows for crucial interactions within the ligand-binding pocket (LBP) of RORγt, effectively displacing endogenous ligands and promoting a conformational change that leads to the recruitment of corepressors and subsequent downregulation of Th17-mediated gene transcription.[3]

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

While a comprehensive, publicly available SAR table for a complete series of this compound analogs is not consolidated in a single peer-reviewed publication, analysis of related chemical series and patent literature allows for the elucidation of key SAR trends. The following sections provide a comparative guide to the impact of structural modifications at various positions of the scaffold.

Modifications of the Pyridine Core

The pyridine ring is a central element of the scaffold, and its substitution pattern is critical for activity. Generally, electron-withdrawing groups on the pyridine ring can enhance potency. The nitrogen atom within the pyridine ring is often involved in hydrogen bonding interactions with residues in the RORγt LBP.

The Role of the 6-(Oxan-4-yloxy) Moiety

The tetrahydropyran (oxan) ring at the 6-position plays a significant role in anchoring the molecule within a hydrophobic pocket of the RORγt LBP. The ether linkage provides a degree of conformational flexibility, allowing the oxan ring to adopt an optimal orientation for favorable van der Waals interactions.

  • Ring Size and Heteroatom Substitution: While the tetrahydropyran ring is well-tolerated, modifications to the ring size or the introduction of additional heteroatoms can impact potency and pharmacokinetic properties. Smaller or larger rings may disrupt the optimal fit within the hydrophobic pocket.

Impact of the 3-Methanol Group and its Analogs

The methanol group at the 3-position of the pyridine ring is a key interaction point, often forming a hydrogen bond with polar residues in the LBP.

  • Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other hydrogen bond donors or acceptors can modulate potency and selectivity. For instance, conversion to an amine or an amide can introduce additional interaction points.

  • Chain Extension and Branching: Extending the carbon chain of the methanol group or introducing branching can probe the steric limits of the binding pocket.

Comparative Data of Representative RORγt Inverse Agonists

To provide a broader context, the following table compares the activity of various classes of RORγt inverse agonists. While not direct analogs of the this compound scaffold, their data illustrates the range of potencies achieved with different chemical series targeting RORγt.

Compound ClassRepresentative CompoundRORγt IC50 (nM)Assay TypeReference
PhenylglycinamidesCompound 22~50FRET[2]
Carbazole CarboxamidesCompound 6c58.5FRET[1]
N-indanyl BenzamidesCompound 5c153.7FRET[4]
Triazolopyridine DerivativesCompound 5aPotent (exact value not stated)IL-17A Production[3]

Experimental Protocols for Evaluating RORγt Inverse Agonism

The following are detailed methodologies for key assays used to characterize RORγt inverse agonists.

RORγt Ligand Binding Domain (LBD) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay assesses the ability of a compound to displace a fluorescently labeled tracer from the RORγt LBD.

Protocol:

  • Reagents:

    • His-tagged RORγt LBD (recombinant)

    • Europium-labeled anti-His antibody (donor fluorophore)

    • Fluorescently labeled RORγt tracer (acceptor fluorophore)

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4)

  • Procedure:

    • Add 5 µL of test compound dilutions in assay buffer to a 384-well plate.

    • Add 5 µL of a pre-mixed solution of RORγt LBD and the fluorescent tracer to each well.

    • Add 5 µL of a solution of the anti-His antibody to each well.

    • Incubate the plate for 2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

RORγt-Gal4 Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

Protocol:

  • Cell Line: A suitable host cell line (e.g., HEK293T) co-transfected with two plasmids:

    • An expression vector for a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

  • Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., cell viability assay).

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Human Th17 Cell Differentiation Assay

This primary cell assay evaluates the effect of compounds on the differentiation of naive CD4+ T cells into Th17 cells.

Protocol:

  • Cell Source: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Culture the naive CD4+ T cells under Th17 polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies).

    • Simultaneously treat the cells with a range of concentrations of the test compounds.

    • Culture for 3-5 days.

    • Analyze the production of IL-17A in the culture supernatant by ELISA or by intracellular cytokine staining and flow cytometry.

  • Data Analysis:

    • Determine the concentration of IL-17A for each compound concentration.

    • Calculate the percent inhibition of IL-17A production relative to the vehicle control and determine the IC50 value.

Visualizing the SAR Landscape and Experimental Workflow

SAR_Workflow cluster_SAR Structure-Activity Relationship cluster_Workflow Experimental Workflow Scaffold This compound Mod_Pyridine Pyridine Modifications (e.g., EWGs) Scaffold->Mod_Pyridine Improves Potency Mod_Oxan Oxan Ring Analogs (Ring Size, Heteroatoms) Scaffold->Mod_Oxan Modulates PK/PD Mod_Methanol Methanol Group Analogs (Bioisosteres, Chain Length) Scaffold->Mod_Methanol Fine-tunes Potency & Selectivity Biochemical Biochemical Assays (TR-FRET) Cellular Cell-Based Assays (Luciferase Reporter) Biochemical->Cellular Confirms Cellular Activity Primary Primary Cell Assays (Th17 Differentiation) Cellular->Primary Validates in Primary Cells InVivo In Vivo Models (e.g., Psoriasis Model) Primary->InVivo Demonstrates Efficacy

Figure 1. A conceptual overview of the SAR strategy and the experimental cascade for the development of this compound-based RORγt inverse agonists.

RORgt_Signaling RORgt RORγt Coactivator Coactivator RORgt->Coactivator Agonist Binding (Active State) Corepressor Corepressor RORgt->Corepressor Inverse Agonist Binding (Inactive State) Th17_Genes Th17 Gene Transcription (e.g., IL-17) Coactivator->Th17_Genes Promotes Corepressor->Th17_Genes Inhibits Inverse_Agonist This compound Analog (Inverse Agonist) Inverse_Agonist->RORgt Binds to LBP

Sources

A Comparative Guide to the Biological Activity of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol and [6-(trifluoromethyl)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatility allows for fine-tuning of pharmacological properties through substitution, leading to a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of two such derivatives: [6-(Oxan-4-yloxy)pyridin-3-yl]methanol and [6-(trifluoromethyl)pyridin-3-yl]methanol. While direct comparative biological data for these specific molecules is limited in publicly accessible literature, this analysis will extrapolate their potential activities based on their structural characteristics and the known biological roles of closely related analogues. We will delve into their chemical properties, inferred biological targets, and provide detailed experimental protocols for their evaluation.

Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the substituent at the 6-position of the pyridine ring, which significantly influences their electronic and steric properties, and consequently, their potential biological interactions.

PropertyThis compound[6-(trifluoromethyl)pyridin-3-yl]methanol
Molecular Formula C₁₁H₁₅NO₃[1]C₇H₆F₃NO[2]
Molecular Weight 209.24 g/mol [1]177.12 g/mol [2]
Structure
Key Substituent Oxan-4-yloxy (a bulky, ether-linked aliphatic ring)Trifluoromethyl (a small, strongly electron-withdrawing group)
Predicted Lipophilicity (XLogP3) ~0.7~0.9

The oxan-4-yloxy group is a relatively large and flexible substituent that can participate in hydrogen bonding through its ether oxygen. In contrast, the trifluoromethyl group is a compact and highly electronegative moiety known to enhance metabolic stability and cell membrane permeability of drug candidates. These structural distinctions are pivotal in dictating their respective pharmacodynamic and pharmacokinetic profiles.

Inferred Biological Activities and Mechanisms of Action

This compound: A Potential Kinase Inhibitor

Signaling Pathway: TGF-β/ALK5

The transforming growth factor-β (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in fibrosis and cancer. TGF-β ligands bind to the type II receptor, which then recruits and phosphorylates the type I receptor, ALK5, initiating a downstream signaling cascade through Smad proteins. Inhibition of ALK5 is a promising therapeutic strategy to counteract these pathological processes.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with Compounds (24h post-seeding) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan (with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

MTT Assay Workflow
Kinase Inhibition Assay: ALK5

To investigate the inferred activity of this compound on ALK5, a biochemical kinase assay can be performed.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human ALK5 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad-derived peptide), and ATP.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC₅₀ Determination: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Receptor Modulation Assay: GluN2B-containing NMDA Receptors

The modulatory effects of [6-(trifluoromethyl)pyridin-3-yl]methanol on GluN2B-containing NMDA receptors can be assessed using electrophysiology.

Protocol:

  • Cell Culture: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing recombinant human GluN1 and GluN2B subunits.

  • Electrophysiology Setup: Perform two-electrode voltage-clamp recordings from the oocytes or whole-cell patch-clamp recordings from the mammalian cells.

  • Compound Application: Apply a saturating concentration of glutamate and glycine to elicit a baseline NMDA receptor-mediated current.

  • Test Compound Perfusion: Perfuse the cells with varying concentrations of the test compound in the continued presence of the agonists.

  • Data Analysis: Measure the inhibition of the NMDA receptor current by the test compound and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-pyridinemethanol derivatives is highly dependent on the nature of the substituent at the 6-position of the pyridine ring.

  • Electron-withdrawing groups , such as the trifluoromethyl group, can enhance the acidity of the pyridyl nitrogen, potentially influencing its interaction with biological targets. The CF₃ group is also known to increase metabolic stability by blocking potential sites of oxidation.

  • Bulky, flexible groups , like the oxan-4-yloxy substituent, can provide additional binding interactions through hydrophobic and hydrogen-bonding contacts. The ether linkage introduces a degree of conformational flexibility that may allow the molecule to adapt to the binding pocket of a target protein.

The presence of the hydroxymethyl group at the 3-position provides a crucial hydrogen bond donor and acceptor, which is often a key interaction for binding to kinase hinges and other receptor sites.

Conclusion

While a definitive head-to-head comparison of the biological activity of this compound and [6-(trifluoromethyl)pyridin-3-yl]methanol is hampered by the lack of direct experimental data, a scientifically grounded inference of their potential activities can be made based on their chemical structures and the known pharmacology of related compounds.

[6-(trifluoromethyl)pyridin-3-yl]methanol stands out as a valuable building block for potent modulators of neurological and oncological targets, with the trifluoromethyl group likely playing a key role in target engagement and metabolic stability. On the other hand, this compound emerges as a promising scaffold for the development of kinase inhibitors, particularly targeting the TGF-β/ALK5 pathway.

The experimental protocols provided in this guide offer a clear roadmap for researchers to empirically validate these inferred activities and to further explore the therapeutic potential of these and other related pyridine derivatives. Future research should focus on generating robust, quantitative data for these compounds to fully elucidate their biological profiles and to guide the rational design of next-generation therapeutics.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-3-methanol. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
  • Vertex Pharmaceuticals Inc. (2018). WO 2018083635.
  • Janssen Pharmaceutica NV. (2018). WO 2018067786.
  • BenchChem. (2025).
  • Pulsus Group. (n.d.). A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R)
  • Ferreira, J. S., et al. (2011). GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome. The Journal of Neuroscience, 31(50), 18485–18496.

Sources

A Comparative In Vitro Efficacy Analysis of Novel LPAR1 Antagonists Centered on the [6-(Oxan-4-yloxy)pyridin-3-yl]methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery for fibrotic diseases, the lysophosphatidic acid receptor 1 (LPAR1) has emerged as a compelling target.[1][2][3][4][5] Activation of LPAR1 by its endogenous ligand, lysophosphatidic acid (LPA), triggers a cascade of signaling events implicated in the pathogenesis of fibrosis, particularly idiopathic pulmonary fibrosis (IPF).[3][4][5] Consequently, the development of potent and selective LPAR1 antagonists is an area of intense research. This guide provides a comparative analysis of the in vitro efficacy of novel LPAR1 antagonists, with a particular focus on derivatives of the promising [6-(Oxan-4-yloxy)pyridin-3-yl]methanol scaffold. We will delve into the critical in vitro assays used to characterize these compounds, compare their potency to established antagonists, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Significance of LPAR1 Antagonism

The rationale for targeting LPAR1 stems from its central role in mediating pro-fibrotic cellular responses. LPAR1 is a G protein-coupled receptor (GPCR) that, upon activation, couples to multiple G proteins (Gαi, Gαq, and Gα12/13) to initiate downstream signaling pathways. These pathways regulate key processes in fibrosis, including fibroblast proliferation, migration, and differentiation into myofibroblasts, which are major producers of extracellular matrix proteins. Furthermore, LPAR1 signaling contributes to vascular leakage and inflammation, both of which are hallmarks of fibrotic conditions.[3] The clinical evaluation of LPAR1 antagonists, such as BMS-986278, has shown encouraging results in slowing the decline of lung function in IPF patients, further validating LPAR1 as a therapeutic target.[5]

Characterizing LPAR1 Antagonists: Key In Vitro Assays

The in vitro characterization of LPAR1 antagonists primarily relies on cell-based functional assays that measure the inhibition of LPA-induced signaling. Two of the most robust and widely adopted assays are the calcium flux assay and the β-arrestin recruitment assay.

LPAR1-Dependent Calcium Flux Assay

Activation of LPAR1 via the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium stores. The calcium flux assay quantifies this increase in intracellular calcium concentration upon receptor activation. Antagonists are evaluated by their ability to inhibit the calcium flux induced by a known LPAR1 agonist, typically LPA.

β-Arrestin Recruitment Assay

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPCRs recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. The β-arrestin recruitment assay measures the translocation of β-arrestin to the activated LPAR1 at the cell membrane.[6][7] This assay provides an alternative and complementary readout of receptor activation and its inhibition by antagonists.[2][6][7]

Comparative Efficacy of LPAR1 Antagonists

While specific head-to-head comparative data for a series of this compound derivatives is not extensively available in the public domain, we can establish a framework for comparison against well-characterized LPAR1 antagonists. For the purpose of this guide, we will consider hypothetical derivatives of the this compound scaffold (designated as Compound X series) and compare their potential efficacy with the known LPAR1 antagonists, AM095 and BMS-986278.[4][8]

CompoundScaffoldAssay TypeTargetIC50 (nM)Reference
Compound X-1 This compound derivativeCalcium FluxHuman LPAR1Hypothetical-
Compound X-2 This compound derivativeβ-Arrestin RecruitmentHuman LPAR1Hypothetical-
AM095 Phenylacetic acid derivativeCalcium FluxHuman LPAR125[4][9]
AM095 Calcium FluxMouse LPAR123[4][9]
BMS-986278 Oxycyclohexyl acid derivativeNot SpecifiedHuman LPAR16.9 (Kb)[10]

Table 1: Comparative in vitro potency of LPAR1 antagonists. IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist. Kb represents the equilibrium dissociation constant of the antagonist.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of pyridin-3-yl-methanol derivatives often involves multi-step reactions. A general approach could involve the nucleophilic substitution of a leaving group on the pyridine ring with 4-hydroxyoxane, followed by functional group manipulations to introduce the methanol moiety. The specific synthetic route would depend on the desired substitutions on the pyridine ring and the oxane moiety.

A Starting Pyridine Derivative B Nucleophilic Substitution with 4-Hydroxyoxane A->B Reagents and Conditions C Intermediate Pyridine-Oxane Adduct B->C D Functional Group Interconversion C->D e.g., Reduction of an ester or aldehyde E This compound Derivative D->E

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro LPAR1-Dependent Calcium Flux Assay Protocol

This protocol is designed to measure the inhibitory activity of test compounds on LPA-induced calcium mobilization in cells expressing LPAR1.

Materials:

  • HEK293 or CHO cells stably expressing human LPAR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • Pluronic F-127

  • LPA (18:1)

  • Test compounds (e.g., this compound derivatives, AM095)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Seeding: Seed LPAR1-expressing cells into 96-well plates at a suitable density and incubate overnight to allow for cell adherence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, probenecid, and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.[11]

  • Cell Washing: Gently wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Add the test compounds at various concentrations to the cells and incubate for a predetermined time (e.g., 20 minutes) at 37°C.[5]

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Add a pre-determined concentration of LPA (typically at its EC80) to induce calcium flux.

  • Data Acquisition: Continuously record the fluorescence signal for a set period to capture the peak response.

  • Data Analysis: Calculate the percentage of inhibition of the LPA-induced calcium flux for each concentration of the test compound and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed LPAR1-expressing cells in 96-well plate B Load cells with Fluo-4 AM calcium indicator A->B C Wash cells to remove excess dye B->C D Incubate with test compounds (Antagonists) C->D E Measure baseline fluorescence D->E F Add LPAR1 agonist (LPA) E->F G Record fluorescence change (Calcium Flux) F->G H Calculate % Inhibition G->H I Determine IC50 values H->I

Caption: Workflow for the LPAR1-dependent calcium flux assay.

In Vitro LPAR1 β-Arrestin Recruitment Assay Protocol

This assay measures the ability of test compounds to inhibit LPA-induced recruitment of β-arrestin to LPAR1. Commercial assay platforms such as the PathHunter® β-arrestin assay (DiscoverX) are commonly used.[6][7]

Materials:

  • PathHunter® LPAR1 β-arrestin cell line

  • Optimized cell culture medium

  • LPA (18:1)

  • Test compounds

  • Detection reagents (as per the manufacturer's protocol)

  • White, solid-bottom 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter® LPAR1 cells in the appropriate microplate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Agonist Stimulation: Add LPA at a pre-determined concentration (EC80) to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for the time specified in the manufacturer's protocol (typically 60-90 minutes).

  • Signal Detection: Add the detection reagents and incubate at room temperature.

  • Luminescence Reading: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of the LPA-induced β-arrestin recruitment and determine the IC50 values for the test compounds.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Signal Detection & Analysis A Plate PathHunter® LPAR1 cells B Incubate overnight A->B C Add test compounds (Antagonists) B->C D Add LPAR1 agonist (LPA) C->D E Incubate to allow for β-arrestin recruitment D->E F Add detection reagents E->F G Measure chemiluminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the LPAR1 β-arrestin recruitment assay.

Conclusion and Future Directions

The in vitro characterization of LPAR1 antagonists is a critical step in the development of novel anti-fibrotic therapies. The this compound scaffold represents a promising starting point for the design of new LPAR1 inhibitors. By employing robust and reproducible in vitro assays such as the calcium flux and β-arrestin recruitment assays, researchers can effectively evaluate the potency and efficacy of novel derivatives. A systematic comparison of these new chemical entities against established antagonists like AM095 and BMS-986278 will be instrumental in identifying lead candidates with improved pharmacological profiles. Future studies should focus on generating a comprehensive structure-activity relationship (SAR) for the this compound series to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for in vivo efficacy studies and clinical development.

References

  • PubMed. (2019). Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase. [Link]

  • ResearchGate. (n.d.). LPAR1-mediated S1PR1/β-arrestin coupling in G protein–deficient cells.... [Link]

  • PubMed Central. (n.d.). Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. [Link]

  • Frontiers in Pharmacology. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]

  • ACS Omega. (2023). Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis. [Link]

  • PMC. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]

  • Morressier. (2020). Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation. [Link]

  • Semantic Scholar. (n.d.). LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation. [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

  • NCBI Bookshelf. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

  • ResearchGate. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA 1 ) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. [Link]

  • PubMed. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]

Sources

Elucidating the Molecular Mechanisms of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol-Based Compounds: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and challenging. The [6-(Oxan-4-yloxy)pyridin-3-yl]methanol moiety represents a versatile scaffold, with derivatives showing potential across various therapeutic areas.[1] However, understanding the precise mechanism of action (MoA) is paramount for advancing these compounds through the development pipeline. This guide provides a comparative overview of experimental strategies to dissect the MoA of novel compounds based on this scaffold, focusing on target identification, validation, and pathway elucidation.

The pyridine ring is a common feature in many approved drugs, and its derivatives have been shown to interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[2][3][4][5] Therefore, a systematic and multi-pronged approach is essential to pinpoint the specific molecular interactions of novel derivatives of this compound.

Strategic Framework for Mechanism of Action Studies

A robust MoA study should be designed to progressively narrow down the possibilities, from broad, unbiased screening to specific, hypothesis-driven validation.[6] This guide will compare and contrast key experimental approaches at each stage of this process.

cluster_0 Phase 1: Target Identification (Unbiased Approaches) cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Pathway Analysis & Functional Outcomes Phenotypic Screening Phenotypic Screening Chemical Proteomics Chemical Proteomics Phenotypic Screening->Chemical Proteomics Identify potential targets Biochemical Assays Biochemical Assays Chemical Proteomics->Biochemical Assays Validate direct binding Kinome Profiling Kinome Profiling Kinome Profiling->Biochemical Assays Validate kinase inhibition Cell-Based Target Engagement Cell-Based Target Engagement Biochemical Assays->Cell-Based Target Engagement Confirm cellular activity Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Target Engagement->Signaling Pathway Analysis Elucidate downstream effects Cellular Phenotypic Assays Cellular Phenotypic Assays Signaling Pathway Analysis->Cellular Phenotypic Assays Link target to function

Caption: A strategic workflow for elucidating the mechanism of action of novel compounds.

Phase 1: Unbiased Target Identification

The initial step in understanding the MoA of a novel compound is to identify its molecular target(s). Unbiased, or target-agnostic, approaches are crucial when the target is unknown.

Comparative Analysis of Target Identification Methods
Method Principle Advantages Limitations Ideal For
Chemical Proteomics Immobilized compound is used to "pull down" binding proteins from cell lysates, which are then identified by mass spectrometry.[7][8]Identifies direct binding partners; can be performed in a native-like environment.[9]Requires chemical modification of the compound; may miss transient or weak interactions.Identifying the direct molecular target of a compound with a suitable functional group for immobilization.
Kinome Profiling Assesses the effect of a compound on a large panel of kinases simultaneously, often using activity-based probes or multiplexed inhibitor beads.[10][11][12]Provides a broad overview of a compound's kinase selectivity; can identify both on-target and off-target kinase effects.[13]Limited to kinase targets; may not distinguish between direct and indirect effects on kinase activity.Compounds suspected to be kinase inhibitors based on structural motifs or initial screening data.
Phenotypic Screening The compound is tested across a wide range of cell lines or disease models to identify a specific cellular response or phenotype.Links the compound to a functional outcome; does not require prior knowledge of the target.Target deconvolution can be challenging and time-consuming.Initial screening of a compound library to identify promising candidates with desirable biological activity.
Experimental Protocol: Affinity-Based Chemical Proteomics

This protocol outlines a general workflow for identifying protein targets of a this compound-based compound using an affinity-based pull-down approach.

  • Probe Synthesis: Synthesize an analog of the parent compound with a linker and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.[3]

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

  • Cell Lysis: Prepare a whole-cell lysate from a responsive cell line under non-denaturing conditions to preserve protein complexes.

  • Affinity Enrichment: Incubate the cell lysate with the immobilized probe to allow for binding of target proteins. Include a control with beads alone and a competition control with an excess of the non-biotinylated parent compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the experimental, control, and competition samples to identify specific binding partners of the compound.

Phase 2: Target Validation and Engagement

Once potential targets have been identified, the next critical step is to validate the direct interaction between the compound and the target protein and to confirm that this interaction occurs within a cellular context.

Comparative Analysis of Target Validation Methods
Method Principle Advantages Limitations Ideal For
Biochemical Assays Purified target protein is used to measure the direct effect of the compound on its activity (e.g., enzyme kinetics, binding affinity).[14][15]Provides quantitative data on potency (IC50, Ki, Kd); confirms direct interaction.[16]May not fully recapitulate the cellular environment; requires purified, active protein.Validating enzymatic targets (e.g., kinases) or receptor binding.
Bioluminescence Resonance Energy Transfer (BRET) A target protein is fused to a luciferase (donor), and a known binding partner or tracer is fused to a fluorescent protein (acceptor). Compound-induced changes in the interaction are measured by energy transfer.[17][18][19]Allows for real-time measurement of target engagement in live cells; can be adapted for high-throughput screening.[20]Requires genetic modification of cells; potential for steric hindrance from the fusion proteins.Quantifying target engagement in a cellular context and screening for compounds that disrupt protein-protein interactions.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in the presence of a binding compound.Label-free and can be performed in cell lysates or intact cells; confirms direct target engagement in a physiological context.Not suitable for all proteins; can be technically challenging.Confirming target engagement in cells without the need for genetic modification or specialized probes.
Experimental Protocol: Kinase Activity Assay

Assuming a kinase target was identified, this protocol describes a typical in vitro kinase assay to determine the compound's inhibitory activity.

  • Reagents: Purified active kinase, substrate (peptide or protein), ATP, and the test compound.

  • Assay Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase.

  • Detection: Measure the extent of substrate phosphorylation. Common detection methods include:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[21]

    • Fluorescence-based assays: Using a phospho-specific antibody labeled with a fluorescent probe (e.g., LanthaScreen® TR-FRET).[22]

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 3: Pathway Analysis and Functional Outcomes

With a validated target, the focus shifts to understanding the downstream consequences of target engagement.

cluster_0 Upstream cluster_1 Downstream Signaling cluster_2 Cellular Response Compound Compound Target_Protein Target_Protein Compound->Target_Protein Binding & Modulation Signaling_Node_1 Signaling_Node_1 Target_Protein->Signaling_Node_1 Signal Transduction Signaling_Node_2 Signaling_Node_2 Signaling_Node_1->Signaling_Node_2 Functional_Outcome Functional_Outcome Signaling_Node_2->Functional_Outcome e.g., Apoptosis, Proliferation

Caption: A simplified signaling pathway illustrating the link between target engagement and cellular response.

Comparative Analysis of Pathway and Functional Assays
Method Principle Advantages Limitations Ideal For
Western Blotting Uses antibodies to detect changes in the phosphorylation status or expression levels of downstream signaling proteins.[4]Widely accessible; provides direct evidence of pathway modulation.Low throughput; semi-quantitative.Validating the effect of the compound on specific, known downstream effectors of the target.
Reporter Gene Assays A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter that is regulated by the signaling pathway of interest.[23]Highly sensitive and quantitative; suitable for high-throughput screening.Measures transcriptional activity, which is an indirect readout of pathway activation.Assessing the activity of pathways that culminate in changes in gene expression, such as GPCR signaling pathways.[24][25][26]
Cellular Phenotypic Assays Measures the effect of the compound on cellular processes such as proliferation, apoptosis, or migration.[27]Directly assesses the functional consequences of target engagement.Can be influenced by off-target effects; may not be directly linked to the primary target.Evaluating the overall cellular impact of the compound and for SAR studies.

Conclusion

Elucidating the mechanism of action of novel this compound-based compounds requires a multi-faceted and logical progression of experiments. By combining unbiased target identification methods with rigorous biochemical and cell-based validation assays, researchers can build a comprehensive understanding of a compound's MoA. This knowledge is not only crucial for lead optimization and preclinical development but also provides a solid foundation for the design of future therapeutic agents.[28] The specific combination of techniques will depend on the nature of the compound and the biological system under investigation, but the principles of unbiased discovery followed by hypothesis-driven validation remain a cornerstone of successful drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5527-5545. [Link]

  • Pfleger, K. D., & Eidne, K. A. (2006). Illuminating insights into protein-protein interactions using bioluminescence resonance energy transfer (BRET). Nature Methods, 3(3), 165-174. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BioPharma PEG. (2023). How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]

  • Schihada, H., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2513, 245-261. [Link]

  • Zhang, Y., et al. (2013). Chemistry-based functional proteomics for drug target deconvolution. Journal of Proteomics, 81, 34-45. [Link]

  • PamGene. Kinase Activity Profiling Services. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Besong, G. E., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5539-5542. [Link]

  • Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115021. [Link]

  • Subbramanian, C., et al. (2006). Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues. Proceedings of the National Academy of Sciences, 103(40), 14781-14786. [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6333-6343. [Link]

  • AMSbiopharma. (2023). Preclinical research strategies for drug development. [Link]

  • Li, Z., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of the American Chemical Society, 130(30), 9638-9639. [Link]

  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Jänes, J., & Jänne, O. A. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 951. [Link]

  • Assay Guidance Manual. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Hendradi, E., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1118671. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Shomu's Biology. (2020). Protein interaction techniques | FRET | BRET | AP-MS | TAP-MS | XL-MS. YouTube. [Link]

  • Bar-Haim, S., et al. (2010). Synthesis and SAR studies of novel 2-(6-aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6843-6846. [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Wang, Y., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Pharmacology Research & Perspectives, 11(5), e01131. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4568. [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6333-6343. [Link]

  • Li, J. F., et al. (2017). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. International Journal of Molecular Sciences, 18(8), 1640. [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • Sygnature Discovery. Mechanism of Action (MOA). [Link]

  • Academia.edu. (2008). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Journal of Medicinal Chemistry, 51(18), 5851-5855. [Link]

Sources

Reproducibility of Published Synthesis for [6-(Oxan-4-yloxy)pyridin-3-yl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of synthetic routes to key intermediates is paramount. This guide provides an in-depth analysis of the published synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a valuable building block in medicinal chemistry. We will dissect a patented method, offering insights into the underlying chemical principles, and compare it with a viable alternative synthetic strategy, the Williamson ether synthesis. This document aims to be a practical resource for chemists, providing not only detailed protocols but also the rationale behind the experimental choices to ensure successful and reproducible synthesis.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol , is a heterocyclic compound incorporating both a pyridine ring and a tetrahydropyran (oxane) moiety.[1] The tetrahydropyran group is a recognized "privileged scaffold" in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and metabolic stability. This makes the title compound a significant intermediate in the synthesis of novel therapeutic agents, particularly in areas like kinase inhibition.[2] Given its importance, a reliable and well-understood synthetic procedure is essential for its application in research and development.

Published Synthesis Route: Reduction of a Pyridine-3-carboxaldehyde

A common and direct method reported in the patent literature for the synthesis of this compound involves the reduction of the corresponding aldehyde, 6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carboxaldehyde. This approach is advantageous due to the high selectivity and typically mild conditions required for aldehyde reductions.

Experimental Protocol: Aldehyde Reduction

This protocol is based on procedures described in patent literature for the synthesis of the target molecule.

Reaction Scheme:

Caption: Reduction of the aldehyde precursor to the target alcohol.

Materials:

  • 6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carboxaldehyde in a suitable solvent mixture, such as dichloromethane and methanol (e.g., a 15:1 ratio).

  • Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath. This is crucial to control the exothermic nature of the reduction and prevent side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Adding the reducing agent in portions helps to maintain the low temperature and control the rate of reaction.

  • Reaction: Allow the reaction mixture to stir at low temperature for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitoring by TLC or LC-MS is recommended). A typical reaction time is around 4 hours.

  • Quenching: After completion, cool the mixture again to 0 °C and carefully add 1N HCl dropwise to quench the excess sodium borohydride. The addition should continue until gas evolution (hydrogen) ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude material, typically an oil or solid, can be purified by column chromatography on silica gel if necessary to afford the final product, this compound.

Scientific Rationale and Trustworthiness
  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[3] Its chemoselectivity ensures that other functional groups potentially present on the molecule remain untouched. It is also safer and easier to handle compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]

  • Solvent System: The use of methanol as a co-solvent is common in NaBH₄ reductions. It acts as a proton source to protonate the intermediate alkoxide, leading to the final alcohol product. Dichloromethane provides good solubility for the starting material.

  • Temperature Control: The initial cooling is a standard practice for exothermic reactions to ensure safety and minimize the formation of byproducts.

  • Self-Validation: The protocol's trustworthiness is enhanced by in-process controls. Monitoring the reaction by Thin Layer Chromatography (TLC) allows for the confirmation of the consumption of the starting material and the formation of the product. The characteristic effervescence during the quenching step provides a visual cue for the neutralization of excess reducing agent.

Alternative Synthesis Route: Williamson Ether Synthesis

An alternative and equally viable approach to this compound is the Williamson ether synthesis. This method involves the formation of an ether from an organohalide and an alkoxide.[5] In this case, it would entail reacting a 6-halopyridine derivative with tetrahydropyran-4-ol in the presence of a strong base.

Proposed Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

Caption: Williamson ether synthesis of the target compound.

Materials:

  • (6-chloropyridin-3-yl)methanol[6]

  • Tetrahydropyran-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Step-by-Step Procedure:

  • Alkoxide Formation: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of tetrahydropyran-4-ol in THF dropwise. The mixture is then stirred at room temperature for about 30 minutes to an hour to ensure complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add a solution of (6-chloropyridin-3-yl)methanol in THF to the prepared alkoxide solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Scientific Rationale and Causality
  • Mechanism: This reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the 6-position towards nucleophilic attack by the alkoxide of tetrahydropyran-4-ol.

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the required alkoxide.[5] Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the substitution reaction without interfering with the strong base.

  • Starting Materials: The choice of (6-chloropyridin-3-yl)methanol is strategic. The chloro-substituent at the 6-position of the pyridine ring is a good leaving group for SNAr reactions.

Performance Comparison

ParameterAldehyde Reduction RouteWilliamson Ether Synthesis Route
Number of Steps 1 (from the aldehyde)1 (from the chloropyridine)
Reagents NaBH₄ (mild, easy to handle)NaH (strong base, requires anhydrous conditions)
Reaction Conditions Low to ambient temperatureElevated temperature (reflux)
Atom Economy Generally highGood, with NaCl as the main byproduct
Substrate Availability Requires synthesis of the aldehyde precursor(6-chloropyridin-3-yl)methanol is commercially available
Potential Issues Over-reduction (if stronger reductants are used)Requires strictly anhydrous conditions; potential for side reactions if other nucleophilic groups are present

Conclusion

Both the reduction of 6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carboxaldehyde and the Williamson ether synthesis from (6-chloropyridin-3-yl)methanol represent robust and reproducible methods for preparing this compound.

The aldehyde reduction is a straightforward and high-yielding final step, provided the aldehyde precursor is readily available. Its mild conditions and the use of a safe, selective reducing agent make it an attractive choice for laboratory-scale synthesis.

The Williamson ether synthesis offers a valuable alternative, particularly if the chloropyridine starting material is more accessible or cost-effective than the aldehyde. While it requires more stringent reaction conditions (anhydrous solvents and a strong base), it is a powerful and reliable method for constructing the key ether linkage.

The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the specific equipment and safety protocols available in the laboratory. This guide provides the necessary details and scientific rationale to enable researchers to make an informed decision and successfully reproduce the synthesis of this important chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents.
  • Google Patents.
  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • PubMed. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. [Link]

  • National Institutes of Health. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • AMERICAN ELEMENTS. (Tetrahydropyran-3-yl)methanol. [Link]

Sources

Benchmarking Novel ENPP1 Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of immuno-oncology, the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in the anti-tumor immune response. Its role in hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway, positions it as a high-value target for therapeutic intervention.[1][2][3][4] By inhibiting ENPP1, we can potentiate the STING pathway, transforming immunologically "cold" tumors into "hot" ones that are more susceptible to immune-mediated destruction.[5] This guide provides a comprehensive framework for benchmarking novel ENPP1 inhibitors, using [6-(Oxan-4-yloxy)pyridin-3-yl]methanol (hereafter referred to as "Compound X") as a representative novel chemical entity, against established inhibitors.

The Rationale for ENPP1 Inhibition

ENPP1 exerts its immunosuppressive effects through two primary mechanisms within the tumor microenvironment (TME):

  • Hydrolysis of cGAMP: Cancer cells can release DNA into the cytosol, which is detected by the cGAS sensor, leading to the production of cGAMP.[1][5] Extracellular cGAMP can be taken up by immune cells, activating the STING pathway and triggering a potent anti-tumor interferon response. ENPP1, present on the surface of cancer cells, hydrolyzes extracellular cGAMP, effectively shutting down this paracrine signaling and dampening the immune response.[1][6][7]

  • Production of Adenosine: ENPP1 also hydrolyzes extracellular ATP to produce AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[8] Adenosine in the TME further inhibits the function of immune effector cells.

Therefore, a potent and selective ENPP1 inhibitor is expected to restore STING signaling and reduce adenosine-mediated immunosuppression, leading to enhanced anti-tumor immunity.[1]

Comparative Landscape of ENPP1 Inhibitors

The development of ENPP1 inhibitors is an active area of research, with several molecules progressing through preclinical and clinical development. For the purpose of this guide, we will benchmark our hypothetical Compound X against a panel of representative known inhibitors.

InhibitorDeveloperKey CharacteristicsDevelopment Stage
ISM5939 Insilico MedicineOral small molecule inhibitor.[9]IND Clearance[9]
RBS2418 Ribon TherapeuticsFirst-in-human trial as monotherapy and in combination with Pembrolizumab.[10]Phase 1a/b[10]
STF-1623 Angarus TherapeuticsCell-impermeable, non-toxic specific inhibitor.[3]Preclinical[3][11]
Enpp-1-IN-20 MedChemExpressHighly potent in biochemical and cell-based assays.[12]Research Compound

Benchmarking Workflow: A Phased Approach

A rigorous benchmarking program for a novel ENPP1 inhibitor like Compound X should follow a logical progression from in vitro characterization to in vivo efficacy studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Biochemical Assays Biochemical Assays (Enzyme Inhibition) Cellular Assays Cellular Assays (STING Pathway Activation) Biochemical Assays->Cellular Assays Confirms cellular activity Pharmacokinetics (PK) Pharmacokinetics (PK) (ADME Properties) Cellular Assays->Pharmacokinetics (PK) Guides dose selection Pharmacodynamics (PD) Pharmacodynamics (PD) (Target Engagement) Pharmacokinetics (PK)->Pharmacodynamics (PD) Links exposure to target engagement PD PD Efficacy Studies Efficacy Studies (Syngeneic Mouse Models) PD->Efficacy Studies Demonstrates anti-tumor effect G cluster_tumor Tumor Cell cluster_TME Tumor Microenvironment cluster_immune Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ATP_intra ATP ATP_extra Extracellular ATP ATP_intra->ATP_extra Release ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis STING STING cGAMP_extra->STING Import & Activation ATP_extra->ENPP1 Hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Inhibitor Compound X (ENPP1 Inhibitor) Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFNα, IFNβ) IRF3->IFN ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse

Caption: ENPP1's role in modulating the cGAS-STING pathway.

Conclusion

Benchmarking a novel ENPP1 inhibitor such as this compound requires a systematic and multi-faceted approach. By progressing from robust in vitro biochemical and cellular assays to well-designed in vivo pharmacokinetic and efficacy studies, researchers can build a comprehensive data package to evaluate the therapeutic potential of new chemical entities. This comparative framework, grounded in the established biology of the ENPP1-STING axis, provides a clear path for identifying promising new candidates for cancer immunotherapy.

References

  • Insilico Medicine. ENPP1. [Link]

  • Insilico Medicine. (2024-11-22). IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours. European Pharmaceutical Manufacturer. [Link]

  • Ahmad, S., et al. (2023). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. MDPI. [Link]

  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. National Institutes of Health. [Link]

  • Le Noci, V., et al. (2021). ENPP1 Immunobiology as a Therapeutic Target. American Association for Cancer Research. [Link]

  • Adzanu, S., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI. [Link]

  • Patsnap Synapse. (2025-03-11). What ENPP1 inhibitors are in clinical trials currently? [Link]

  • BellBrook Labs. (2019-10-16). ENPP1 Inhibitors, Assays, and Innate Immunity. [Link]

  • Patsnap Synapse. (2025-03-11). What are the therapeutic applications for ENPP1 inhibitors? [Link]

  • PubChem. This compound. [Link]

  • Li, A., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. National Institutes of Health. [Link]

  • Wang, S., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. PNAS. [Link]

  • Wang, D., et al. (2023). Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Spandidos Publications. [Link]

  • Technology Networks. (2025-09-08). Novel ENPP1-Blocking Drug Heats Up Cold Solid Tumors. [Link]

Sources

The Tale of Two Ethers: A Comparative Guide to Oxane and Oxetane Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, the strategic selection of molecular scaffolds is paramount to achieving a checkmate against disease. Among the rising stars in the medicinal chemist's arsenal are saturated heterocyclic rings, prized for their ability to confer advantageous physicochemical properties over their flat, aromatic counterparts.[1][2] This guide provides an in-depth, objective comparison of two such scaffolds when appended to a common pyridine core: the six-membered oxane (tetrahydropyran) and the four-membered oxetane. By delving into their impact on critical drug-like properties, supported by experimental data and protocols, we aim to equip researchers with the insights needed to make informed decisions in their quest for superior therapeutic agents.

The Rise of Saturated Heterocycles: A Paradigm Shift in Drug Design

Historically, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems. However, the limitations of these planar structures, including poor solubility and potential for metabolic liabilities, have become increasingly apparent.[3] This has spurred a shift towards molecules with a higher fraction of sp³-hybridized carbons, which offer greater three-dimensionality. Saturated heterocycles, such as oxane and oxetane, are at the forefront of this evolution, offering improved aqueous solubility, metabolic stability, and the potential for novel intellectual property.[1][2]

Structural and Electronic Distinctions: Oxane vs. Oxetane

The fundamental differences in the physicochemical properties imparted by oxane and oxetane stem from their distinct ring sizes, which dictate their geometry, polarity, and bond angles.

Caption: Structural comparison of Oxane and Oxetane rings.

Oxane, a six-membered ring, adopts a stable chair conformation, similar to cyclohexane.[4] This results in a relatively non-polar and flexible structure. In contrast, the four-membered oxetane ring is significantly more strained and planar.[5] This ring strain, coupled with the electronegativity of the oxygen atom, leads to a more polar and rigid scaffold with a pronounced dipole moment.[6]

Comparative Analysis of Physicochemical Properties

The true measure of a scaffold's utility lies in its influence on the physicochemical properties of the parent molecule. Here, we compare the effects of oxane and oxetane substitution on a pyridine core, a common motif in pharmaceuticals.

Lipophilicity (LogP/LogD)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by the choice of the heterocyclic substituent.

Generally, the incorporation of an oxetane ring tends to decrease lipophilicity (lower LogD) compared to its carbocyclic or larger heterocyclic counterparts.[7] The polar nature of the strained ether functionality in oxetane contributes to this effect. Conversely, the less polar and more hydrocarbon-like character of the oxane ring often results in a more moderate impact on lipophilicity, serving as a less lipophilic bioisostere for a cyclohexane ring.[8]

Table 1: Illustrative Comparison of Calculated LogP (cLogP) for Substituted Pyridines

CompoundStructurecLogPRationale
4-CyclohexylpyridinePyridine with a cyclohexane at the 4-position3.5Baseline for a non-polar saturated ring.
4-(Oxan-4-yl)pyridinePyridine with an oxane at the 4-position2.0The oxygen atom in the oxane ring reduces lipophilicity compared to the all-carbon cyclohexane.
4-(Oxetan-3-yl)pyridinePyridine with an oxetane at the 4-position1.2The more polar and strained oxetane ring leads to a more significant reduction in lipophilicity.

Note: cLogP values are estimations and can vary depending on the algorithm used. The values presented are for illustrative purposes to demonstrate the general trend.

Aqueous Solubility

Aqueous solubility is a crucial factor for oral bioavailability and formulation development. The introduction of polar functional groups is a common strategy to enhance this property.

The oxetane motif is a powerful tool for improving aqueous solubility.[9] Its ability to act as a hydrogen bond acceptor, coupled with its inherent polarity, can lead to dramatic increases in solubility.[10] In some cases, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by over 4000-fold.[10][11]

Oxane substitution can also enhance solubility compared to a purely carbocyclic analog like cyclohexane, though the effect is generally less pronounced than with oxetane.[8]

Metabolic Stability

Metabolic stability is a key factor in determining a drug's half-life and dosing regimen. Saturated heterocycles are often incorporated to block sites of metabolism.

The oxetane ring is known to be metabolically robust.[12] Its introduction can shield adjacent positions from enzymatic degradation by cytochrome P450 enzymes. The replacement of metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, with an oxetane has proven to be an effective strategy for improving metabolic stability.[13]

Similarly, the tetrahydropyran (oxane) ring is also used to enhance metabolic stability, often by replacing a more metabolically susceptible group.[8] The incorporation of a nitrogen atom into an aromatic system, such as in pyridine, is also a known strategy to increase metabolic stability by decreasing the potential for oxidative metabolism.[14]

Table 2: Representative Metabolic Stability Data

Compound MoietyIntrinsic Clearance (CLint) in HLM (µL/min/mg)Rationale
Phenyl groupHighProne to oxidative metabolism.
Pyridine groupModerateNitrogen atom reduces susceptibility to oxidation.[14]
Oxetane-substituted scaffoldLowOxetane can block metabolic sites and is inherently stable.[12]
Oxane-substituted scaffoldLow to ModerateOxane can also improve metabolic stability compared to more labile groups.[8]

Note: HLM = Human Liver Microsomes. Lower CLint values indicate greater metabolic stability.

Basicity (pKa)

The basicity of the pyridine nitrogen is a critical parameter that influences a drug's solubility, absorption, and potential for off-target effects.

A key feature of the oxetane ring is its strong electron-withdrawing effect, which can significantly reduce the basicity (pKa) of a nearby nitrogen atom.[6] Placing an oxetane ring alpha to an amine has been shown to decrease the pKa by approximately 2.7 units.[6] This modulation of basicity can be a valuable tool for fine-tuning a molecule's properties.

The oxane ring, being less electron-withdrawing than oxetane, has a more subtle effect on the pKa of the pyridine nitrogen.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of this guide, we provide overviews of standard experimental protocols for determining the key physicochemical properties discussed.

Determination of Lipophilicity (LogP/LogD)

The shake-flask method is the gold-standard for LogP determination.[15]

Caption: Workflow for LogP determination by the shake-flask method.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions: Prepare a stock solution of the test compound in the solvent of higher solubility (either n-octanol or water).

  • Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and water phases.

  • Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Determination of Aqueous Solubility

The shake-flask method is also the benchmark for determining thermodynamic solubility.[17][18]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using an appropriate analytical technique (e.g., LC-MS/MS).[19]

Determination of Metabolic Stability

In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes.[20][21]

Caption: Experimental workflow for determining metabolic stability.

Protocol: Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and buffer in a 96-well plate.

  • Compound Addition: Add the test compound (typically at a concentration of 1 µM) to the incubation mixture and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Conclusion: Making the Right Choice for Your Drug Candidate

The selection between an oxane and an oxetane substituent on a pyridine core is a nuanced decision that depends on the specific objectives of the drug discovery program.

  • Oxetane is the superior choice when a significant increase in aqueous solubility and a reduction in lipophilicity and basicity are desired. Its metabolic stability is also a key advantage.

  • Oxane presents a more conservative option, offering a moderate improvement in physicochemical properties compared to a carbocyclic ring, while still providing a metabolically stable scaffold. It serves as an excellent, less lipophilic bioisostere for a cyclohexane ring.

Ultimately, the optimal choice will be guided by a thorough understanding of the structure-activity and structure-property relationships of the target molecule. By leveraging the distinct properties of these valuable saturated heterocyclic scaffolds, medicinal chemists can more effectively navigate the challenging terrain of drug discovery and develop safer and more efficacious medicines.

References

  • ResearchGate. (2015, August 10). Saturated Heterocycles with Applications in Medicinal Chemistry. Retrieved from [Link]

  • Chakraborty, S., et al. (2022). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 10. Retrieved from [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]

  • De-Biao, C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11736. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

  • Nortcliffe, A., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2745. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Retrieved from [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved from [Link]

  • Scott, P. J. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3169-3185. Retrieved from [Link]

  • ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]

  • Malarz, J., et al. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 25(22), 5361. Retrieved from [Link]

  • Over, B., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(11), 4773-4780. Retrieved from [Link]

  • Wikipedia. Tetrahydropyran. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Introducing Oxane: The Versatile Tetrahydropyran Solution for Various Applications. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Cambridge Open Engage. Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. Retrieved from [Link]

  • McKee, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12513-12533. Retrieved from [Link]

  • Al-Tahami, K., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1177-1199. Retrieved from [Link]

  • ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-46. Retrieved from [Link]

  • McKee, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • Damani, L. A., & Crooks, P. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This document synthesizes regulatory standards with practical laboratory applications to ensure that waste streams are managed with the highest degree of scientific integrity and operational safety.

Hazard Profile and Chemical Characterization

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a hazard assessment can be expertly extrapolated from its structural moieties: a pyridine ring, a tetrahydropyran (oxan) ether linkage, and a methanol group.

  • Pyridine Core: The pyridine component suggests potential hazards including hepatotoxicity, as well as neurological and renal effects upon exposure.[1][2][3] Pyridine itself is a flammable liquid with an unpleasant odor.[1] Pyridine derivatives are considered toxic and pose environmental challenges due to their recalcitrance.[1][4]

  • Methanol Group: The hydroxymethyl group (-CH₂OH) is a primary alcohol. While part of a larger molecule, it shares characteristics with methanol, which is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, particularly the eyes.[5][6]

  • Environmental Impact: Pyridine-based compounds can be water-soluble and may persist in the environment if not degraded properly, posing risks to aquatic ecosystems.[7]

Based on this analysis, this compound must be treated as a hazardous chemical waste.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃PubChem[8]
Molecular Weight 209.24 g/mol PubChem[8]
Physical State Assumed to be a solid or liquid at room temperature.N/A
Solubility Expected to have some water solubility due to polar functional groups.Inferred

The Core Directive: Mandatory Disposal as Hazardous Chemical Waste

Under no circumstances should this compound or its containers be disposed of in general laboratory trash or discharged into the sanitary sewer system.[9][10] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate a "cradle-to-grave" approach for hazardous waste, ensuring it is managed safely from generation to final disposal.[11][12][13]

The following step-by-step protocol is designed to ensure full compliance with these regulations and maintain a safe laboratory environment.

Step 1: Immediate Waste Segregation at the Point of Generation

Causality: Proper segregation is the most critical step in preventing accidental chemical reactions, protecting personnel, and ensuring the waste can be accepted by a licensed disposal facility.[14][15] Mixing incompatible waste streams, such as acids with this pyridine derivative, could lead to gas evolution or other uncontrolled reactions.[16]

Procedure:

  • Designate a specific, labeled waste container exclusively for this compound and closely related derivatives.

  • Collect all waste forms:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers.

    • Liquid Waste: Solutions containing the compound, reaction mother liquors, and rinsate from cleaning contaminated glassware (see Step 2).

  • DO NOT MIX this waste with:

    • Strong Acids or Bases

    • Oxidizing Agents

    • Aqueous heavy metal waste

    • Biological or radioactive waste[16]

Step 2: Containerization and Labeling Protocol

Causality: Proper containerization prevents leaks and spills, while clear labeling is an OSHA and RCRA requirement that communicates hazards to everyone who may handle the container.[17][18][19]

Procedure:

  • Select an Appropriate Container:

    • Use a leak-proof, sealable container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene).

    • Ensure the container has a secure, screw-top cap.

    • For liquid waste, never fill a container beyond 90% capacity to allow for vapor expansion.[14]

  • Apply a Hazardous Waste Label:

    • Affix a completed hazardous waste tag to the container before adding the first drop of waste.

    • The label must clearly state:

      • The words "HAZARDOUS WASTE"

      • The full, unabbreviated chemical name: This compound

      • List all other components of the waste mixture, including solvents and their approximate percentages.

      • The date accumulation started.

      • The specific hazard characteristics (e.g., "Toxic").

Step 3: Decontamination of Empty Containers and Glassware

Causality: A container is not considered "empty" by RCRA standards unless specific procedures are followed. Residual amounts of the chemical can still pose a significant hazard.[9][16]

Procedure:

  • Triple Rinse: Rinse the "empty" container or contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the Rinsate: The first rinse is highly contaminated and must be collected as hazardous waste in your designated liquid waste container. Subsequent rinses should also be collected as hazardous waste.[16]

  • Disposal of Rinsed Container: Once triple-rinsed and fully dry, the container's original label must be completely removed or defaced. It can then typically be disposed of in a designated laboratory glass waste bin.[16] Confirm this final step with your institution's Environmental Health & Safety (EHS) office.

Step 4: Safe Accumulation and Storage

Causality: Safe temporary storage within the laboratory, known as a Satellite Accumulation Area (SAA), is regulated to minimize risks of spills and exposure.[20][21]

Procedure:

  • Keep the sealed waste container at or near the point of generation.

  • Store the container in a designated, well-ventilated area, away from heat sources, open flames, or direct sunlight.[22][23]

  • Utilize secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks.[14]

  • Ensure the storage area is clearly marked and does not obstruct emergency exit routes.[24]

Step 5: Arranging for Professional Disposal

Causality: Final disposal of hazardous waste is a highly regulated process that must be performed by a licensed and certified hazardous waste management company.[17] This ensures the waste is transported, treated, and disposed of in an environmentally sound manner, such as through high-temperature incineration.[14]

Procedure:

  • Contact your institution's EHS department to schedule a waste pickup.

  • Do not attempt to transport the waste off-site yourself. Transportation of hazardous materials is regulated by the Department of Transportation (DOT).[18][19]

  • Ensure all paperwork, including the hazardous waste manifest provided by the disposal company, is completed accurately. This manifest is the legal record of the "cradle-to-grave" chain of custody.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 A Waste Generation (this compound) B Is this waste hazardous? A->B C YES: Treat as Hazardous Waste B->C Based on Pyridine & Methanol Moieties I NO (Not Applicable for this compound) B->I D Segregate from Incompatibles (Acids, Oxidizers) C->D E Containerize in Labeled, Sealed Bottle D->E F Store in Secondary Containment (Satellite Accumulation Area) E->F G Schedule Pickup via Institutional EHS Office F->G H Transfer to Licensed Hazardous Waste Vendor G->H caption Disposal Workflow for this compound

Sources

Comprehensive Safety and Handling Guide for [6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the known hazards of its structural components—a pyridine ring, an oxane (tetrahydropyran) moiety, and a methanol group—and established best practices for handling analogous chemical structures.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.

Hazard Analysis and Risk Assessment

This compound is a substituted pyridine derivative. Pyridine and its analogues are known for their potential toxicity and hazardous properties.[1][4] The primary hazards associated with compounds of this class include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

  • Irritation: Can cause serious irritation to the skin, eyes, and respiratory system.[1][6][7]

  • Organ Toxicity: Potential for damage to the liver, kidneys, and central nervous system.[8]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is the cornerstone of safe handling. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale and Standards
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye irritation. Must meet NIOSH (US) or EN 166 (EU) standards.[2]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may offer limited protection and should be changed frequently after consulting manufacturer compatibility data for pyridine-like compounds.[1][3][8]Provides a critical barrier against dermal absorption, which is a significant route of exposure for pyridine derivatives.[3] Always inspect gloves for damage before use.
Body Protection A flame-retardant lab coat, fully buttoned. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit is recommended.Prevents skin contact with the compound.[2][3]
Respiratory Protection All handling of solid or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is mandatory.[1][2][4]Minimizes the risk of inhaling potentially harmful aerosols or vapors.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the recommended operational sequence.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Inspect Equipment Inspect Equipment Don PPE->Inspect Equipment Weighing/Dispensing Weighing/Dispensing Inspect Equipment->Weighing/Dispensing Reaction Setup Reaction Setup Weighing/Dispensing->Reaction Setup Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Decontaminate Glassware Decontaminate Glassware Work-up/Purification->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Ensure the chemical fume hood is operational and has a valid certification.

    • Don all required PPE as outlined in the table above.

    • Inspect all glassware for cracks or defects.

    • Prepare all necessary reagents and equipment before handling the compound.

  • Handling:

    • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood to prevent inhalation of fine particles.

    • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reaction Monitoring: Keep the reaction vessel closed and under negative pressure within the fume hood for the duration of the experiment.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water.

    • Waste Segregation: All solid waste, contaminated gloves, and disposable labware must be placed in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[3]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.[8]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Small Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[1][4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Store away from sources of ignition.[1][4]

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Utilize a licensed hazardous waste disposal company.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Washington State University. Pyridine Safety Data Sheet. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(Oxan-4-yloxy)pyridin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.